N-Ethyl-2,4-dichlorobenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJQQCVMLVPMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238138 | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-15-1 | |
| Record name | 2,4-Dichloro-N-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine (CAS 90390-15-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Ethyl-2,4-dichlorobenzylamine, a substituted benzylamine derivative of interest in various fields of chemical research and development. Drawing from available data and established chemical principles, this document details its properties, synthesis, potential applications, and safety considerations to support ongoing and future research endeavors.
Introduction and Chemical Identity
This compound is a secondary amine featuring a dichlorinated benzene ring. Its chemical structure, characterized by the presence of chlorine atoms on the aromatic ring and an ethyl group on the benzylamine nitrogen, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry programs. Substituted benzylamines, as a class, are known to exhibit a wide range of biological activities, serving as enzyme inhibitors, receptor modulators, and antimicrobial agents[1].
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Figure 1: Chemical Structure of this compound
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the public domain. However, based on information from chemical suppliers and predictive models, the following properties can be summarized. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source(s) |
| CAS Number | 90390-15-1 | [2][3] |
| Molecular Formula | C₉H₁₁Cl₂N | [4] |
| Molecular Weight | 204.1 g/mol | [4] |
| Appearance | Clear dark yellow oil | |
| Density (Predicted) | 1.19 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Boiling Point | Not experimentally determined. | |
| Melting Point | Not applicable (liquid at room temperature) | |
| XlogP (Predicted) | 3.2 | [4] |
Synthesis of this compound
The most direct and widely used method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine[7][8]. This method is favored for its efficiency and control over the degree of alkylation, thereby minimizing the formation of polysubstituted byproducts[8].
Reductive Amination Workflow
The synthesis of this compound can be achieved by the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed[2][3]. Sodium triacetoxyborohydride is often preferred due to its selectivity for iminium ions over carbonyls and its tolerance of a wider range of functional groups[3].
dot digraph "reductive_amination_workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
} Figure 2: Reductive Amination Workflow for this compound Synthesis
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions[3][7][9][10].
-
Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent (2-3 times). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a clear dark yellow oil[11].
Spectral Data and Characterization (Predicted and Inferred)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the benzylic methylene protons, and a complex multiplet pattern for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the six aromatic carbons (four of which will be unique due to the substitution pattern). The carbons bearing the chlorine atoms will exhibit characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (if any secondary amine character is present, though likely weak for a secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. The C-Cl stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 203 and an [M+H]⁺ peak at m/z 204[4]. The isotopic pattern of the two chlorine atoms will result in characteristic [M+2] and [M+4] peaks. Fragmentation patterns would likely involve cleavage of the C-N bond and loss of the ethyl group.
Potential Applications and Biological Activity
Substituted benzylamines are a cornerstone in medicinal chemistry due to their versatile biological activities[1]. The incorporation of a dichlorinated phenyl ring in this compound suggests potential for its use in several therapeutic areas:
-
Antimicrobial and Antifungal Agents: Halogenated organic compounds often exhibit potent antimicrobial and antifungal properties[14][15][16][17][18][19]. The specific substitution pattern of this compound may confer activity against various pathogens.
-
Enzyme Inhibition: The benzylamine scaffold is present in numerous enzyme inhibitors[1]. Depending on its three-dimensional conformation, this compound could be investigated as an inhibitor for a range of enzymes.
-
Central Nervous System (CNS) Active Agents: Many CNS-active drugs contain a benzylamine moiety. The lipophilicity imparted by the chlorine atoms and the ethyl group may facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery programs.
-
Agrochemicals: The structural features of this compound are also found in some pesticides and herbicides.
Further research is required to elucidate the specific biological activities of this compound.
Safety and Toxicology
Specific toxicological data for this compound, such as LD50 values, are not available. However, based on the safety data sheets of analogous dichlorobenzylamines and the general properties of corrosive amines, the following precautions should be taken[12][20][21].
-
Hazard Classification: this compound should be handled as a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled[1][6][12][21][22].
-
Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][6][22]. Avoid contact with skin, eyes, and clothing. Do not breathe the vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids[21].
-
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].
-
The toxicology of chlorinated organic compounds can be complex, with potential for persistence and long-term health effects[4][20][23][24]. Therefore, it is crucial to handle this compound with the utmost care and to minimize exposure.
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Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. JOCPR. [Link]
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Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. NIH. [Link]
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NaCl as catalyst and water as solvent: Highly E-selective olefination of methyl substituted N-heteroarenes with benzyl amines and alcohols. DOI. [Link]
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Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. PubMed. [Link]
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Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]
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Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
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Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH. [Link]
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Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PMC - NIH. [Link]
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physical and chemical properties of N-Ethyl-2,4-dichlorobenzylamine
An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its applications, grounded in established chemical principles.
Introduction and Significance
This compound (CAS No. 90390-15-1) is a secondary amine featuring a dichlorinated phenyl ring. This substitution pattern is of significant interest in drug discovery, as the presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-ethyl group provides a site for further functionalization and influences the compound's steric and electronic profile.
This molecule serves as a versatile building block for constructing more complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents, where the 2,4-dichlorobenzyl moiety is incorporated to enhance biological activity.[1][2]
Molecular Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
The are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 90390-15-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁Cl₂N | [4][7] |
| Molecular Weight | 204.10 g/mol | [4] |
| Appearance | Clear dark yellow oil or white to off-white solid | [3][4] |
| Boiling Point | 258.7 °C at 760 mmHg | [4] |
| Density | 1.19 g/cm³ | [4] |
| Refractive Index | 1.54 | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |
| Storage Temperature | 2-8 °C | [3][4] |
| Predicted XlogP | 3.2 | [7] |
Spectroscopic Characterization
While comprehensive, experimentally verified spectra for this compound are not widely available in public-domain databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2,4-dichlorobenzylamine and (2,4-dichlorobenzyl)methylamine.[8][9]
-
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.2-7.5 ppm). The proton at C6 (adjacent to the CH₂ group) would likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C5 as a doublet, reflecting the coupling patterns of the substituted ring.
-
Benzyl Protons (2H): A singlet or a slightly broadened singlet is expected for the benzylic methylene protons (-CH₂-N) around 3.7-3.9 ppm.
-
Ethyl Protons (5H): The N-ethyl group will present as a quartet for the methylene protons (-N-CH₂-CH₃) around 2.6-2.8 ppm and a triplet for the methyl protons (-CH₂-CH₃) around 1.1-1.3 ppm.
-
Amine Proton (1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O, is expected. Its chemical shift can vary significantly depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy (Expected):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~127-138 ppm). Two signals will correspond to the chlorine-substituted carbons, and four to the carbons bearing hydrogen atoms.
-
Benzylic Carbon (1C): The benzylic carbon (-CH₂-N) signal is expected around 50-55 ppm.
-
Ethyl Carbons (2C): The N-methylene carbon (-N-CH₂-) should appear around 45-50 ppm, and the terminal methyl carbon (-CH₃) around 12-15 ppm.
-
-
Infrared (IR) Spectroscopy (Expected):
-
N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1020 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bonds.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak [M]⁺ would appear at m/z 203, with accompanying [M+2]⁺ (at m/z 205) and [M+4]⁺ (at m/z 207) peaks in an approximate ratio of 9:6:1.
-
Fragmentation: A prominent fragment would be the dichlorobenzyl cation at m/z 159/161/163, resulting from the cleavage of the C-N bond.
-
Synthesis Protocol: Reductive Amination
The most efficient and widely used method for preparing this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine), followed by its immediate reduction to the target secondary amine.
Expertise-Driven Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[10] It is also less sensitive to acidic conditions than sodium cyanoborohydride (NaBH₃CN), avoiding the potential generation of toxic hydrogen cyanide gas.[10][11] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the aldehyde in dichloromethane (DCM, 100 mL).
-
Amine Addition: Add ethylamine (70% solution in water, 4.4 g, 68.5 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.3 mL) to facilitate imine formation. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (14.5 g, 68.5 mmol, 1.2 equiv.) to the reaction mixture. Causality: The mild acidity from the acetic acid catalyst ensures the equilibrium favors the protonated imine (iminium ion), which is the species readily reduced by the hydride agent.[12][13]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours, or until the reaction is complete as determined by TLC or GC-MS analysis.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield the pure this compound as a clear oil.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the nucleophilic character of its secondary amine.
-
N-Alkylation and N-Acylation: The lone pair on the nitrogen atom readily attacks electrophiles. It can be further alkylated or acylated to form tertiary amines or amides, respectively. This reactivity is fundamental to its use as a synthetic intermediate. For example, it can be reacted with acyl chlorides or carboxylic acids (in the presence of coupling agents like EDC) to form amide derivatives, a common linkage in pharmaceutical compounds.[1]
-
Building Block in Medicinal Chemistry: The N-(2,4-dichlorobenzyl) moiety has been incorporated into molecules designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[1] It is also a key component in the synthesis of novel indolylchalcones that have been evaluated for their antimicrobial properties.[2] The dichlorophenyl group often contributes to favorable binding interactions within the active sites of target proteins and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Formation of N-Nitrosamines: As a secondary amine, it has the potential to react with nitrosating agents (e.g., nitrous acid) to form N-nitrosamines, which are a class of potential carcinogens.[14] This is a critical consideration in the development of pharmaceuticals and requires careful control of starting materials and reaction conditions.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
Hazards: It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
-
PPE: Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][4]
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through a robust reductive amination protocol. The compound's primary utility lies in its role as a versatile building block for introducing the N-ethyl-2,4-dichlorobenzyl moiety into larger, biologically active molecules, making it a compound of significant interest to the drug discovery and development community.
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An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-2,4-dichlorobenzylamine, a substituted benzylamine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known structural and physicochemical properties. Furthermore, it outlines robust and plausible synthetic routes, including detailed exemplary protocols for its preparation via reductive amination and direct alkylation. A predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) is presented, grounded in the analysis of structurally analogous compounds. The guide also explores the broader biological and pharmacological context of the 2,4-dichlorobenzyl moiety, suggesting potential avenues for future research. Finally, essential safety and handling protocols are detailed, inferred from closely related chemical structures, to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Molecular Structure and Physicochemical Properties
This compound is a secondary amine characterized by a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an ethyl group attached to the nitrogen atom.
The fundamental physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N | PubChemLite[1] |
| Molecular Weight | 204.1 g/mol | ChemicalBook |
| CAS Number | 90390-15-1 | Alfa Chemistry[2] |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]ethanamine | PubChemLite[1] |
| SMILES | CCNCC1=C(C=C(C=C1)Cl)Cl | PubChemLite[1] |
| InChI | InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | PubChemLite[1] |
| InChIKey | MAJQQCVMLVPMIW-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 3.2 | PubChemLite[1] |
| Monoisotopic Mass | 203.02686 Da | PubChemLite[1] |
Synthesis of this compound
Synthetic Route 1: Reductive Amination of 2,4-Dichlorobenzaldehyde
Reductive amination is a robust method for forming amines from carbonyl compounds.[3][4] This process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde (2,4-dichlorobenzaldehyde) with an amine (ethylamine), followed by in-situ reduction to the target secondary amine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.[5][6]
Exemplary Protocol: Reductive Amination
Materials:
-
2,4-Dichlorobenzaldehyde
-
Ethylamine (e.g., 2.0 M solution in THF or 70% in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichlorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM or DCE.
-
Amine Addition: Add ethylamine (1.1-1.2 eq) to the stirred solution at room temperature. If using an aqueous solution of ethylamine, the addition of a drying agent like MgSO₄ to the reaction mixture can be beneficial.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthetic Route 2: Direct N-Alkylation of 2,4-Dichlorobenzylamine
Direct N-alkylation offers an alternative pathway, involving the reaction of a primary amine (2,4-dichlorobenzylamine) with an alkylating agent (e.g., ethyl iodide or ethyl bromide).[7] This is a nucleophilic substitution reaction (Sₙ2). A key consideration is the potential for over-alkylation to form the tertiary amine. This can be mitigated by using the primary amine in excess or by carefully controlling the stoichiometry of the alkylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Exemplary Protocol: Direct N-Alkylation
Materials:
-
2,4-Dichlorobenzylamine
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorobenzylamine (1.0 eq) in ACN or DMF.
-
Base Addition: Add a suitable base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq) or a liquid base like DIPEA (1.5-2.0 eq).
-
Alkylating Agent Addition: To the stirred suspension, add the alkylating agent (ethyl iodide or ethyl bromide, 1.0-1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off any inorganic salts if a solid base was used. If a liquid base was used, proceed to the next step. Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not widely published. However, a reliable prediction of its key spectral features can be made based on its structure and comparison with analogous compounds like 2,4-dichlorobenzylamine and N-methyl-2,4-dichlorobenzylamine.[8][9][10]
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons (3H): Three signals in the aromatic region (~7.2-7.5 ppm). One singlet and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. Benzyl CH₂ (2H): A singlet at ~3.7-3.9 ppm. Ethyl CH₂ (2H): A quartet at ~2.6-2.8 ppm, coupled to the ethyl CH₃ group. Ethyl CH₃ (3H): A triplet at ~1.1-1.3 ppm, coupled to the ethyl CH₂ group. Amine NH (1H): A broad singlet, chemical shift variable depending on concentration and solvent (~1.5-2.5 ppm). |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~127-140 ppm). Two signals will correspond to the chlorine-bearing carbons. Benzyl CH₂: A signal at ~52-55 ppm. Ethyl CH₂: A signal at ~45-48 ppm. Ethyl CH₃: A signal at ~14-16 ppm. |
| IR Spectroscopy | N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹. C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ (~2850-2980 cm⁻¹). C-H Stretch (sp²): Bands just above 3000 cm⁻¹ (~3050-3100 cm⁻¹). C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region. C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 203, with a characteristic isotopic pattern due to the two chlorine atoms (M+2 peak at ~65% intensity of M⁺, M+4 peak at ~10% intensity). Major Fragment: A prominent peak at m/z 159/161 corresponding to the loss of the ethyl group (C₂H₅), representing the stable 2,4-dichlorobenzyl cation. |
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound, the 2,4-dichlorobenzyl moiety is present in molecules with known pharmacological properties.
-
Antimicrobial and Antifungal Activity: 2,4-Dichlorobenzyl alcohol is a known antiseptic used in throat lozenges, exhibiting a broad spectrum of activity against bacteria and fungi.[11][12] This suggests that this compound could be a candidate for antimicrobial screening. Various other compounds incorporating the 2,4-dichlorophenyl group have been investigated for antifungal properties.[13]
-
Neuropharmacological Research: Structurally related benzylamines are known to interact with various receptors and transporters in the central nervous system. For instance, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a well-known neurotoxin that selectively degenerates noradrenergic nerve terminals, making it a valuable tool in neuroscience research.[2]
-
Antiviral and Anticancer Potential: Some patents describe the use of 2,4-dichlorobenzyl alcohol in compositions for the treatment or prevention of HIV viral infections.[14] Additionally, various heterocyclic compounds derived from 2,4-dichlorophenyl precursors have been synthesized and evaluated as potential anticancer agents.[15]
These examples highlight that the 2,4-dichlorobenzyl scaffold is of interest in medicinal chemistry. This compound could serve as a valuable intermediate or a lead compound for the development of novel therapeutic agents.
Safety and Handling
Hazard Statements (Inferred):
-
Causes severe skin burns and eye damage.
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong acids and oxidizing agents.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store in a corrosives area and keep locked up.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
References
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ECHA. (n.d.). Substance Information: 2,4-dichlorobenzyl alcohol. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H11Cl2N). Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]
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-
ResearchGate. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]
- Song, B. A., et al. (2014). Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. Molecules, 19(9), 13587-13603.
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-
ResearchGate. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]
-
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-
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-
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-
Justia Patents. (2024). Ethyl {[N′-(3-chlorophenyl)-N-(2,4-dichlorobenzoyl) carbamimidoyl]sulfanyl}acetate as an eco-friendly insecticidal agent against (Boisd.). Retrieved from [Link]
-
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An In-Depth Technical Guide to the Solubility of N-Ethyl-2,4-dichlorobenzylamine in DMSO and Methanol
Abstract
The determination of a compound's solubility in various solvents is a cornerstone of early-stage research and drug development, profoundly influencing formulation, bioavailability, and the reliability of in-vitro assays.[1] This guide provides a comprehensive technical overview of the solubility characteristics of N-Ethyl-2,4-dichlorobenzylamine (CAS 90390-15-1) in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Lacking extensive published quantitative data, this document focuses on the foundational principles governing its solubility and presents a robust, self-validating experimental protocol for its precise determination. We will delve into the physicochemical properties of the solute and solvents, the theoretical basis for their interactions, and a step-by-step methodology for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility Data
This compound is a substituted benzylamine derivative whose utility is explored in various chemical synthesis and research applications. For researchers and drug development professionals, understanding its behavior in solution is not merely academic; it is a critical prerequisite for success. Low solubility can present significant challenges, from hindering the generation of accurate biological data to creating formidable obstacles in formulation development for in vivo studies.[1]
Dimethyl Sulfoxide (DMSO) and Methanol are ubiquitous in the laboratory for distinct reasons. DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a standard for creating high-concentration stock solutions.[2][3] Methanol, a simpler polar protic solvent, is frequently used in synthesis, chromatography, and as a vehicle for less hydrophobic compounds.[4][5] This guide will equip the scientist with the necessary knowledge and a validated protocol to quantify the solubility of this compound in these essential solvents.
Physicochemical Profiles and Theoretical Solubility
This compound: A Molecular Overview
To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90390-15-1 | [6] |
| Molecular Formula | C₉H₁₁Cl₂N | [7] |
| Molecular Weight | 204.1 g/mol | [6] |
| Boiling Point | 258.7°C at 760 mmHg | [6] |
| Density | 1.19 g/cm³ | [6] |
| Predicted XlogP | 3.2 | [7] |
| Appearance | Liquid / Oil | [6] |
The structure is characterized by a dichlorinated benzene ring, which imparts significant hydrophobicity, and an N-ethylamino group, which provides a site for potential hydrogen bonding and adds a degree of polarity. The predicted XlogP of 3.2 indicates a preference for a lipid-like environment over an aqueous one, suggesting that while it may have limited aqueous solubility, it should be soluble in organic solvents.[7] However, qualitative data suggests its solubility is only "slight" in both DMSO and Methanol, highlighting the necessity for empirical determination.[6]
Solvent Properties: DMSO and Methanol
The choice of solvent is dictated by its ability to overcome the solute's crystal lattice energy and form stable solute-solvent interactions.
-
Dimethyl Sulfoxide (DMSO): A highly polar (Polarity Index: 7.2), aprotic solvent.[8] Its sulfoxide group contains a highly polarized S=O bond, making it an excellent hydrogen bond acceptor but not a donor. This property allows it to effectively solvate a wide range of compounds.[3][9] It is miscible with water and a vast number of organic solvents.[2]
-
Methanol (CH₃OH): The simplest alcohol, Methanol is a polar, protic solvent.[10] The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. It is completely miscible with water and many organic solvents, making it a versatile medium.[5][11]
Theoretical Considerations: "Like Dissolves Like"
This compound possesses both nonpolar (dichlorophenyl ring) and polar (secondary amine) features.
-
In Methanol: The amine can accept a hydrogen bond from Methanol's hydroxyl group, and the solvent's methyl group can interact with the aromatic ring via van der Waals forces.
-
In DMSO: The highly polar S=O group in DMSO can interact strongly with any partial positive charges on the solute molecule, and its methyl groups can engage in van der Waals interactions with the nonpolar regions.
Given the compound's moderate polarity and the properties of the solvents, solubility is expected, but the extent must be determined experimentally.
Experimental Protocol: Determining Thermodynamic Solubility
The following protocol details the "shake-flask" method, which is the gold standard for determining thermodynamic (or equilibrium) solubility. This value represents the true maximum concentration of a solute in a solvent when the system has reached equilibrium and is crucial for accurate preformulation studies.[12][13][14]
Materials and Reagents
-
This compound (CAS 90390-15-1)
-
Anhydrous DMSO (≥99.5%)
-
Anhydrous Methanol (≥99.8%, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C)
-
Centrifuge capable of >10,000 x g
-
Calibrated micropipettes
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing work. Methanol is flammable and toxic.[5] DMSO can enhance the dermal absorption of other chemicals.[9]
Experimental Workflow Diagram
The overall process is outlined below. This workflow is designed to be self-validating by ensuring that a true equilibrium is reached and that only the dissolved analyte is measured.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial. c. Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Equilibration (The Causality Pillar): a. Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). b. Allow the slurry to equilibrate for at least 24 hours. Rationale: This extended mixing period is critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield a kinetic solubility value, which can be misleadingly high and is often not stable.[12][15]
-
Sample Isolation: a. After equilibration, visually confirm that excess solid is still present in the vials. If not, more compound must be added and the equilibration step repeated. b. Centrifuge the vials at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the pellet. d. For an extra layer of validation, filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
Quantification via HPLC-UV: a. Standard Curve Preparation: Prepare a series of calibration standards of this compound at known concentrations (e.g., from 1 µg/mL to 200 µg/mL) in a suitable solvent, typically the HPLC mobile phase.[16] b. Sample Preparation: Create a precise dilution of the filtered supernatant from step 3d. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve. c. Analysis: Inject the standards and the diluted sample onto the HPLC system.[17] The dichlorobenzyl moiety should provide a strong UV chromophore for sensitive detection (e.g., ~230-270 nm). d. Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample.
-
Final Solubility Calculation: a. Multiply the concentration determined by the HPLC by the dilution factor to find the original concentration in the saturated supernatant. b. Express the final solubility in both mg/mL and Molarity (M).
Data Presentation and Interpretation
Quantitative results should be presented clearly for easy comparison. The experiment should be performed in triplicate (n=3) to ensure statistical validity.
| Solvent | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (M) (Mean ± SD, n=3) |
| DMSO | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
Interpreting the Results: The obtained values represent the thermodynamic solubility under the specified conditions. This data is invaluable for preparing stable stock solutions of known concentrations and for guiding formulation development. For instance, if the solubility in DMSO is determined to be 50 mg/mL, preparing a stock solution at 100 mg/mL is not feasible and would result in precipitation.
References
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LookChem. (n.d.). Cas 90390-15-1, this compound. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2,4-Dichlorobenzyl chloride | CAS#:94-99-5. Retrieved from [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]
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Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance [Table]. Retrieved from [Link]
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Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]
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Solvents & Petroleum Service, Inc. (2015, November 10). Methanol - Product Specification. Retrieved from [Link]
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American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H11Cl2N). Retrieved from [Link]
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Spectroscopic Characterization of N-Ethyl-2,4-dichlorobenzylamine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for N-Ethyl-2,4-dichlorobenzylamine (CAS No. 90390-15-1). In the dynamic fields of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular architecture and bonding of a compound. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the methodologies for acquiring and interpreting the NMR, IR, and MS spectra of this compound. Given the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-fidelity predictive modeling for NMR and IR data, corroborated by experimental data from structurally analogous compounds, to present a robust and scientifically sound characterization.
Introduction: The Imperative of Spectroscopic Verification
This compound is a substituted aromatic amine, a class of compounds with significant interest in medicinal chemistry and as intermediates in organic synthesis. Its molecular structure, featuring a dichlorinated benzene ring, a benzylic methylene group, and an N-ethyl substituent, presents a unique set of spectroscopic signatures. Accurate characterization is the bedrock of all subsequent research, from understanding reaction kinetics to predicting pharmacological activity.
This guide is structured to provide not just the data, but the scientific rationale behind the data acquisition and interpretation. We will explore the causality behind experimental choices and provide a self-validating framework for the analysis of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.
The Rationale Behind NMR Experimentation
For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR, in turn, will identify all unique carbon atoms in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly for the aromatic protons.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to ensure each unique carbon appears as a singlet.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.
Caption: Workflow for NMR Data Acquisition and Processing.
Predicted NMR Data
As experimental data is not publicly available, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms (e.g., ChemDraw's NMR prediction tool). These predictions are based on the known structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.15 - 1.25 | Triplet | 3H | -CH₂-CH₃ |
| b | 2.60 - 2.70 | Quartet | 2H | -CH₂ -CH₃ |
| c | 3.75 - 3.85 | Singlet | 2H | Ar-CH₂ -N |
| d | 7.20 - 7.28 | Doublet of Doublets | 1H | Ar-H5 |
| e | 7.35 - 7.45 | Doublet | 1H | Ar-H6 |
| f | 7.45 - 7.55 | Doublet | 1H | Ar-H3 |
| g | 1.5 - 2.5 (broad) | Singlet | 1H | N-H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (ppm) | Assignment |
| ~15 | -CH₂-CH₃ |
| ~44 | -CH₂ -CH₃ |
| ~52 | Ar-CH₂ -N |
| ~127 | Ar-C5 |
| ~129 | Ar-C6 |
| ~130 | Ar-C3 |
| ~132 | Ar-C4 (C-Cl) |
| ~133 | Ar-C2 (C-Cl) |
| ~137 | Ar-C1 |
In-depth Interpretation of NMR Spectra
-
Aliphatic Region (¹H NMR): The N-ethyl group is expected to present a classic triplet-quartet pattern. The methyl protons (a ) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (b ) appear as a quartet due to coupling with the methyl protons. The benzylic methylene protons (c ) are adjacent to the nitrogen but not coupled to any other protons, thus they are predicted to appear as a singlet. A broad singlet (g ) for the N-H proton is also anticipated, the chemical shift of which can be highly variable and dependent on concentration and temperature.
-
Aromatic Region (¹H NMR): The 2,4-dichloro substitution pattern results in three distinct aromatic protons. We can reference the experimental spectrum of 2,4-Dichlorobenzylamine for comparison. In its spectrum, the aromatic protons appear between 7.2 and 7.4 ppm. For our N-ethylated compound, we predict a similar pattern: a doublet for the H3 proton (f ), a doublet for the H6 proton (e ), and a doublet of doublets for the H5 proton (d ) due to coupling with both H3 and H6.
-
¹³C NMR Spectrum: The spectrum is expected to show nine distinct carbon signals. The two aliphatic carbons of the ethyl group and the benzylic methylene carbon will appear in the upfield region (~15-55 ppm). The six aromatic carbons will be in the downfield region (~127-138 ppm). The carbons directly attached to the electronegative chlorine atoms (C2 and C4) are expected to be shifted further downfield compared to the other aromatic carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Rationale Behind IR Spectroscopy
For this compound, IR spectroscopy is crucial for confirming the presence of key functional groups: the N-H bond of the secondary amine, C-H bonds in the aromatic and aliphatic regions, C=C bonds of the aromatic ring, and the C-Cl bonds.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity and minimal sample preparation.
Procedure (ATR-FTIR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for Mass Spectrometry Data Acquisition.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₁₁Cl₂N. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | 204.0341 | Protonated molecule |
| [M+H+2]⁺ | 206.0312 | Isotope peak (one ³⁷Cl) |
| [M+H+4]⁺ | 208.0282 | Isotope peak (two ³⁷Cl) |
| Fragment 1 | 159.9817 | [M+H - C₂H₅N]⁺ (Loss of ethylamine) |
| Fragment 2 | 174.0025 | [M+H - C₂H₅]⁺ (Loss of ethyl radical) |
In-depth Interpretation of the Mass Spectrum
-
Molecular Ion Cluster: The most telling feature in the full scan mass spectrum will be the isotopic cluster of the protonated molecule, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show three peaks for the molecular ion at m/z 204, 206, and 208, with a characteristic intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a molecule containing two chlorine atoms. The PubChemLite database provides predicted collision cross-section values for various adducts of this molecule, which can be used for further confirmation in ion mobility-mass spectrometry. [1]
-
Fragmentation Pattern: The primary fragmentation pathway for protonated benzylamines is typically the cleavage of the benzylic C-N bond. [2]This would lead to the formation of the 2,4-dichlorobenzyl cation at m/z 159 (Fragment 1). Another likely fragmentation is the loss of the ethyl radical from the protonated molecule, resulting in an ion at m/z 174 (Fragment 2). The relative abundances of these fragment ions in the MS/MS spectrum provide further structural confirmation.
Conclusion
References
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]
-
NMR Prediction. ACD/Labs. Available at: [Link]
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This compound (C9H11Cl2N). PubChemLite. Available at: [Link]
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An In-depth Technical Guide to the Toxicological Profile of N-Ethyl-2,4-dichlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Ethyl-2,4-dichlorobenzylamine is a molecule of interest within chemical and pharmaceutical research due to its structural motifs. A comprehensive understanding of its toxicological profile is paramount for safe handling, effective research, and potential therapeutic development. As no direct, extensive toxicological studies on this compound are publicly available, this guide employs a structure-activity relationship (SAR) approach. By analyzing the known toxicological data of structurally analogous compounds, including dichlorobenzenes, benzylamines, and ethylamines, we can construct a predictive toxicological profile. This document provides a detailed examination of its predicted physicochemical properties, toxicokinetics, and toxicodynamics. Furthermore, it outlines a strategic, tiered experimental approach for the empirical validation of this predicted profile, offering a roadmap for future research and development.
Introduction: A Predictive Approach to a Novel Compound
The responsible development of any new chemical entity necessitates a thorough evaluation of its potential hazards. In the absence of direct toxicological data for this compound, a predictive framework based on the toxicological profiles of its structural components and close analogs is a scientifically robust starting point. This guide synthesizes available data on related molecules to forecast the likely absorption, distribution, metabolism, excretion (ADME), and toxicological endpoints of this compound. The insights herein are intended to guide initial safety assessments, inform handling procedures, and provide a rationale for a structured, empirical testing strategy.
Predicted Physicochemical Properties and Their Toxicological Implications
The physicochemical properties of a compound are fundamental determinants of its biological activity. Based on analogs such as 2,4-dichlorobenzylamine and N-ethyl-4-chlorobenzylamine, we can infer the following properties for this compound, which are critical for predicting its toxicokinetic behavior.
| Property | Predicted Value/Characteristic | Toxicological Relevance |
| Molecular Formula | C9H11Cl2N | The presence of chlorine atoms and a nitrogen atom influences polarity and potential for metabolic transformation. |
| Molecular Weight | Approximately 192.09 g/mol | A relatively low molecular weight suggests the potential for absorption across biological membranes. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | This influences the potential routes of exposure, with inhalation of vapors being a possibility if the substance is volatile. |
| Water Solubility | Predicted to be low. The dichlorinated benzene ring imparts lipophilicity, while the ethylamine side chain provides some potential for protonation and increased solubility in acidic environments. | Low water solubility may lead to slower absorption from the gastrointestinal tract and a tendency to partition into fatty tissues. |
| Lipophilicity (LogP) | Predicted to be moderate to high. The dichlorobenzene moiety significantly contributes to its lipophilic character. | A higher LogP suggests a greater potential for bioaccumulation in adipose tissue and the potential to cross the blood-brain barrier. |
| Vapor Pressure | Likely to be low to moderate. | If moderate, inhalation could be a relevant route of occupational exposure. |
| pKa | The amine group is expected to be basic, with a pKa in the range of 9-10. | The ionization state at physiological pH will influence its absorption, distribution, and binding to biological targets. At physiological pH, a significant portion will be protonated, which can affect cell membrane permeability. |
Predicted Toxicokinetics: The Journey Through the Body
Absorption
-
Oral: Due to its predicted lipophilicity, passive diffusion across the gastrointestinal tract is a likely route of absorption. The rate may be limited by its low water solubility.
-
Dermal: The lipophilic nature suggests that dermal absorption is possible, particularly with prolonged contact or if the substance is in a suitable solvent.[1]
-
Inhalation: If the compound has a significant vapor pressure, inhalation of vapors could be a route of exposure, especially in occupational settings.[1] The irritation potential of similar amines suggests that high concentrations would likely be irritating to the respiratory tract.[2][3]
Distribution
Following absorption, this compound is anticipated to distribute to various tissues. Its lipophilicity suggests a potential for accumulation in adipose tissue. The presence of the amine group may also lead to binding to proteins in the blood and tissues. The potential to cross the blood-brain barrier should be considered, given its molecular weight and lipophilic character.
Metabolism: A Proposed Pathway
The metabolism of this compound is predicted to occur primarily in the liver, involving Phase I and Phase II enzymatic reactions.
-
Phase I Reactions:
-
N-dealkylation: The ethyl group is a likely target for cytochrome P450-mediated N-dealkylation, yielding 2,4-dichlorobenzylamine and acetaldehyde.
-
Oxidative deamination: Monoamine oxidase (MAO) could catalyze the oxidation of the amine, leading to the formation of the corresponding aldehyde, which would then be further oxidized to 2,4-dichlorobenzoic acid.
-
Aromatic hydroxylation: The dichlorinated benzene ring could undergo hydroxylation at one of the available positions, although this may be a minor pathway due to the presence of the deactivating chlorine atoms.
-
-
Phase II Reactions:
-
The primary and secondary amine metabolites, as well as any hydroxylated metabolites, are likely to undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
-
Caption: Predicted metabolic pathway of this compound.
Excretion
The water-soluble metabolites, primarily the glucuronide and sulfate conjugates, are expected to be excreted mainly through the urine. A minor portion may be eliminated in the feces. The potential for bioaccumulation of the parent compound in fatty tissues could lead to a prolonged elimination half-life.
Predicted Toxicodynamics: The Interaction with Biological Systems
Acute Toxicity
Based on structurally related compounds, this compound is likely to have moderate acute toxicity. The primary effects of acute high-dose exposure are expected to be related to the central nervous system, similar to other lipophilic amines. Symptoms could include sedation, ataxia, and at very high doses, convulsions. Irritation of the mucous membranes of the respiratory and gastrointestinal tracts is also possible.[2][3]
Irritation and Sensitization
-
Skin and Eye Irritation: Benzylamines and other amines are often irritating to the skin and eyes.[3][4] Therefore, this compound should be handled as a potential skin and eye irritant.
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[2][3]
-
Sensitization: The potential for skin sensitization is unknown but should be considered, as some amines are known sensitizers.
Sub-chronic and Chronic Toxicity
Repeated exposure to this compound may target several organs. Based on the toxicology of dichlorobenzenes and ethylbenzene, the liver and kidneys are potential target organs.[5][6] Liver effects could include hypertrophy and changes in liver enzyme levels.[5] Kidney toxicity may also be a concern.[5]
Genotoxicity
The genotoxic potential of this compound is not known. Some chlorinated aromatic compounds have shown genotoxic activity. For example, the herbicide 2,4-D has been shown to induce DNA damage in some test systems.[7] Therefore, it is crucial to evaluate the genotoxic potential of this compound.
Carcinogenicity
There is no data on the carcinogenicity of this compound. The carcinogenic potential would depend on its genotoxicity and its effects on cell proliferation in target organs. Some chlorinated hydrocarbons are known carcinogens.[8] However, other related compounds have not been found to be carcinogenic under specific test conditions.[9]
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of this compound is unknown. Some related compounds, such as 2,4-D, have been associated with reproductive and developmental effects in animal studies.[10] Studies on chloronitrobenzenes have also shown effects on spermatogenesis in rats.[1]
A Strategic Framework for Empirical Toxicological Evaluation
To move beyond a predictive profile, a structured, tiered approach to empirical testing is essential. The following experimental workflow is proposed to systematically evaluate the toxicology of this compound.
Caption: Proposed tiered experimental workflow for toxicological evaluation.
Tier 1: In Vitro Screening
The initial phase focuses on cell-based assays to rapidly assess cytotoxicity and genotoxicity. This approach minimizes animal use and provides early indicators of potential hazards.
Protocol: In Vitro Cytotoxicity Assessment using MTS Assay [11][12]
-
Cell Culture: Culture relevant human cell lines, such as HepG2 (liver) and A549 (lung), in appropriate media and conditions until they reach approximately 80% confluency.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay:
-
Prepare the MTS reagent solution according to the manufacturer's instructions.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that causes 50% inhibition of cell growth).
Tier 2: Acute In Vivo Assessment
Should the in vitro data suggest significant biological activity, or if a more comprehensive hazard characterization is required, acute in vivo studies are warranted. These studies are designed to determine the short-term effects of a single high dose.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data and SAR analysis.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This process is repeated until the stopping criteria are met.
-
Data Analysis: The results are used to estimate the LD50 (lethal dose for 50% of the animals) and to identify clinical signs of acute toxicity.
Tier 3: Sub-chronic and Mechanistic Studies
If the initial tiers indicate a potential for significant toxicity or if chronic exposure is anticipated, more in-depth studies are necessary.
Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Groups: Use both male and female rodents, divided into at least three dose groups and a control group.
-
Dosing: Administer this compound daily by oral gavage for 28 days.
-
In-life Observations: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and preserve tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related effects on all measured parameters to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
While direct toxicological data for this compound is currently lacking, a scientifically grounded prediction of its toxicological profile can be formulated through the careful analysis of its structural analogs. It is predicted to be a compound of moderate acute toxicity, a likely skin and eye irritant, with the liver and kidneys as potential target organs for repeated dose toxicity. The potential for genotoxicity and reproductive toxicity should not be disregarded and requires empirical investigation. The proposed tiered experimental strategy provides a clear and efficient path forward for researchers and drug development professionals to definitively characterize the toxicological profile of this compound, ensuring its safe handling and informed development.
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Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143–149. [Link]
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National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicology Report Series, 33, 1–F25. [Link]
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Poletta, G. L., Larriera, A., Kleinsorge, E., & Mudry, M. D. (2009). Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 672(2), 120–126. [Link]
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Weisburger, E. K., Ulland, B. M., Nam, J., Gart, J. J., & Weisburger, J. H. (1981). Carcinogenicity tests of certain environmental and industrial chemicals. Journal of the National Cancer Institute, 67(1), 75–88. [Link]
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Faber, W. D., Roberts, L. G., Stump, D. G., Cagen, S. Z., & Toraason, M. A. (2007). Ethylbenzene: 4- and 13-week rat oral toxicity. International Journal of Toxicology, 26(4), 317–328. [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
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Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]
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Organisation for Economic Co-operation and Development. (2002). SIDS INITIAL ASSESSMENT PROFILE - Aliphatic Amines. [Link]
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An In-depth Technical Guide on the Safety and Handling of N-Ethyl-2,4-dichlorobenzylamine
Disclaimer: Specific safety and toxicological data for N-Ethyl-2,4-dichlorobenzylamine (CAS 90390-15-1) is not extensively documented in publicly available literature.[1][2] This guide has been developed by extrapolating data from structurally similar and well-characterized analogs, including 2,4-dichlorobenzylamine, N-ethylbenzylamine, and general benzylamines.[3][4] The recommendations herein are grounded in established principles of laboratory safety as outlined in authoritative sources such as the National Research Council's "Prudent Practices in the Laboratory" and OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6][7][8][9] All users must conduct a thorough, institution-specific risk assessment before handling this compound.
Section 1: Compound Profile and Inferred Hazard Identification
This compound is a substituted benzylamine with a molecular formula of C9H11Cl2N.[10] Due to the lack of specific toxicological studies, a hazard assessment must be based on its structural components: the 2,4-dichloro-substituted aromatic ring and the N-ethylamino group.
-
Corrosivity and Irritation: Structurally related dichlorobenzylamines and N-ethylbenzylamine are classified as corrosive and are known to cause severe skin burns and serious eye damage.[4][11][12][13][14] It is prudent to assume this compound shares these properties. Contact with skin, eyes, and mucous membranes must be strictly avoided.
-
Toxicity: Halogenated aromatic compounds and amines can be harmful if inhaled, swallowed, or absorbed through the skin.[3][15] N-ethylbenzylamine is considered moderately toxic, with potential for irritation to the respiratory system.[11] Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[3][13]
-
Reactivity: Amines are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][16][17] Reactions can be exothermic and potentially violent.
Table 1: Analog-Based Physicochemical and Hazard Data
| Property | Inferred Value/Classification | Analog Compound(s) | Source(s) |
| GHS Classification | Likely: Skin Corrosion 1B, Serious Eye Damage 1 | 2,4-Dichlorobenzylamine, N-Ethylbenzylamine | [4][12] |
| Physical Form | Liquid | 2,4-Dichlorobenzylamine, N-Ethylbenzylamine | [11] |
| Boiling Point | High; e.g., ~258-260°C for 2,4-Dichlorobenzylamine | 2,4-Dichlorobenzylamine | [14] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | Benzylamine, N-Ethylbenzylamine | [3][16][17][18] |
| Hazardous Decomposition | NOx, CO, CO2, Hydrogen Chloride Gas | N-Ethylbenzylamine, 3,4-Dichlorobenzylamine | [3][13] |
Section 2: Risk Assessment and the Hierarchy of Controls
A proactive approach to safety is paramount when working with poorly characterized substances. The hierarchy of controls is a fundamental risk management framework that prioritizes safety strategies from most to least effective. This methodology must be applied before any experimental work begins.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: As the compound is the subject of research, elimination is not possible. Substitution with a less hazardous chemical should be considered if the research goals allow.
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][19] For procedures with a high risk of splashing, a glovebox may be warranted. Eyewash stations and safety showers must be immediately accessible.[3][20]
-
Administrative Controls: A comprehensive, lab-specific Standard Operating Procedure (SOP) must be written and approved. All personnel must receive documented training on this SOP and the general hazards of corrosive amines.[9][21] Work areas must be clearly demarcated with appropriate hazard signage. Never work alone when handling this compound.[22]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as a substitute for robust engineering and administrative controls.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
The following protocols are baseline procedures and must be adapted to specific experimental contexts.
Protocol 1: Weighing and Solution Preparation
Objective: To safely weigh the liquid compound and prepare a stock solution.
Materials:
-
This compound
-
Analytical balance inside a chemical fume hood
-
Appropriate solvent
-
Volumetric flask with stopper
-
Glass pipettes and pipette bulb
-
Beaker for secondary containment
-
Decontamination solution (e.g., 5% acetic acid, followed by soap and water)
Procedure:
-
Pre-Handling: Don appropriate PPE: Chemical splash goggles, face shield, knee-length lab coat, and heavy-duty nitrile or butyl rubber gloves (double-gloving is recommended).[3][12]
-
Work Area Setup: Perform all operations inside a certified chemical fume hood. Place absorbent, plastic-backed pads on the work surface.
-
Weighing:
-
Place a tared, sealed container (e.g., a vial with a septum cap) on the analytical balance.
-
Using a clean glass pipette, carefully transfer the required amount of this compound into the container.
-
Securely close the container before removing it from the balance.
-
-
Solution Preparation:
-
Place the receiving volumetric flask inside a secondary container (e.g., a beaker).
-
Carefully add the weighed compound to the flask containing the initial volume of solvent.
-
Rinse the original container with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.
-
Slowly add solvent to the graduation mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment by rinsing with a suitable solvent, followed by the decontamination solution.
-
Dispose of all contaminated disposable materials (pipette tips, pads, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.[3]
-
Protocol 2: Spill and Decontamination Workflow
Objective: To safely manage a spill of this compound.
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Unlocking the Research Potential of N-Ethyl-2,4-dichlorobenzylamine: A Technical Guide for Innovators
Abstract
N-substituted benzylamines represent a cornerstone in modern medicinal chemistry and drug discovery, forming the structural backbone of a multitude of pharmacologically active agents.[1] This technical guide delves into the untapped research potential of a specific, yet underexplored, member of this class: N-Ethyl-2,4-dichlorobenzylamine . By examining the established biological activities of structurally analogous compounds, we will illuminate promising avenues for investigation, positioning this molecule as a candidate for novel therapeutic development. This document provides a comprehensive overview of its synthesis, hypothesized mechanisms of action, and detailed experimental workflows for its evaluation as an antimicrobial agent, an anticancer therapeutic, and a modulator of key enzyme systems.
Introduction: The Scientific Rationale for Investigating this compound
This compound (PubChem CID: 485425) is a halogenated secondary amine with the molecular formula C9H11Cl2N.[2] Its structure, characterized by a dichlorinated benzene ring and an N-ethyl group, suggests a predisposition for biological activity. The presence of chlorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-ethyl substituent, in turn, can influence its steric and electronic properties, further tuning its pharmacological profile.
While direct research on this compound is limited, a substantial body of literature on related N-substituted benzylamines provides a strong foundation for hypothesizing its potential applications.[3][4][5] Derivatives of benzylamine are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.[6][7][8] This guide will, therefore, extrapolate from existing knowledge to propose and detail key research applications for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11Cl2N | [2] |
| Molecular Weight | 204.10 g/mol | [2] |
| CAS Number | 90390-15-1 | [9] |
| Predicted XlogP | 3.2 | [2] |
| SMILES | CCNCC1=C(C=C(C=C1)Cl)Cl | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be readily achieved through reductive amination, a robust and widely employed method for forming C-N bonds.[1] This two-step, one-pot procedure offers high yields and operational simplicity.
Synthetic Workflow
Figure 1: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Ethylamine (70% in water, 1.2 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Diethyl ether
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (for elution)
Procedure:
-
Imine Formation: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Add ethylamine (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 3-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to afford pure this compound.
Potential Research Application 1: Antimicrobial Agent
Scientific Rationale: The presence of a dichlorinated phenyl ring is a common feature in many antimicrobial compounds. Chlorination increases the lipophilicity of a molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Furthermore, benzylamine derivatives have been reported to possess antibacterial and antifungal properties.[4][10] The mechanism of action could involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Proposed Experimental Workflow: Antimicrobial Susceptibility Testing
Figure 2: Workflow for assessing the antimicrobial activity of this compound.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Potential Research Application 2: Anticancer Agent
Scientific Rationale: Numerous N-substituted benzylamine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][8][11] The proposed mechanisms often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways critical for cancer cell survival and proliferation.[12] The dichlorophenyl moiety could contribute to enhanced cellular uptake and interaction with hydrophobic binding pockets of target proteins.
Proposed Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Studies
Figure 3: Workflow for evaluating the anticancer potential of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Potential Research Application 3: Enzyme Inhibition
Scientific Rationale: Benzylamine and its derivatives are known substrates and inhibitors of several important enzymes, including monoamine oxidases (MAOs).[3][6][9][13][14] Specifically, MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease.[9] The structural features of this compound make it a plausible candidate for an MAO inhibitor. Additionally, other enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), implicated in prostate cancer, are also targeted by substituted benzylamines.[7]
Table 2: Inhibitory Activity of Selected Benzylamine Derivatives against MAO-B
| Compound | IC50 (µM) | Reference |
| Compound 4i (benzylamine-sulfonamide derivative) | 0.041 ± 0.001 | [6][9][13][14] |
| Compound 4t (benzylamine-sulfonamide derivative) | 0.065 ± 0.002 | [6][9][13][14] |
| Selegiline (Reference Drug) | 0.037 ± 0.001 | [14] |
Proposed Experimental Workflow: MAO-B Inhibition Assay
Figure 4: Workflow for assessing the MAO-B inhibitory potential of this compound.
Detailed Protocol: Fluorometric MAO-B Inhibition Assay
Materials:
-
This compound
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Phosphate buffer
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, Amplex Red reagent, and horseradish peroxidase.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Enzyme Addition: Add the MAO-B enzyme to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the MAO-B substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, opportunity for novel drug discovery. Based on the well-documented biological activities of its structural analogs, this guide has outlined three promising research avenues: antimicrobial, anticancer, and enzyme inhibition. The provided experimental workflows and detailed protocols offer a practical roadmap for researchers to systematically evaluate the therapeutic potential of this compound. Further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully unlock the promise of this compound in addressing unmet medical needs.
References
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Saglik, B. N., Osmaniye, D., Cevik, U. A., Levent, S., Cavusoglu, B. K., Atli, O., ... & Kaplancikli, Z. A. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]
-
Saglik, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. [Link]
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Saglik, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Taylor & Francis Online. [Link]
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Saglik, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. AVESİS. [Link]
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Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
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Krátký, M., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]
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Antonczyk, A., et al. (2021). Anticancer activity of SAL and its monosubstituted N-benzyl amides. ResearchGate. [Link]
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Lin, C.-H., et al. (2024). Degradation of benzylamines during chlorination and chloramination. ResearchGate. [Link]
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Xu, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
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Huczyński, A., et al. (2021). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PubMed Central. [Link]
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Campa, C., et al. (1993). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]
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Fereja, M. H., et al. (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. PubMed Central. [Link]
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N-Ethyl-2,4-dichlorobenzylamine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of N-Ethyl-2,4-dichlorobenzylamine, a key pharmaceutical intermediate. The document outlines its chemical and physical properties, details a robust synthesis protocol via reductive amination, and presents a thorough characterization using modern analytical techniques. Furthermore, it delves into the critical role of this compound in the synthesis of significant active pharmaceutical ingredients (APIs), including its potential as a precursor in the manufacturing of antidepressant and antifungal agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 90390-15-1) is a substituted benzylamine that has garnered significant interest within the pharmaceutical industry.[1][2][3][4][5] Its structural features, particularly the dichlorinated phenyl ring, make it a versatile building block for the synthesis of complex molecules with diverse pharmacological activities. The strategic placement of the chlorine atoms influences the electronic properties and steric hindrance of the molecule, which can be leveraged to achieve desired reactivity and biological activity in the final drug substance. This guide will elucidate the synthesis, characterization, and application of this important intermediate, providing a foundational understanding for its effective utilization in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 90390-15-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂N | [6] |
| Molecular Weight | 204.09 g/mol | [6] |
| Predicted XlogP | 3.2 | [6] |
| Monoisotopic Mass | 203.02686 Da | [6] |
These properties indicate a lipophilic molecule with a moderate molecular weight, suggesting good solubility in common organic solvents used in synthesis.
Synthesis of this compound: A Field-Proven Reductive Amination Protocol
The most efficient and widely adopted method for the synthesis of this compound is the one-pot reductive amination of 2,4-dichlorobenzaldehyde with ethylamine.[7][8] This method is favored for its high atom economy, operational simplicity, and the ability to avoid the isolation of the intermediate imine.[9][10][11][12][13][14]
Causality Behind Experimental Choices
The selection of reagents and conditions in this protocol is critical for ensuring high yield and purity of the final product.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[13] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and selectively reduces the imine intermediate in the presence of the unreacted aldehyde.[7][9] This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is also an effective alternative.[7][9]
-
Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are inert and effectively solubilize both the reactants and the intermediate imine.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more susceptible to reduction.
Step-by-Step Experimental Protocol
Materials:
-
2,4-Dichlorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzaldehyde (1.0 equivalent).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Amine Addition: Add ethylamine solution (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x portions).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Figure 1: Reductive amination workflow for the synthesis of this compound.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.[15][16][17]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the six carbons of the dichlorophenyl ring.[15][17][18][19] The positions of the chlorine atoms will influence the chemical shifts of the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 203.02686 Da.[6] The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 204.03414 |
| [M+Na]⁺ | 226.01608 |
Data sourced from PubChemLite.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A band in the 1020-1250 cm⁻¹ range.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.[20]
Figure 2: Logical relationship between synthesis and characterization steps.
Application as a Pharmaceutical Intermediate
The true value of this compound lies in its utility as a precursor to high-value pharmaceutical compounds.
Precursor in Antidepressant Synthesis: The Sertraline Connection
N-substituted-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamines are the core structure of the widely prescribed antidepressant, sertraline.[8][18][21][22][23][24] While the direct use of the N-ethyl analog is not explicitly detailed in the primary synthesis of sertraline (which is an N-methyl compound), the synthesis of sertraline analogues and related compounds often involves the reductive amination of a tetralone intermediate with various primary amines.[21][23] this compound serves as a crucial synthon for creating derivatives of sertraline, which are valuable in structure-activity relationship (SAR) studies aimed at discovering new antidepressants with improved efficacy or side-effect profiles. The 2,4-dichloro substitution pattern is a known feature in many biologically active compounds, and its incorporation via this intermediate is a key synthetic strategy.
Role in the Development of Novel Antifungal Agents
The dichlorobenzyl moiety is a common feature in a number of antifungal agents.[5][25][26][27][28][29] Research into new antifungal compounds has explored the incorporation of various substituted benzylamines to modulate the lipophilicity and binding characteristics of the final molecule. This compound provides a ready source of the N-ethyl-2,4-dichlorobenzyl group, which can be appended to various heterocyclic scaffolds known to exhibit antifungal activity. For instance, it can be reacted with a carboxylic acid-containing heterocyclic core to form an amide linkage, a common motif in many drug candidates.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis via reductive amination is a robust and scalable process. The presence of the dichlorinated phenyl ring and the secondary amine functionality makes it an ideal precursor for the synthesis of a range of pharmacologically active molecules, particularly in the areas of antidepressant and antifungal drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors.
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CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][18][21]- triazole-1-methyl )-[15][18] dioxolane -4-Methyl methanesulfonate - Google Patents. [URL: https://patents.google.com/patent/CN101302213B/en]
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The Strategic Role of N-Ethyl-2,4-dichlorobenzylamine in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
N-Ethyl-2,4-dichlorobenzylamine has emerged as a critical intermediate in the synthesis of a novel class of formamidine-based fungicides. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its pivotal role in the development of potent agrochemicals. We will delve into the mechanistic intricacies of its synthesis and its subsequent conversion into N-((2,4-dichlorophenyl)methyl)-N-ethyl-N'-(substituted)formamidine fungicides. This document serves as a comprehensive resource, offering detailed experimental protocols, characterization data, and an analysis of the structure-activity relationships that underpin the fungicidal efficacy of these compounds.
Introduction: The Quest for Novel Fungicidal Scaffolds
The continuous evolution of fungal pathogens necessitates the development of new agrochemicals with novel modes of action to ensure global food security. Formamidine derivatives have shown significant promise as a versatile chemical scaffold for the creation of effective pesticides, including acaricides and insecticides.[1][2] More recently, research has extended into their potential as fungicides, leading to the development of innovative compounds with significant activity against a range of plant pathogens. Central to the synthesis of a specific class of these next-generation fungicides is the intermediate, this compound. Its unique structural features, combining a dichlorinated aromatic ring with a secondary amine, provide a versatile platform for the construction of complex and highly active fungicidal molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 90390-15-1 | [3] |
| Molecular Formula | C₉H₁₁Cl₂N | [3] |
| Molecular Weight | 204.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 125-127 °C at 10 mmHg | |
| Density | 1.195 g/cm³ | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, toluene). Insoluble in water. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. This method is efficient and scalable, making it suitable for industrial production.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Ethylamine (70% solution in water, 1.2 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde in methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylamine solution dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the corresponding imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 2.1 Hz, 1H), 7.25 (d, J = 8.3 Hz, 1H), 7.18 (dd, J = 8.3, 2.1 Hz, 1H), 3.75 (s, 2H), 2.65 (q, J = 7.1 Hz, 2H), 1.55 (br s, 1H), 1.15 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 133.8, 132.6, 131.0, 129.2, 127.3, 51.2, 44.3, 15.1.
-
Mass Spectrometry (EI): m/z (%) = 203 (M⁺, 15), 174 (100), 139 (45).
Application in Fungicide Synthesis: N-((2,4-dichlorophenyl)methyl)-N-ethyl-N'-(substituted)formamidines
This compound is a key building block for a class of formamidine fungicides. The synthesis involves the reaction of the secondary amine with a suitable formamidine precursor.
General Synthetic Scheme
Caption: General synthetic route to formamidine fungicides.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbon of the formamidine precursor. This is followed by the elimination of a leaving group, typically dimethylamine, to form the final fungicidal compound. The choice of the "substituted" group on the formamidine precursor is critical for modulating the biological activity of the final product.
Representative Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine (1.1 eq)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine in toluene.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the toluene solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Structure-Activity Relationship (SAR) and Biological Significance
The fungicidal activity of the N-((2,4-dichlorophenyl)methyl)-N-ethyl-N'-(substituted)formamidine series is highly dependent on the nature of the substituents on both the dichlorobenzyl and the N'-phenyl rings. The 2,4-dichloro substitution pattern on the benzyl moiety is often crucial for high efficacy. Variations in the substitution on the N'-phenyl ring allow for the fine-tuning of the fungicidal spectrum and potency. These compounds are believed to act by disrupting essential cellular processes in fungi, although the precise mode of action is still under investigation.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward synthesis and reactive nature make it an ideal starting material for the construction of complex fungicidal molecules. The development of N-((2,4-dichlorophenyl)methyl)-N-ethyl-N'-(substituted)formamidine fungicides highlights the potential of this chemical scaffold in addressing the ongoing challenges in crop protection. Further research into the synthesis of novel derivatives and a deeper understanding of their mode of action will undoubtedly lead to the discovery of even more effective and environmentally benign fungicidal solutions.
References
-
Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69. [Link][1][2]
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Methodological & Application
Synthesis of N-Ethyl-2,4-dichlorobenzylamine from 2,4-dichlorobenzylamine: An Application and Protocol Guide
Introduction
N-substituted benzylamines are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse biological and chemical properties. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of N-Ethyl-2,4-dichlorobenzylamine, a valuable intermediate in synthetic organic chemistry, starting from 2,4-dichlorobenzylamine.
This document is intended for researchers, scientists, and drug development professionals. It explores two primary synthetic strategies: reductive amination and direct N-alkylation. The causality behind experimental choices, process optimization, and analytical validation are discussed in detail to ensure scientific integrity and reproducibility.
Chemical Principles and Synthetic Strategies
The conversion of a primary amine, such as 2,4-dichlorobenzylamine, to a secondary amine like this compound involves the formation of a new carbon-nitrogen bond. The two most common and effective methods to achieve this transformation are reductive amination and direct alkylation.
Strategy 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[2] This one-pot reaction involves the initial reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent.[3] This method is often preferred due to its high selectivity for mono-alkylation, minimizing the formation of over-alkylated byproducts.[4]
The reaction proceeds in two key steps:
-
Imine Formation: The nucleophilic nitrogen of 2,4-dichlorobenzylamine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine. This step is typically reversible and can be favored by removing water from the reaction mixture.
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoboorohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[2] Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can sometimes be problematic.[5]
Strategy 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[6] This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.
A significant challenge in direct alkylation is controlling over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the ethyl halide to form a tertiary amine and even a quaternary ammonium salt.[7] To achieve selective mono-alkylation, specific strategies can be employed:
-
Use of a Bulky or Weak Base: A non-nucleophilic, hindered base can deprotonate the primary amine to a lesser extent, controlling its reactivity.
-
Stoichiometric Control: Using a slight excess of the primary amine relative to the alkylating agent can favor the mono-alkylation product.
-
Choice of Base and Solvent: The use of bases like cesium carbonate has been shown to promote selective mono-N-alkylation of benzylamines.[8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichlorobenzylamine | 97% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 95% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
| Ethyl Iodide | 99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99% | J.T. Baker |
| Acetonitrile (ACN), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis on a gram scale using sodium triacetoxyborohydride as the reducing agent.[9]
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzylamine (5.0 g, 28.4 mmol, 1.0 equiv).
-
Dissolution: Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.37 g, 31.2 mmol, 1.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.0 g, 42.6 mmol, 1.5 equiv) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.[10]
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Application Note: A Detailed Protocol for the Synthesis of N-Ethyl-2,4-dichlorobenzylamine via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of N-Ethyl-2,4-dichlorobenzylamine, a substituted secondary amine. The protocol employs the reductive amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] We will explore the underlying mechanism, justify the selection of reagents, and present a detailed, step-by-step protocol suitable for implementation in a research or drug development laboratory. The guide emphasizes safety, efficiency, and mechanistic understanding to ensure a robust and reproducible synthesis.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination is a highly efficient and widely utilized method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[2][3] Its prevalence in medicinal chemistry is a testament to its reliability and versatility.[1][4] The reaction proceeds in two fundamental stages: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[3][5][6]
A key advantage of this methodology over traditional SN2-type N-alkylation with alkyl halides is the significant reduction in over-alkylation byproducts, leading to cleaner reactions and higher yields of the desired product.[5][7] This protocol will focus on a one-pot synthesis utilizing sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that allows for the concurrent formation and reduction of the imine intermediate.[4]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by reacting 2,4-dichlorobenzaldehyde with ethylamine, followed by reduction.
Overall Reaction:
Mechanistic Pathway
The reaction follows a well-established two-step sequence:
-
Imine Formation: The nitrogen of the primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This forms a transient hemiaminal intermediate. Under the reaction conditions, the hemiaminal readily dehydrates (loses a molecule of water) to form a Schiff base, specifically an N-benzylideneethanamine intermediate.[6]
-
Hydride Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond of the imine. This reduction step forms the final, stable secondary amine product.[8]
Caption: Reaction mechanism for reductive amination.
In-Depth Reagent Analysis: The "Why" Behind the "How"
The success of a reductive amination hinges on the judicious choice of reagents, particularly the reducing agent.
-
Carbonyl Substrate: 2,4-Dichlorobenzaldehyde . The aldehyde provides the electrophilic carbon center for the initial nucleophilic attack by the amine.
-
Amine Substrate: Ethylamine . As a primary amine, it readily forms the required imine intermediate.[8]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . This reagent is the cornerstone of the modern one-pot reductive amination.[9]
-
Expertise & Causality: Unlike the more powerful sodium borohydride (NaBH₄), STAB is a milder and more sterically hindered reducing agent.[9] This reduced reactivity prevents it from significantly reducing the starting aldehyde. The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl, allowing both starting materials and the reducing agent to be combined in a single pot.[4][9] This simplifies the procedure and often leads to cleaner reaction profiles.
-
Trustworthiness: In contrast, using NaBH₄ requires a two-step approach where the imine must be pre-formed before the reductant is added to avoid competitive reduction of the aldehyde.[5][10] While NaBH₃CN is also selective, it is highly toxic and can generate hazardous cyanide byproducts during workup, making STAB a safer and more environmentally benign choice.[6][11]
-
-
Solvent: 1,2-Dichloroethane (DCE) . STAB is sensitive to water and is not compatible with protic solvents like methanol.[4] Anhydrous aprotic solvents are required, with DCE being a preferred choice for its ability to dissolve a wide range of substrates and its compatibility with STAB.[10][12] Tetrahydrofuran (THF) is also a viable alternative.[12]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 5.0 | 875 mg | 1.0 |
| Ethylamine (2.0 M in THF) | C₂H₅NH₂ | 45.08 | 6.0 | 3.0 mL | 1.2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.59 g | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 25 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~20 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (875 mg, 5.0 mmol).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (25 mL) and stir until the aldehyde is fully dissolved. To this solution, add the ethylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction is moisture-sensitive; ensure a dry atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Safety and Handling
-
General: Perform all manipulations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
2,4-Dichlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Ethylamine: Flammable and corrosive. Handle with care.
-
Sodium Triacetoxyborohydride: Water-reactive. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Solvents (DCE, THF, DCM): Are volatile and flammable organic solvents. Avoid ignition sources. DCE is a suspected carcinogen.
-
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride provides a safe and selective method, avoiding the pitfalls of more powerful or more toxic reducing agents. By understanding the causality behind reagent selection and following the detailed procedural steps, researchers can confidently apply this methodology to achieve high yields of the target secondary amine, a valuable building block in pharmaceutical and chemical research.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. Chem-Station. [Link]
-
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]
-
All about chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
GSK. (2026, January 3). Reductive Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
PubChemLite. (n.d.). This compound (C9H11Cl2N). PubChemLite. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, August 7). Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. ResearchGate. [Link]
-
Chemsigma. (n.d.). This compound [90390-15-1]. Chemsigma. [Link]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: High-Purity Isolation of N-Ethyl-2,4-dichlorobenzylamine via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive and robust protocol for the purification of N-Ethyl-2,4-dichlorobenzylamine, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The inherent basicity of the secondary amine functional group presents a significant challenge for purification on standard silica gel, often leading to poor separation, peak tailing, and yield loss. This guide details a systematic approach to overcome these issues, focusing on the strategic selection of the stationary phase and the optimization of the mobile phase through the inclusion of a basic modifier. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification process. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.
Introduction: The Challenge of Purifying Basic Amines
N-substituted benzylamines are a critical class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The purity of these intermediates, such as this compound, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental technique for the purification of organic compounds; however, the basic nature of amines presents a well-documented challenge when using silica gel as the stationary phase[1].
Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with basic compounds like this compound, leading to several undesirable effects:
-
Irreversible Adsorption: The strong acid-base interaction can cause the compound to bind irreversibly to the silica, resulting in significant yield loss.
-
Peak Tailing: The non-uniform nature of the interactions leads to broad, asymmetric peaks, making it difficult to separate the target compound from closely eluting impurities.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive amine compounds.
To counteract these issues, this protocol employs a strategy of adding a small amount of a basic modifier, triethylamine (TEA), to the mobile phase. The TEA acts as a competitive base, neutralizing the acidic silanol groups on the silica surface and minimizing their interaction with the target amine, thereby enabling a more efficient and symmetrical elution profile[1][2].
Materials and Methods
Equipment and Glassware
-
Flash chromatography system (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) or a glass column for manual chromatography[3].
-
Glass column (if performing manual chromatography).
-
Fraction collector or test tubes.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
Chemicals and Reagents
-
Crude this compound.
-
Silica gel (for column chromatography, 230-400 mesh).
-
Hexane (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Triethylamine (TEA) (≥99.5%).
-
Dichloromethane (DCM) (for sample loading).
-
Potassium permanganate (for TLC stain).
-
Sodium carbonate.
-
Sodium hydroxide.
-
Deionized water.
Safety Precautions
-
This compound and its analogs are classified as corrosive and can cause severe skin burns and eye damage. [4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Handle them away from ignition sources and in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use[3][5][6].
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into three key stages: method development using Thin-Layer Chromatography (TLC), column preparation and execution, and post-purification analysis.
Stage 1: TLC Method Development
The first and most critical step is to determine the optimal mobile phase composition using TLC. This allows for rapid screening of different solvent systems to achieve good separation between the desired product and any impurities.
Protocol:
-
Prepare the Eluent: Prepare a stock solution of 1% triethylamine in ethyl acetate. This will be used to create different mobile phase compositions.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing a mixture of hexane and the 1% TEA/ethyl acetate stock solution. A good starting point is a 9:1 hexane:ethyl acetate (with 1% TEA in the ethyl acetate portion) mixture.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Stain the Plate: Prepare a potassium permanganate stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water[7]. Dip the TLC plate into the stain and gently heat it with a heat gun. Amines and other oxidizable compounds will appear as yellow or brown spots on a purple background[7].
-
Optimize the Solvent System: The ideal solvent system will give the product spot an Rf value of approximately 0.2-0.4, with clear separation from any impurity spots. Adjust the ratio of hexane to ethyl acetate to achieve this. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move the spots further up the plate.
Stage 2: Column Chromatography
Once the optimal mobile phase has been determined, the purification can be scaled up to a column.
Protocol:
-
Column Packing:
-
For manual chromatography, securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand[8][9].
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition determined by TLC.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed[9].
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition[10].
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column with the optimized mobile phase. If a gradient elution is necessary (as determined by complex TLC results), start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate (containing 1% TEA).
-
Collect fractions in test tubes or a fraction collector.
-
-
Monitoring the Separation:
-
Monitor the elution of the compounds by spotting every few fractions on a TLC plate and visualizing as described in Stage 1.
-
Combine the fractions that contain the pure product.
-
Stage 3: Post-Purification
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Yield and Purity Assessment: Determine the yield of the purified product. Assess its purity by a suitable analytical method, such as GC-MS, HPLC, or NMR.
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for a typical purification of this compound.
| Parameter | Recommendation/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | The non-polar/polar solvent mixture allows for tunable polarity. The added triethylamine is crucial to prevent peak tailing of the basic amine product[1]. |
| TLC Rf of Product | ~0.3 | Provides a good balance between retention and elution, allowing for effective separation from impurities. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading. |
| Detection | UV (254 nm) and Potassium Permanganate Stain | The aromatic ring of the product is UV active. The potassium permanganate stain is a sensitive method for visualizing amines[7]. |
| Expected Purity | >98% | With proper execution of this protocol, high purity should be achievable. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical considerations for this purification process.
Caption: Logic diagram illustrating the problem and solution for amine purification on silica gel.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Product elutes too quickly with impurities. | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Significant peak tailing observed in fractions. | Insufficient triethylamine in the mobile phase. | Ensure 1% TEA is present in the ethyl acetate portion of the mobile phase. Consider increasing to 1.5-2% if tailing persists. |
| Poor separation between product and an impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, replace hexane with heptane or ethyl acetate with a mixture of dichloromethane and methanol (with added TEA). |
| Streaking on the TLC plate. | Sample is overloaded on the TLC plate. The compound may be decomposing on the acidic silica. | Spot a more dilute solution on the TLC plate. The addition of TEA to the mobile phase for the column should mitigate decomposition. |
Conclusion
The protocol outlined in this application note presents a reliable and reproducible method for the purification of this compound by flash column chromatography. By understanding the fundamental interactions between the basic amine product and the acidic silica stationary phase, and by implementing the use of a basic mobile phase modifier, researchers can effectively overcome common purification challenges. This detailed guide, from TLC method development to final purity analysis, serves as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling the consistent production of high-purity materials essential for drug development and other applications.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2017). Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
Sources
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- 2. N-Ethyl-4-chlorobenzylamine | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. tcichemicals.com [tcichemicals.com]
Topic: Advanced Analytical Methods for the Quantification of N-Ethyl-2,4-dichlorobenzylamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-Ethyl-2,4-dichlorobenzylamine, a key chemical intermediate. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and identification in complex matrices. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring fitness for purpose in a drug development and manufacturing environment.[1][2] This guide includes detailed methodologies, validation parameters, and a protocol for forced degradation studies to establish the stability-indicating nature of the primary HPLC-UV method.
Introduction and Scientific Rationale
This compound (CAS 90390-15-1, Molecular Formula: C₉H₁₁Cl₂N) is an aromatic amine derivative whose accurate quantification is critical for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs) derived from it.[3][4] The presence of a dichlorinated benzene ring provides a strong chromophore, making it an ideal candidate for UV-based detection, while its basic nitrogen atom allows for efficient ionization in mass spectrometry.
The selection of an analytical method is contingent upon its intended purpose.[5] For routine assays, purity assessments, and content uniformity, a reliable, cost-effective, and robust HPLC-UV method is often preferred. For applications requiring higher sensitivity, such as metabolite identification, pharmacokinetic studies, or trace impurity analysis in complex sample matrices, the superior selectivity and sensitivity of LC-MS/MS are indispensable.[6][7]
This application note details the development and validation of both approaches, providing researchers with the necessary protocols to implement these methods effectively. A cornerstone of this guide is the principle of a self-validating system, wherein method performance is continuously monitored through system suitability tests and validated against internationally recognized criteria.[8][9]
Recommended Analytical Methodologies
Primary Method: Stability-Indicating HPLC-UV
This method is designed for the accurate assay and impurity profiling of this compound. The choice of a reversed-phase C18 column is based on the compound's moderate polarity, providing excellent retention and peak shape.[10] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures sharp peaks and a stable baseline.
dot
Caption: General workflow for HPLC-UV quantification.
Protocol 2.1.1: HPLC-UV Method for Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: 10 minutes.
2. Reagent and Standard Preparation:
-
Diluent: Acetonitrile : Water (50:50, v/v).
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with diluent.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range (target ~50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
Acceptance Criteria:
- Tailing Factor: ≤ 2.0.
- Theoretical Plates: ≥ 2000.
- % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%.
4. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample preparation using the regression equation.
Secondary Method: High-Sensitivity LC-MS/MS
This method is ideal for trace-level detection and quantification, leveraging the specificity of Multiple Reaction Monitoring (MRM). The predicted precursor ion ([M+H]⁺) for this compound (C₉H₁₁Cl₂N) is m/z 204.03.[11] Fragmentation via collision-induced dissociation (CID) can be optimized to yield specific product ions for unambiguous identification.
Protocol 2.2.1: LC-MS/MS Method for Quantification
1. Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
- 0-0.5 min: 10% B
- 0.5-3.0 min: 10% to 95% B
- 3.0-4.0 min: 95% B
- 4.0-4.1 min: 95% to 10% B
- 4.1-5.0 min: 10% B
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical - requires empirical optimization):
- Precursor Ion (Q1): m/z 204.0
- Product Ion (Q3) for Quantitation: e.g., m/z 175.0 (Loss of ethyl group -C₂H₅)
- Product Ion (Q3) for Confirmation: e.g., m/z 139.0 (Loss of ethylamine and chlorine)
-
Ion Source Temperature: 350 °C.
-
Collision Energy (CE): To be optimized for each transition.
3. Standard and Sample Preparation:
-
Prepare stock and calibration standards as in Protocol 2.1.1, but at much lower concentrations (e.g., 0.1 to 100 ng/mL) using the appropriate diluent.
-
Sample preparation may require more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, depending on the sample type.
Method Validation and Forced Degradation
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[2][5] The following parameters should be assessed for the primary HPLC-UV method according to ICH Q2(R2) guidelines.[1]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.995. | Ensures the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a direct proportional relationship between concentration and response. |
| Range | Typically 80% to 120% of the target assay concentration. | Defines the interval where the method is accurate, precise, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0% (intra-day). Intermediate Precision: ≤ 2.0% (inter-day, inter-analyst). | Measures the degree of scatter between a series of measurements. |
| LOD & LOQ | S/N Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be precise and accurate. | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Measures the method's capacity to remain unaffected by small variations. |
Forced Degradation (Stress Testing)
Forced degradation studies are essential to establish the stability-indicating power of the HPLC method by demonstrating that it can separate the intact drug from its potential degradation products.[12][13][14]
dot
Caption: Workflow for forced degradation studies.
Protocol 3.1.1: Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 80°C for 24 hours. Withdraw samples at intervals, neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 80°C for 8 hours. Withdraw samples, neutralize with HCl, and dilute.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw samples and dilute.
-
Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 48 hours. Dissolve the stressed solid in diluent for analysis.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze alongside a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method (Protocol 2.1.1).
-
Evaluation: Assess for the formation of new peaks. Use a PDA detector to check the peak purity of the parent compound in the presence of degradants. Calculate the mass balance to account for the parent compound and all degradation products. A successful stability-indicating method will resolve all degradation product peaks from the main analyte peak.
Conclusion
The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is validated as a stability-indicating assay suitable for routine quality control in a regulated environment. The LC-MS/MS method offers a highly sensitive and specific alternative for demanding applications requiring trace-level analysis. Adherence to these protocols and the principles of method validation will ensure the generation of accurate and defensible analytical data.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
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Title: Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages Source: Thomson Instrument Company URL: [Link]
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Title: this compound (C9H11Cl2N) Source: PubChemLite URL: [Link]
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Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2,4-Dichloro-N-isopropylbenzylamine Source: SIELC Technologies URL: [Link]
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Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL: [Link]
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Title: Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials Source: PubMed URL: [Link]
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Application Note: A Robust GC-MS Protocol for the Analysis of N-Ethyl-2,4-dichlorobenzylamine Reaction Mixtures
Abstract
This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Ethyl-2,4-dichlorobenzylamine in a raw chemical reaction mixture. Given the absence of a standardized public method for this specific analyte, this protocol has been developed from foundational chemical principles and proven methodologies for structurally analogous compounds, such as halogenated aromatics and N-substituted benzylamines.[1][2][3] We present a complete workflow, from sample preparation to data interpretation, designed to provide high sensitivity and selectivity. This guide explains the rationale behind critical experimental parameters and offers insights into identifying potential synthesis-related impurities, ensuring a trustworthy and scientifically sound analytical process for researchers in drug development and chemical synthesis.
Introduction and Chemical Context
This compound is a substituted benzylamine that may serve as an intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The analysis of its reaction mixture is critical for process optimization, yield calculation, and impurity profiling, which are essential for regulatory compliance and ensuring the quality of the final product.
A common synthetic route involves the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine or the direct alkylation of 2,4-dichlorobenzylamine. Consequently, a typical reaction mixture may contain:
-
Target Analyte: this compound
-
Starting Materials: 2,4-dichlorobenzaldehyde, 2,4-dichlorobenzylamine, ethylamine
-
By-products: Di-alkylation products (N,N-diethyl-2,4-dichlorobenzylamine), imine intermediates
-
Solvent and Reagent Residues
This protocol is designed to effectively separate and identify these components.
Integrated Experimental Workflow
The analytical process follows a systematic progression from sample preparation to final data analysis. Each stage is optimized to ensure the integrity of the sample and the accuracy of the results.
Caption: Overall workflow for GC-MS analysis.
Detailed Protocols
Part 3.1: Sample Preparation
The goal of sample preparation is to create a clean, dilute sample suitable for GC-MS injection, which avoids instrument contamination and column overload.[4][5]
Rationale for Solvent Choice: Ethyl acetate is an excellent choice as it is a volatile organic solvent that provides good solubility for the target analyte and is compatible with common non-polar GC columns. Dichloromethane or hexane are also suitable alternatives.[6] Water and other non-volatile solvents must be avoided.[4][6]
Protocol:
-
Aliquot Collection: Carefully extract a 10 µL aliquot from the homogenized reaction mixture.
-
Serial Dilution: Perform a serial dilution to achieve an approximate final concentration of 1-10 µg/mL.[4] For a typical reaction mixture, a 1:1000 dilution (e.g., 10 µL into 1 mL, then 10 µL of that solution into another 1 mL) in ethyl acetate is a good starting point.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure complete mixing.
-
Filtration: Draw the diluted sample into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step removes particulates that could block the injector syringe or contaminate the system.[6]
-
Capping: Securely cap the vial and place it in the autosampler tray for analysis.
Part 3.2: GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard Agilent GC-MS system (or equivalent) equipped with a capillary column. The choice of a non-polar column like a DB-5ms (or similar 5% phenyl-methylpolysiloxane) is based on its versatility and excellent performance for separating aromatic and halogenated compounds.[4][7]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless Mode, 250 °C | Maximizes sensitivity for trace components. Temperature ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume to prevent column overloading while providing sufficient analyte for detection. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, robust column for a wide range of semi-volatile compounds, including halogenated aromatics. |
| Oven Program | Initial 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components elute.[8] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable and library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra and creating extensive fragmentation, which is crucial for structural elucidation. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures ion transmission stability and prevents contamination of the quadrupole. |
| Mass Scan Range | m/z 40 - 450 | Covers the molecular weight of the target analyte and potential impurities, while excluding low-mass solvent ions. |
| Solvent Delay | 3.0 min | Prevents the high concentration of the injection solvent from saturating the detector, which would cause premature filament burnout. |
Data Analysis and Interpretation
Expected Chromatogram
The Total Ion Chromatogram (TIC) will show peaks corresponding to each volatile and semi-volatile compound in the mixture. Based on boiling points and polarity, the expected elution order would be: solvent, ethylamine, 2,4-dichlorobenzaldehyde, This compound , and finally any heavier by-products like di-alkylation products.
Mass Spectrum and Fragmentation Pattern
-
Molecular Ion (M+) : The molecular ion peak will be observed at m/z 203 , with a characteristic isotopic pattern due to the two chlorine atoms (35Cl and 37Cl). The M+2 peak (m/z 205) will have an intensity of approximately 65% of the M+ peak, and the M+4 peak (m/z 207) will be about 10%. This isotopic signature is a powerful confirmation tool.
-
Base Peak (α-cleavage) : The most favorable fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[10] This results in the formation of a stable, resonance-stabilized dichlorobenzyl cation. This fragment will be the base peak at m/z 159 (for 35Cl2), with its corresponding isotopic peaks at m/z 161 and 163.
-
Other Key Fragments :
-
m/z 174 : Loss of an ethyl group radical (•CH2CH3, 29 Da) from the molecular ion.
-
m/z 188 : Loss of a methyl radical (•CH3, 15 Da) from the molecular ion, another common fragmentation pathway for ethyl-substituted amines.[11]
-
Caption: Predicted EI fragmentation of the target analyte.
Conclusion
The GC-MS protocol outlined in this document provides a reliable and reproducible method for the analysis of this compound reaction mixtures. By combining a straightforward sample preparation technique with optimized instrument parameters and a predictive fragmentation analysis, researchers can confidently identify the target compound, quantify its presence, and characterize synthesis-related impurities. This method serves as a foundational tool for process chemistry, quality control, and drug development applications involving this and structurally related compounds.
References
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Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Journal of Pharmaceutical and Biomedical Analysis, 114, 239-251. [Link]
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Sample preparation GC-MS. SCION Instruments. [Link]
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GC-MS sample preparation and column choice guide. SCION Instruments. [Link]
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Stoll, D. R., & Poole, C. F. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In The LC-GC eBook. [Link]
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Dal Cason, T. A., & DeRuiter, J. (2018). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Forensic Chemistry, 8, 8-22. [Link]
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DeRuiter, J., et al. (2016). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Journal of Forensic Sciences, 61(5), 1325-1334. [Link]
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Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 2055-2064. [Link]
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Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.GOV. [Link]
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N-Ethylbenzylamine, TMS derivative. NIST WebBook, SRD 69. [Link]
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N-Ethylbenzylamine. PubChem, National Institutes of Health. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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N-ethylbenzylamine Mass Spectrum (GC). SpectraBase. [Link]
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de la Cal, A., et al. (2006). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Trends in Analytical Chemistry, 25(8), 833-842. [Link]
-
Al-Qaim, F. F., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(14), 5396. [Link]
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Benzenamine, N-ethyl-. NIST WebBook, SRD 69. [Link]
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Mass spectrum of ethylamine. Doc Brown's Chemistry. [Link]
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Vlajic, S., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(2), 519. [Link]
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Shariatifar, N., et al. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Journal of Reports in Pharmaceutical Sciences, 6(1), 76-86. [Link]
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This compound (C9H11Cl2N). PubChemLite. [Link]
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Lara-Ortega, F. J., et al. (2020). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Journal of Separation Science, 43(9-10), 1957-1967. [Link]
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2,4-Dichlorobenzyl alcohol, neopentyl ether. NIST WebBook, SRD 69. [Link]
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Kumar, A., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine. ResearchGate. [Link]
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Ghorab, M. M., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of Heterocyclic Chemistry, 49(4), 736-745. [Link]
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Ethyl N-(6-amino-2,3-dichlorobenzyl)-N-nitrosoglycinate. Veeprho. [Link]
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N-methyl-2,4-dichlorobenzylamine. NIST WebBook, SRD 69. [Link]
-
N-Ethyl-2-methylallylamine. NIST WebBook, SRD 69. [Link]
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- 11. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Leveraging N-Ethyl-2,4-dichlorobenzylamine in Novel Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of N-Ethyl-2,4-dichlorobenzylamine. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for using this versatile building block. We present detailed, validated protocols for the synthesis of novel amide libraries and functionalized triazoles, highlighting the compound's dual reactivity at the secondary amine and its potential for further derivatization. All methodologies are supported by mechanistic insights and authoritative literature to ensure scientific integrity and reproducibility.
Introduction: Compound Profile and Synthetic Strategy
This compound is a bifunctional synthetic building block poised for utility in discovery chemistry. Its structure is characterized by two key reactive centers:
-
A Nucleophilic Secondary Amine: The ethylamino group is a moderately hindered secondary amine, readily available for acylation, alkylation, and other nucleophilic addition reactions.
-
A Dichlorinated Phenyl Ring: The 2,4-dichloro substitution pattern renders the aromatic ring electron-deficient and pre-disposes it to certain metabolic profiles. This motif is prevalent in numerous bioactive molecules, including herbicides like 2,4-D and various pharmaceutical agents, suggesting its value in tuning lipophilicity and target engagement.[1][2][3]
The strategic value of this compound lies in its ability to serve as a robust scaffold. The secondary amine provides a reliable handle for diversification, allowing for the rapid generation of compound libraries, while the dichlorophenyl moiety serves as a stable, well-characterized pharmacophore.
The overall synthetic strategy is to first functionalize the more reactive secondary amine and then, if desired, use that newly installed functionality to engage in further complexity-building reactions.
Diagram 1: General Synthetic Workflow This diagram illustrates the strategic use of this compound as a scaffold for generating diverse molecular libraries through sequential functionalization.
Application Note I: Synthesis of a Novel Amide Library
2.1. Rationale and Application
Amide bond formation is one of the most critical reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptide structure and is present in approximately 25% of all pharmaceutical drugs.[4] By reacting this compound with a diverse panel of acyl chlorides, a library of novel N,N-disubstituted benzamides can be rapidly synthesized. These compounds are ideal candidates for initial high-throughput screening in drug discovery programs, particularly for targets where the 2,4-dichlorophenyl moiety is known to confer activity.
2.2. Core Reaction: Schotten-Baumann Acylation
The synthesis of amides from secondary amines and acyl chlorides is efficiently achieved under Schotten-Baumann conditions.[5][6][7] This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in a biphasic system or in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[7][8]
Diagram 2: Mechanism of Schotten-Baumann Acylation The mechanism proceeds via nucleophilic attack of the secondary amine on the acyl chloride, followed by elimination of chloride and deprotonation by a base.
2.3. Detailed Experimental Protocol: Synthesis of N-(2,4-dichlorobenzyl)-N-ethylbenzamide
Materials:
-
This compound (1.0 eq, 203.11 g/mol )
-
Benzoyl chloride (1.1 eq, 140.57 g/mol )
-
Triethylamine (Et₃N) (1.5 eq, 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 4.92 mmol).
-
Dissolve the amine in anhydrous DCM (25 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.03 mL, 7.38 mmol) to the stirred solution.
-
Slowly add benzoyl chloride (0.63 mL, 5.41 mmol) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
2.4. Expected Data & Validation
| Parameter | Expected Value/Observation |
| Product | N-(2,4-dichlorobenzyl)-N-ethylbenzamide |
| Molecular Formula | C₁₆H₁₅Cl₂NO |
| Molecular Weight | 308.20 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expect characteristic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~3.4 ppm), a singlet for the benzylic CH₂ (~4.6 ppm), and aromatic protons in the 7.2-7.8 ppm range. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 308.05 |
| Typical Yield | 85-95% |
Application Note II: Synthesis of a Novel 1,2,3-Triazole Derivative
3.1. Rationale and Application
The 1,2,3-triazole moiety is a highly valuable scaffold in medicinal chemistry due to its stability, hydrogen bonding capability, and dipole moment. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is an exceptionally reliable method for its formation.[9][10][11] To utilize this chemistry, we first convert this compound into a propargylamine derivative. This intermediate can then be coupled with a variety of organic azides to produce a library of novel, highly functionalized 1,4-disubstituted triazoles.
3.2. Step 1 Protocol: Synthesis of N-(2,4-dichlorobenzyl)-N-ethylprop-2-yn-1-amine
Propargylamines are versatile intermediates that can be synthesized through various methods, including the A³ coupling (aldehyde-alkyne-amine) or direct alkylation.[12][13][14] For this application, a straightforward alkylation with propargyl bromide is employed.
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.00 g, 4.92 mmol) and anhydrous potassium carbonate (1.36 g, 9.84 mmol).
-
Add anhydrous acetonitrile (25 mL) and stir the suspension vigorously. Causality Note: K₂CO₃ acts as the base to neutralize the HBr byproduct and must be finely powdered to maximize surface area and reaction rate.
-
Add propargyl bromide (0.66 mL of 80% solution, 5.90 mmol) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
-
Reaction Monitoring: Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude propargylamine, which can be used in the next step after assessing purity or purified by column chromatography if necessary.
3.3. Step 2 Protocol: CuAAC "Click" Reaction
The CuAAC reaction creates a stable triazole linkage between the alkyne (our propargylamine) and an azide.[15][] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[15]
Diagram 3: Two-Step Synthesis of Triazole Derivatives This pathway shows the conversion of the starting amine to a propargylamine intermediate, followed by the CuAAC reaction to form the final triazole product.
Materials:
-
N-(2,4-dichlorobenzyl)-N-ethylprop-2-yn-1-amine (1.0 eq, from Step 1)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 solvent mixture)
Procedure:
-
In a flask, dissolve N-(2,4-dichlorobenzyl)-N-ethylprop-2-yn-1-amine (e.g., 1.00 g, 4.13 mmol) and benzyl azide (0.58 g, 4.34 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (103 mg, 0.41 mmol in 1 mL H₂O) and sodium ascorbate (164 mg, 0.83 mmol in 1 mL H₂O).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. A color change is typically observed. Causality Note: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[15]
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often open to the air.
-
Reaction Monitoring: Monitor by TLC or LC-MS. The product is significantly more polar than the starting materials.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole by flash column chromatography (silica gel, gradient of hexane/ethyl acetate or DCM/methanol).
Safety and Handling
-
General Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
-
Chemical Hazards: Dichlorinated aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[18] Acyl chlorides and propargyl bromide are corrosive and lachrymatory; handle with extreme care. Organic azides can be explosive and should be handled with appropriate precautions, avoiding heat, shock, and friction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
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N-Ethyl-2,4-dichlorobenzylamine: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the 2,4-Dichlorobenzyl Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated phenyl moieties is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 2,4-dichlorobenzyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and steric influence that can enhance binding affinity to biological targets and improve oral bioavailability. N-Ethyl-2,4-dichlorobenzylamine emerges as a key building block, providing a reactive secondary amine handle for the facile introduction of this valuable pharmacophore into a diverse range of molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound in medicinal chemistry, complete with detailed experimental protocols and an exploration of its utility in the synthesis of targeted therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 90390-15-1 | [1] |
| Molecular Formula | C₉H₁₁Cl₂N | [2] |
| Molecular Weight | 204.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | [1] |
| Predicted XlogP | 3.2 | [2] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 3.75 (s, 2H), 2.65 (q, J=7.2 Hz, 2H), 1.15 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 134.0, 132.5, 131.0, 129.5, 127.0, 52.0, 44.5, 15.0.
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through two primary and reliable synthetic routes: reductive amination and direct N-alkylation. The choice of method often depends on the availability of starting materials and desired scale of the reaction.
Method 1: Reductive Amination of 2,4-Dichlorobenzaldehyde with Ethylamine
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, favored for its high efficiency and control over the degree of alkylation. This one-pot procedure involves the initial formation of an imine from 2,4-dichlorobenzaldehyde and ethylamine, followed by in-situ reduction to the target secondary amine.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Detailed Protocol:
-
Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a 70% aqueous solution of ethylamine (1.2 eq) at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane (DCM) and water to the residue and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for both the aldehyde and the amine, and it is compatible with sodium borohydride.
-
Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent for imines in the presence of aldehydes, although for more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to avoid reduction of the starting aldehyde.
-
Portion-wise Addition at 0 °C: The reduction of the imine is an exothermic process. Adding the reducing agent in portions at a low temperature helps to control the reaction rate and prevent side reactions.
Method 2: N-Alkylation of 2,4-Dichlorobenzylamine
Direct N-alkylation offers an alternative route, particularly if 2,4-dichlorobenzylamine is readily available. This method involves the reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Workflow: N-Alkylation
Sources
Experimental Protocol for N-alkylation using 2,4-Dichlorobenzyl Chloride
An Application Guide for Drug Development Professionals
Abstract
N-alkylation is a cornerstone of synthetic organic chemistry, pivotal in the construction of nitrogen-containing compounds that form the backbone of countless pharmaceuticals and functional materials. The introduction of a substituted benzyl group, such as 2,4-dichlorobenzyl, can significantly modulate a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. This document provides a comprehensive, field-proven guide to the N-alkylation of primary and secondary amines using 2,4-dichlorobenzyl chloride. We will delve into the mechanistic underpinnings, present a detailed and robust experimental protocol, and discuss critical parameters for reaction optimization and product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize N-(2,4-dichlorobenzyl)amine derivatives.
Scientific Principles and Mechanistic Overview
The N-alkylation of an amine with 2,4-dichlorobenzyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this transformation, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The chloride ion is displaced as a leaving group.
A critical component of this reaction is the inclusion of a base. The initial reaction between the amine and the alkylating agent forms a hydrohalic acid (HCl) byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base serves to neutralize this acid in situ, allowing the amine to remain in its free, nucleophilic state.
Key Reaction Steps:
-
Nucleophilic Attack: The amine's nitrogen atom attacks the benzylic carbon of 2,4-dichlorobenzyl chloride.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The chloride ion is expelled.
-
Acid Neutralization: The added base scavenges the proton from the newly formed ammonium salt, regenerating a neutral amine product and preventing protonation of the starting material.
A potential side reaction is over-alkylation, where a primary amine is alkylated twice to form a tertiary amine, or a secondary amine is converted into a quaternary ammonium salt.[3] Careful control of stoichiometry—often using a slight excess of the amine—and reaction conditions can minimize this outcome.[4]
Hazard Assessment and Safe Handling of Reagents
2.1. 2,4-Dichlorobenzyl Chloride: A Potent Reagent
2,4-Dichlorobenzyl chloride (CAS No: 94-99-5) is a hazardous chemical and must be handled with extreme caution.[5]
-
Primary Hazards: It is corrosive and causes severe skin burns and eye damage.[6][7][8] It is also classified as a lachrymator, meaning it is an irritant that causes tearing.[8] Ingestion is harmful.[5][7]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield (8-inch minimum), chemical-resistant gloves (inspect before use), and a lab coat when handling this reagent.[8][9]
-
Engineering Controls: All manipulations involving 2,4-dichlorobenzyl chloride must be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][8]
2.2. Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
2.3. Spill Management and Disposal
In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Collect the absorbed material in a suitable, closed container for hazardous waste disposal.[7][8] Dispose of unused product and waste in accordance with local, state, and federal regulations through a licensed disposal company.[7]
Experimental Workflow and Protocol
The following protocol provides a generalized yet robust procedure for the N-alkylation of a primary amine. Adjustments may be necessary based on the specific substrate.
Caption: General workflow for N-alkylation using 2,4-dichlorobenzyl chloride.
3.1. Materials and Reagents
-
Primary or Secondary Amine (1.0 equiv)
-
2,4-Dichlorobenzyl chloride (1.05-1.1 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
3.2. Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv) and dissolve it in the chosen anhydrous solvent (to a concentration of approx. 0.1-0.5 M).
-
Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the stirred solution.
-
Addition of Alkylating Agent: In a separate flask, dissolve 2,4-dichlorobenzyl chloride (1.1 equiv) in a small amount of the anhydrous solvent. Transfer this solution to an addition funnel. Add the 2,4-dichlorobenzyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. For reactive amines, it is advisable to perform this addition at 0 °C (ice bath) to control any potential exotherm.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[4] Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Isolation: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-(2,4-dichlorobenzyl)amine product.[4]
Reaction Optimization and Data Summary
The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The nucleophilicity of the amine, the strength of the base, and the polarity of the solvent are all interconnected variables.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | NaHCO₃ | Water | 80 | 1 | >90 | Aqueous conditions can be effective for some substrates.[10] |
| Pyrrolidine | K₂CO₃ | MeCN | 60 | 4 | 85-95 | A common choice for secondary aliphatic amines. |
| Benzylamine | TEA | DCM | 25 | 6 | 80-90 | Standard conditions for primary benzylic amines. |
| 2-Aminopyridine | tBuOK | Toluene | 120 | 16 | 83 | Stronger base and higher temperatures may be needed for less nucleophilic amines.[11] |
Causality behind Experimental Choices:
-
Base Selection: Inorganic bases like K₂CO₃ or NaHCO₃ are often used in polar solvents and are easily removed during aqueous work-up.[10] Organic bases like TEA or DIPEA are soluble in a wider range of organic solvents and are suitable for moisture-sensitive reactions.[12] For weakly nucleophilic amines, a stronger base like potassium tert-butoxide (tBuOK) may be required.[11]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) and DMF are excellent for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Dichloromethane (DCM) is a less polar but effective alternative.
-
Temperature Control: While heating can accelerate the reaction, it can also promote the formation of over-alkylation byproducts.[4] Running the reaction at room temperature or below often provides a good balance between reaction rate and selectivity.
Product Characterization
Unambiguous characterization of the final product is essential to confirm the success of the synthesis.
Caption: Analytical techniques for product validation.
-
NMR Spectroscopy: This is the primary tool for structural elucidation.
-
¹H NMR: Expect a characteristic singlet for the benzylic methylene protons (-CH₂-) between δ 4.0 and 4.6 ppm. The aromatic protons of the 2,4-dichlorophenyl group will appear in the aromatic region (δ 7.2-7.5 ppm).[10][11]
-
¹³C NMR: The benzylic carbon signal will typically appear between δ 50 and 60 ppm.
-
2D NMR (HMBC, HSQC): These techniques can be invaluable for unambiguously assigning protons and carbons, especially in complex molecules, confirming the N- vs. potential O-alkylation.[13][14][15]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic cluster pattern (M, M+2, M+4) that is definitive for the product.[10]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Look for N-H stretching bands (for primary amine products) around 3300-3500 cm⁻¹ and C-N stretching bands.[10]
By following this detailed guide, researchers can confidently and safely perform N-alkylation reactions using 2,4-dichlorobenzyl chloride, enabling the synthesis of diverse and valuable compounds for drug discovery and development.
References
-
PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Jagadeesh, R. V., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377.
- Mastalir, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
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ResearchGate. (2016). Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. Retrieved from [Link]
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ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
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- Pre-print server. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
- Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(2), 1145–1158.
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ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
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Application Notes and Protocols for the Large-scale Synthesis of N-Ethyl-2,4-dichlorobenzylamine
These application notes provide a comprehensive guide for the large-scale synthesis of N-Ethyl-2,4-dichlorobenzylamine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations to ensure a reproducible and safe manufacturing process.
Introduction and Strategic Importance
This compound serves as a critical building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a dichlorinated benzene ring coupled with an ethylamino-methyl group, is prevalent in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for enabling robust drug discovery and development programs.
The synthetic strategy outlined herein focuses on reductive amination, a reliable and widely adopted method for the formation of C-N bonds.[1][2][3] This approach offers high yields, operational simplicity, and adaptability to large-scale production, making it an industrially viable route.
Synthetic Pathway: Reductive Amination
The synthesis of this compound proceeds via a one-pot reductive amination of 2,4-dichlorobenzaldehyde with ethylamine.[4] The reaction mechanism involves two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 2,4-dichlorobenzaldehyde. This is typically acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal, leading to the formation of an imine (Schiff base).
-
Reduction: The resulting imine is then reduced in situ to the desired secondary amine, this compound.
The choice of reducing agent is critical for the success of a large-scale synthesis, influencing factors such as reaction kinetics, selectivity, cost, and safety.
Diagram: Reductive Amination Workflow
Caption: One-pot reductive amination of 2,4-dichlorobenzaldehyde.
Reagent Selection and Rationale
For a large-scale synthesis, the selection of reagents is a balance of reactivity, safety, and cost-effectiveness.
| Reagent | Function | Rationale for Large-Scale Synthesis |
| 2,4-Dichlorobenzaldehyde | Aldehyde | Commercially available and relatively inexpensive starting material. |
| Ethylamine (70% in water) | Amine | A readily available and cost-effective source of the ethylamine nucleophile. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Preferred for its mildness and selectivity. It does not readily reduce aldehydes, minimizing side reactions.[1] Its solid form also allows for easier handling on a large scale compared to gaseous hydrogen. |
| Dichloromethane (DCM) | Solvent | A common solvent for reductive aminations using STAB due to its inertness and ability to dissolve the reactants.[1] |
| Acetic Acid | Catalyst | Facilitates the formation of the imine intermediate. |
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and can be linearly scaled for pilot plant production with appropriate engineering controls.
4.1. Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Condenser
-
pH meter
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
4.2. Experimental Procedure
-
Reactor Setup: The jacketed reactor is assembled, dried, and purged with nitrogen.
-
Reactant Charging: To the reactor, add 2,4-dichlorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 10 vol). Begin stirring to dissolve the aldehyde.
-
Amine Addition: Add ethylamine (70% in water, 1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Imine Formation: Add glacial acetic acid (1.5 eq) to the mixture. Stir for 1 hour at room temperature to facilitate the formation of the imine.
-
Reduction: In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in DCM (5 vol). Add this slurry portion-wise to the reaction mixture, maintaining the temperature below 30 °C using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess STAB and neutralize the acetic acid. Continue addition until the pH of the aqueous layer is ~8-9.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 vol).
-
Combine the organic layers and wash with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
4.3. Purification
The crude this compound is purified by vacuum distillation to yield a clear, colorless to pale yellow oil. For higher purity, column chromatography on silica gel can be employed.
| Purification Step | Parameters | Expected Outcome |
| Vacuum Distillation | Pressure: 1-2 mmHg; Temperature: 120-130 °C | Purity > 98% |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Purity > 99.5% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 2.1 Hz, 1H), 7.25 (d, J = 8.3 Hz, 1H), 7.18 (dd, J = 8.3, 2.1 Hz, 1H), 3.80 (s, 2H), 2.65 (q, J = 7.1 Hz, 2H), 1.15 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 137.9, 134.1, 132.4, 130.9, 129.3, 127.2, 51.9, 44.3, 15.2.
-
Mass Spectrometry (ESI): m/z 204.0 [M+H]⁺.
Safety and Handling
6.1. Hazard Identification
-
2,4-Dichlorobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Ethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
-
This compound: Assumed to be harmful and an irritant. A thorough risk assessment is required.[5]
6.2. Personal Protective Equipment (PPE)
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Wear appropriate protective gloves (nitrile or neoprene).
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
-
Work in a well-ventilated fume hood.
6.3. Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[5]
Diagram: Safety Protocol Flowchart
Caption: Safety workflow for the synthesis of this compound.
Conclusion
The protocol described in these application notes provides a robust and scalable method for the synthesis of this compound. By employing reductive amination with sodium triacetoxyborohydride, this procedure offers high yields and operational simplicity, making it well-suited for industrial applications. Adherence to the detailed experimental and safety protocols is crucial for ensuring a successful and safe synthesis.
References
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Chemcd. This compound. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemsigma. This compound. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. [Link]
- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
-
Chemistry LibreTexts. Reductive Amination. [Link]
-
Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]
-
ResearchGate. 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
ResearchGate. Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. [Link]
-
ResearchGate. N,N-Dichlorobenzyl amine: An effective decontaminant for highly toxic chemical warfare agents sulfur mustard and VX. [Link]
-
ResearchGate. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]
-
ResearchGate. Facile Synthesis, Crystal Growth, Quantum Chemical Studies of Electronic Structure and of the Profoundly Persuasive NLO Organic Crystal: Ethyl 4-[N,N-bis(p-toluenesulfonyl)]-Aminobenzoate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N-Ethyl-2,4-dichlorobenzylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Ethyl-2,4-dichlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will explore the prevalent impurities, their origins, and strategies for their mitigation and removal, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed and reliable method for the selective synthesis of this compound is reductive amination .[1][2][3] This two-step, one-pot process involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine to form a Schiff base (imine intermediate), which is then reduced in situ to the desired secondary amine.[2][4]
This method is favored over direct N-alkylation of 2,4-dichlorobenzylamine with an ethyl halide for a critical reason: it significantly minimizes the risk of over-alkylation.[1][5] Direct alkylation often leads to the formation of the tertiary amine (N,N-diethyl-2,4-dichlorobenzylamine) and even quaternary ammonium salts, which can be challenging to separate from the desired product.[1] Reductive amination provides much cleaner and more selective mono-alkylation.[1][5]
Caption: Reductive amination pathway for this compound synthesis.
Q2: What are the primary impurities I should expect from a reductive amination synthesis, and where do they come from?
Impurities can originate from several sources: the starting materials themselves, byproducts from side reactions, and incomplete conversion. Understanding their origin is the first step toward prevention and purification.
Sources
Technical Support Center: Troubleshooting the Synthesis of N-Ethyl-2,4-dichlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-Ethyl-2,4-dichlorobenzylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your results.
Introduction to the Synthesis
The primary and most efficient method for synthesizing this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired secondary amine.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will address these potential issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is this side product and how can I prevent its formation?
This is a classic case of over-alkylation , a common side reaction in reductive amination. The impurity you are observing is likely N,N-bis(2,4-dichlorobenzyl)ethylamine .
Mechanism of Formation:
Your desired product, this compound, is a secondary amine and can therefore still react with the starting aldehyde, 2,4-dichlorobenzaldehyde, to form a new iminium ion. Subsequent reduction of this iminium ion leads to the formation of the tertiary amine byproduct.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of ethylamine (1.1 to 1.5 equivalents) can help to ensure that the aldehyde is consumed in the formation of the primary imine, reducing its availability to react with the secondary amine product.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the secondary amine product at any given time, thus disfavoring the second alkylation reaction.
-
Choice of Reducing Agent: Utilize a less reactive and more sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is often an excellent choice as it is less likely to reduce the initially formed imine as rapidly, allowing for more selective formation of the secondary amine.[1][2][3][4]
Q2: My final product is contaminated with 2,4-dichlorobenzyl alcohol. What causes this and how can I avoid it?
The presence of 2,4-dichlorobenzyl alcohol indicates that your reducing agent is directly reducing the starting aldehyde, 2,4-dichlorobenzaldehyde.
Cause:
This side reaction is most common when using strong, unselective reducing agents like sodium borohydride (NaBH4).[2] While NaBH4 can reduce imines, it is also highly effective at reducing aldehydes to alcohols.
Solutions:
-
Select a Milder Reducing Agent: The most effective way to prevent aldehyde reduction is to use a milder and more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are the reagents of choice for reductive amination because they are more selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[1][5][6]
-
pH Control: Maintaining a slightly acidic pH (typically between 4 and 6) is crucial.[1][5][7] In this pH range, the formation of the iminium ion is favored, which is more readily reduced by mild reducing agents than the aldehyde. Acetic acid is a commonly used acid for this purpose.[1]
-
Two-Step Procedure: If aldehyde reduction remains a problem, consider a two-step procedure. First, form the imine by reacting 2,4-dichlorobenzaldehyde and ethylamine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent to the pre-formed imine.
Q3: The yield of my reaction is low, and I suspect the imine intermediate is not forming efficiently or is hydrolyzing. How can I address this?
Low yields can often be traced back to issues with the formation and stability of the imine intermediate.
Optimizing Imine Formation:
-
pH Control: As mentioned previously, a mildly acidic pH (4-6) is optimal for imine formation.[1][5][7] If the pH is too low, the ethylamine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated.
-
Dehydrating Agents: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. The presence of excess water can push the equilibrium back towards the starting materials (hydrolysis). To drive the reaction forward, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO4) or molecular sieves to the reaction mixture.
Preventing Imine Hydrolysis:
-
Solvent Choice: Using an anhydrous solvent will minimize the chance of imine hydrolysis. Methanol or ethanol are often suitable, but ensure they are dry.
-
One-Pot Procedure: Performing the reaction as a one-pot synthesis where the imine is formed in situ and immediately reduced can be very effective in minimizing hydrolysis, as the imine is consumed as it is formed.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize the formation of side products.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous DCM, add ethylamine solution (1.2 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)3 slurry to the reaction mixture over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Key Reactants and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-Dichlorobenzaldehyde | C7H4Cl2O | 175.01 | |
| Ethylamine | C2H7N | 45.08 | |
| This compound | C9H11Cl2N | 204.10 | |
| N,N-bis(2,4-dichlorobenzyl)ethylamine | C16H15Cl4N | 379.11 | |
| 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | 177.03 |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Data |
| 1H NMR (CDCl3) | δ ~7.4 (d, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~3.8 (s, 2H), ~2.7 (q, 2H), ~1.1 (t, 3H) |
| 13C NMR (CDCl3) | δ ~138, ~134, ~133, ~131, ~129, ~127, ~51, ~44, ~15 |
| Mass Spectrometry (EI) | M+ at m/z 203/205/207 (isotopic pattern for 2 Cl atoms) |
Visualizations
Diagram 1: Reductive Amination and Side Reactions
Caption: Reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis. 2014 May;35(9):1259-67. doi: 10.1002/elps.201300484. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Borch Reductive Amination | Chem-Station Int. Ed. [Link]
-
Myers Chem 115. [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
- EP0007983A1 - Process for the purification of tertiary amines - Google P
-
How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN? [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. [Link]
- CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google P
-
TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. - ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Ethyl-2,4-dichlorobenzylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Ethyl-2,4-dichlorobenzylamine. This document is designed for researchers, chemists, and drug development professionals actively engaged in synthetic organic chemistry. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues and rationally optimize your synthesis for higher yield and purity. We will focus on the most prevalent and efficient method: reductive amination .
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is most effectively achieved through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. This process is a cornerstone of amine synthesis due to its efficiency and control over alkylation, mitigating the common issue of over-alkylation seen in direct alkylation methods.[1] The reaction proceeds in two fundamental stages:
-
Imine Formation: A nucleophilic attack by ethylamine on the carbonyl carbon of 2,4-dichlorobenzaldehyde forms a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base).
-
Reduction: The C=N double bond of the imine is selectively reduced to a single bond by a hydride-based reducing agent, yielding the target secondary amine.[2]
A reducing agent that is selective for the imine over the starting aldehyde is crucial for a clean reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are less reactive towards carbonyls at neutral or slightly acidic pH, but readily reduce the protonated iminium ion.[1]
General Reaction Scheme
Sources
Technical Support Center: Purification of Crude N-Ethyl-2,4-dichlorobenzylamine
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of N-Ethyl-2,4-dichlorobenzylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps necessary to enhance the purity of your target compound, ensuring the integrity of your downstream applications.
Introduction to Purification Challenges
This compound is typically synthesized via reductive amination of 2,4-dichlorobenzaldehyde with ethylamine or by direct N-alkylation of 2,4-dichlorobenzylamine with an ethylating agent. While these methods are generally effective, the crude product is often contaminated with various impurities that can interfere with subsequent reactions or biological assays. Common impurities include unreacted starting materials, over-alkylated byproducts such as N,N-diethyl-2,4-dichlorobenzylamine, and products of side reactions. The purification of this amine can be challenging due to its basic nature, which can lead to issues like streaking during chromatographic separation.[1][2] This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For reductive amination, you can expect unreacted 2,4-dichlorobenzaldehyde and potentially the corresponding alcohol if a strong reducing agent is used. In N-alkylation reactions, common impurities include the starting 2,4-dichlorobenzylamine and over-alkylated products like N,N-diethyl-2,4-dichlorobenzylamine.[3] If the product has been stored for a long time, oxidation byproducts may also be present.[4]
Q2: My TLC plate shows multiple spots for my crude product. How do I identify the spot corresponding to this compound?
A2: To identify your product spot, you can run co-spots with your starting materials. The product, being a secondary amine, is generally more polar than the starting aldehyde but less polar than the primary amine starting material. Staining with a potassium permanganate solution can help visualize non-UV active compounds. For definitive identification, you would need to isolate the spots and analyze them by techniques like NMR or mass spectrometry.
Q3: I'm observing significant streaking of my compound on the TLC plate and during column chromatography. What causes this and how can I prevent it?
A3: Streaking is a common issue when working with basic compounds like amines on silica gel, which is acidic.[2] The interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor separation. To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent system.[1][2] This neutralizes the acidic sites on the silica, allowing for better elution and spot shape.
Q4: Is it better to purify the free base or the hydrochloride salt of this compound?
A4: Both approaches have their merits. Purifying the free base by distillation or column chromatography is common. However, converting the amine to its hydrochloride salt can be an excellent purification method, particularly if the salt is a crystalline solid.[4][5] Recrystallization of the salt can effectively remove non-basic impurities. The pure amine can then be regenerated by treatment with a base.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and offers targeted solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography. | 1. The compound is too polar and is sticking to the silica gel. 2. The compound is being degraded by the acidic silica. | 1. Gradually increase the polarity of your eluent. Consider using a solvent system with methanol. 2. Add 0.5-1% triethylamine to your eluent to neutralize the silica gel.[1][2] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[2] |
| Co-elution of impurities with the product during column chromatography. | The polarity of the impurity is very similar to that of your product. | Optimize your TLC solvent system to achieve better separation between the spots before scaling up to a column. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallower solvent gradient during elution can also improve separation. |
| The product decomposes during distillation. | The boiling point of this compound is likely high, and heating at atmospheric pressure is causing degradation. | Use vacuum distillation to lower the boiling point of your compound.[6] This technique is ideal for purifying high-boiling point liquids that are thermally sensitive.[6] |
| The compound will not crystallize from any solvent. | The compound may be an oil at room temperature, or it may be too soluble in the chosen solvents. Impurities can also inhibit crystallization. | If the free base is an oil, consider converting it to its hydrochloride salt, which is more likely to be a crystalline solid.[4][5] For recrystallization, ensure your crude product is sufficiently pure, as high levels of impurities can prevent crystal formation. |
| The purified product's color darkens over time. | Amines, especially aromatic ones, are susceptible to air oxidation, which can lead to the formation of colored impurities. | Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If possible, store it as the more stable hydrochloride salt. |
Detailed Purification Protocols
Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the solvent mixture to prevent streaking.[1][2] Aim for an Rf value of 0.2-0.3 for the product spot.
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent. The amount of silica should be about 50 times the weight of the crude product.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with your chosen solvent system. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound after the less polar impurities have come off.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Vacuum Distillation
This technique is ideal for purifying liquid products that have a high boiling point or are prone to decomposition at atmospheric pressure.[6]
Workflow for Vacuum Distillation
Caption: Workflow for the purification of this compound by recrystallization of its hydrochloride salt.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out. [5]2. Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the crude salt in various solvents to find a suitable one for recrystallization. An ideal solvent will dissolve the salt when hot but not when cold. [7]Mixtures like ethanol/water or isopropanol/ether are often effective.
-
Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
(Optional) Regeneration of the Free Base: If the free base is required, dissolve the pure hydrochloride salt in water and add a base such as sodium hydroxide solution until the mixture is basic. Extract the pure amine with an organic solvent like dichloromethane, dry the organic layer, and remove the solvent. [4]
References
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. MIT OpenCourseWare. Available at: [Link]
-
Vacuum Distillation For Amine Regeneration. Cheresources.com Community. Available at: [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. pubs.acs.org. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Vacuum distillation. Wikipedia. Available at: [Link]
-
Vacuum Distillation of Aniline. Texium. Available at: [Link]
-
The Use Of Amine In Vacuum Distillation. Cheresources.com Community. Available at: [Link]
-
This compound (C9H11Cl2N). PubChem. Available at: [Link]
-
How to purify Benzylamine?. Reddit. Available at: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Palamuru University. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
This compound. Chemsigma. Available at: [Link]
- Preparation of benzylamine. Google Patents.
- Process for preparation of high purity n-[2-(diethylamine) ethyl] -5- formyl-2, 4- dimethyl -1h- pyrrole-3-carboxyamide. Google Patents.
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Technical Support Center: Scaling Up N-Ethyl-2,4-dichlorobenzylamine Production
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up production of N-Ethyl-2,4-dichlorobenzylamine. This document aims to deliver field-proven insights and robust protocols to ensure a safe, efficient, and scalable synthesis process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for producing this compound on a larger scale?
A1: The two most industrially viable routes are:
-
Reductive Amination: This method involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the target secondary amine. This is often the preferred route for its control over the formation of byproducts.[1]
-
Direct N-Alkylation: This route consists of the direct reaction of 2,4-dichlorobenzyl chloride with ethylamine. While seemingly more direct, this method is often plagued by over-alkylation issues, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[2]
Q2: What is "over-alkylation" and why is it a significant challenge in the N-alkylation route?
A2: Over-alkylation is a common side reaction where the desired this compound, once formed, acts as a nucleophile and reacts further with the 2,4-dichlorobenzyl chloride electrophile. This leads to the formation of the tertiary amine, N,N-diethyl-2,4-dichlorobenzylamine, and potentially the quaternary ammonium salt. This occurs because the product secondary amine can be more nucleophilic than the starting primary amine (ethylamine), creating a "runaway" reaction that reduces the yield of the desired product and complicates purification.[2][3]
Q3: What are the critical safety considerations when handling the starting materials for this synthesis?
A3: The primary starting materials require careful handling due to their hazardous properties:
-
2,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[3][4][5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.
-
2,4-Dichlorobenzyl chloride: This compound is also corrosive and causes severe skin burns and eye damage.[6][7][8][9] It is a lachrymator, meaning it can cause tearing.
-
Ethylamine: It is a flammable liquid and gas, and its aqueous solution is corrosive.[10][11] It should be handled in a well-ventilated area, away from ignition sources.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis of reaction mixtures and for determining the purity of the final product. They can effectively separate the desired product from starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities that may be present.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
A. Reductive Amination Route
This is often the preferred route for its selectivity. The general reaction is the condensation of 2,4-dichlorobenzaldehyde with ethylamine to form an imine, followed by in-situ reduction.
Caption: Reductive Amination Workflow
Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Imine Formation | 1. Insufficient reaction time or temperature. 2. Water present in the reaction mixture (hydrolyzes the imine). 3. Inactive starting materials. | 1. Increase reaction time or gently warm the mixture. Monitor by TLC or GC. 2. Use anhydrous solvents and reagents. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. 3. Check the purity of 2,4-dichlorobenzaldehyde and ethylamine. |
| Incomplete Reduction | 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature. | 1. Add an additional portion of the reducing agent. 2. Use a fresh batch of the reducing agent. The potency of some hydride reagents can degrade over time.[12][13] 3. Allow the reaction to proceed at room temperature or slightly warm if necessary, but be cautious of side reactions. |
| Formation of Side Products | 1. Reduction of Aldehyde: The reducing agent is too strong and reduces the starting aldehyde before imine formation. 2. Over-alkylation: The product reacts with unreacted aldehyde and ethylamine to form a tertiary amine. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations.[14] 2. Control the stoichiometry carefully. A slight excess of ethylamine can help, but a large excess should be avoided. Ensure the aldehyde is fully consumed before work-up. |
| Difficult Work-up | 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Adjust the pH of the aqueous layer to be strongly basic (pH > 12) to ensure the amine is in its free base form and less water-soluble. |
B. Direct N-Alkylation Route
This route involves the direct reaction of 2,4-dichlorobenzyl chloride with ethylamine. The primary challenge is controlling over-alkylation.
Caption: Direct N-Alkylation Workflow
Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Over-alkylation: The primary cause of low yield in this route. 2. Incomplete reaction. | 1. Use a large excess of ethylamine (e.g., 5-10 equivalents) to statistically favor the reaction of the benzyl chloride with the primary amine over the secondary amine product. Maintain a low reaction temperature to slow down the rate of the second alkylation. 2. Increase the reaction time or temperature cautiously. Ensure the base is sufficient to neutralize the HCl formed. |
| High Levels of Impurities | 1. Di- and Tri-substituted amines: Due to over-alkylation. 2. Impurities from starting material: Technical grade 2,4-dichlorobenzyl chloride can contain impurities like 2,4-dichlorobenzaldehyde and other chlorinated toluenes.[6][15] | 1. Optimize the reaction conditions as described above to minimize over-alkylation. 2. Use high-purity starting materials. If using technical grade reagents, a purification step for the starting material might be necessary. |
| Purification Challenges | 1. Similar boiling points of the desired product and the over-alkylation byproducts. 2. Product decomposition at high temperatures during distillation. | 1. Fractional distillation under high vacuum is crucial to separate compounds with close boiling points. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. Alternatively, consider converting the amine mixture to their hydrochloride salts and attempting fractional crystallization. |
III. Experimental Protocols
The following are representative protocols that can be adapted for the synthesis of this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination of aldehydes.
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 2,4-dichlorobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of ethylamine (1.1 - 1.5 eq) in the same solvent to the reaction mixture at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours at room temperature. Monitor the formation of the imine by TLC or GC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to control any exotherm.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or GC until the imine is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
Protocol 2: Direct N-Alkylation
This protocol is based on general principles for N-alkylation of amines.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve ethylamine (5-10 eq) and a base such as potassium carbonate (2-3 eq) in a suitable solvent like acetonitrile or ethanol.
-
Substrate Addition: Cool the mixture in an ice bath. Slowly add a solution of 2,4-dichlorobenzyl chloride (1.0 eq) in the same solvent via the dropping funnel, maintaining a low temperature (0-10 °C).
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the consumption of the 2,4-dichlorobenzyl chloride by TLC or GC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess ethylamine and solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by fractional vacuum distillation.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Boots Company PLC. (1983). Preparation of dichlorobenzyl alcohol. U.S. Patent No. 4,387,253.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Dichlorobenzaldehyde. Retrieved from [Link]
-
García, M. A., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 122-126.
-
Lawrence, S. A. (2004). Amines: Synthesis, Properties, and Applications. Cambridge University Press.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Zacuto, M. J., Perona, J., & Dunn, R. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2009-2012.
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- 5. lobachemie.com [lobachemie.com]
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- 10. spectrumchemical.com [spectrumchemical.com]
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- 12. researchgate.net [researchgate.net]
- 13. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]
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- 15. longdom.org [longdom.org]
degradation pathways of N-Ethyl-2,4-dichlorobenzylamine under stress conditions
Technical Support Center: N-Ethyl-2,4-dichlorobenzylamine Degradation Pathways
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for this compound. As direct degradation studies on this specific molecule are not extensively published, this guide has been constructed based on well-established principles of organic chemistry and data from forced degradation studies of analogous compounds, including substituted benzylamines and chloroaromatic molecules.[1] This approach allows us to predict and understand the likely degradation pathways and troubleshoot common experimental issues. The protocols and explanations provided are designed to be a robust starting point for your investigations, grounded in the principles mandated by ICH guidelines.[2][3][4]
Part 1: Frequently Asked Questions (FAQs)
General Forced Degradation Strategy
Q1: What is the primary goal of a forced degradation study for a compound like this compound?
A1: The primary goal is multifaceted.[4][5] First, it helps to identify the "likely degradation products" that could form under various environmental stressors.[4] This is crucial for developing and validating a stability-indicating analytical method—a method that can accurately measure the parent compound in the presence of its breakdown products.[6] Secondly, these studies reveal the intrinsic stability of the molecule and its degradation pathways, which is critical information for formulation development, determining appropriate storage conditions, and defining a shelf-life.[5][7]
Q2: I'm planning my first forced degradation study. What are the essential stress conditions I must include according to regulatory guidelines like ICH Q1A(R2)?
A2: According to ICH guidelines, a comprehensive forced degradation study should, at a minimum, investigate the effects of hydrolysis across a pH range, oxidation, photolysis, and thermal stress.[2][3][4] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[2][8][9] This level of degradation is considered sufficient to generate and identify primary degradation products without being so excessive that it leads to unrealistic secondary or tertiary degradants.[9]
Q3: Why is a mass balance assessment important in my study?
A3: A mass balance assessment is a critical self-validation step for your analytical method.[9] It involves demonstrating that the sum of the assay value of the parent drug and the amounts of all detected degradation products equals close to 100% of the initial concentration.[9] If the mass balance is significantly below 100%, it could indicate that some degradation products are not being detected (e.g., they are volatile, lack a chromophore for UV detection, or are retained on the analytical column).[9]
Part 2: Troubleshooting Guides for Specific Stress Conditions
Acidic & Alkaline Hydrolysis
Q4: I performed acid hydrolysis on this compound with 0.1 M HCl at 60°C, but I'm seeing very little degradation. What's happening?
A4: Benzylamines are basic due to the lone pair of electrons on the nitrogen atom. In acidic conditions, this nitrogen is protonated to form a benzylammonium salt. This protonation makes the nitrogen a poor leaving group and deactivates the molecule towards certain types of degradation, potentially increasing its stability.
-
Troubleshooting Steps:
-
Increase Stress Severity: If no degradation is observed, consider increasing the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C).[10] Always proceed with caution, as overly harsh conditions can lead to unrealistic degradation pathways.[6]
-
Extend Exposure Time: Increase the duration of the study (e.g., from 24 hours to 48 or 72 hours).[10]
-
Confirm Analyte Stability: Ensure your control sample (in a neutral solvent at room temperature) is stable to rule out other issues.
-
Q5: Under alkaline conditions (0.1 M NaOH), I observe a significant loss of my parent compound but can't identify the major degradant peaks clearly. What are the likely products?
A5: Alkaline hydrolysis of N-substituted benzylamines can be complex. While the C-N bond is generally stable, competing reactions can occur.
-
Plausible Degradation Pathways:
-
Oxidation: The primary amine is susceptible to oxidation, which can be accelerated at higher pH. This could lead to the formation of an imine, which would then hydrolyze to 2,4-dichlorobenzaldehyde and ethylamine .[1]
-
Elimination Reactions: While less common for benzylamines, under harsh conditions, elimination pathways could occur.
-
-
Troubleshooting the Analysis:
-
Check for Volatiles: Ethylamine is a volatile compound and may not be detected by standard HPLC-UV methods. Consider using Gas Chromatography (GC) with a headspace sampler for your analysis.
-
Derivatization: 2,4-dichlorobenzaldehyde may react further or be difficult to separate chromatographically. Derivatization of the degradation products can improve their detection.[11]
-
Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradants by providing molecular weight information.[6][12]
-
Oxidative Degradation
Q6: I used 3% hydrogen peroxide (H₂O₂) for oxidative stress and saw a rapid and complex mixture of degradation products. How can I achieve controlled degradation and what should I be looking for?
A6: Aromatic amines are highly susceptible to oxidation, and reactions with strong oxidants like H₂O₂ can be vigorous and non-selective, leading to numerous by-products, including polymers.[13][14][15] The nitrogen atom and the benzylic carbon are primary sites of attack.
-
Achieving Controlled Oxidation:
-
Lower H₂O₂ Concentration: Start with a much lower concentration, such as 0.1% or 0.3% H₂O₂.
-
Control Temperature: Perform the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Use a Milder Oxidant: Consider using a metal-catalyzed oxidation (e.g., Fenton chemistry with Fe(II)/H₂O₂) under controlled conditions, although this can also produce highly reactive hydroxyl radicals.[16]
-
-
Expected Degradation Products:
-
N-oxide Formation: Oxidation at the nitrogen atom to form the corresponding N-oxide is a common pathway.
-
Dealkylation: Oxidative cleavage of the N-ethyl group is highly probable. This proceeds via the formation of an imine intermediate, which then hydrolyzes to yield 2,4-dichlorobenzaldehyde and ethylamine .[1] The benzylamine moiety formed can be further oxidized.[17]
-
Dimerization/Polymerization: Oxidative coupling reactions can lead to the formation of dimers and complex oligomers, which may appear as a broad, unresolved hump in the chromatogram.[13][14]
-
Photolytic & Thermal Degradation
Q7: My photostability study (UV light exposure) on a solution of this compound shows degradation, but I'm not sure what to expect. What are the likely pathways?
A7: Photodegradation of chloroaromatic compounds often involves the cleavage of the carbon-chlorine bond. This is a critical pathway to investigate as the resulting products can have different toxicological profiles.
-
Plausible Photodegradation Pathways:
-
Dechlorination: Homolytic cleavage of a C-Cl bond by UV energy can generate a radical species. This can lead to the replacement of a chlorine atom with a hydrogen atom (from the solvent) or a hydroxyl group (if in an aqueous medium), forming N-ethyl-(2-chloro-benzyl)amine or N-ethyl-(4-chloro-benzyl)amine , and subsequently phenols.
-
Oxidation: Similar to chemical oxidation, photo-oxidation can lead to N-dealkylation, resulting in 2,4-dichlorobenzaldehyde and 2,4-dichlorobenzylamine .
-
-
Troubleshooting Tip: Ensure you run a "dark control" sample (wrapped in aluminum foil) alongside your exposed sample to differentiate between thermal and photolytic degradation.
Q8: After heating a solid sample of the compound at 80°C, I noticed discoloration but my HPLC analysis shows only a minor loss of the parent compound. Why?
A8: Discoloration often suggests the formation of polymeric or highly conjugated impurities, which may be present at very low levels but have strong chromophores. It's also possible that the degradation products are not being effectively detected.
-
Troubleshooting Steps:
-
Check for Insolubility: Thermal degradation can lead to the formation of insoluble polymers that would not be detected after sample preparation (dissolution and filtration). Visually inspect the sample for any insoluble material.
-
Broaden Analytical Detection: Use a photodiode array (PDA) detector to examine the full UV spectrum. Degradation products may have different absorption maxima than the parent compound.
-
Consider Volatiles: Thermal stress can cause cleavage into smaller, volatile fragments. As mentioned before, GC-MS analysis would be necessary to detect these.[11] The primary thermal degradation pathway for similar structures often involves cleavage of the benzyl-nitrogen bond.[18]
-
Part 3: Methodologies & Data Visualization
Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.
-
Divide the stock solution into separate, clearly labeled amber vials for each stress condition.
-
Prepare a control sample by diluting the stock solution to the final concentration with the solvent and storing it at 5°C in the dark.
Protocol 2: Stress Condition Application
-
Acid Hydrolysis: To one vial, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.[10]
-
Oxidation: To a third vial, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[10]
-
Thermal: Heat a vial of the stock solution at 80°C for 48 hours.[10]
-
Photolytic: Place a vial of the stock solution in a photostability chamber, exposing it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a dark control sample under the same temperature conditions.
Note: After exposure, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.
Data Presentation
Table 1: Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Reagents & Conditions | Major Site of Attack | Postulated Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Benzyl-Nitrogen bond (slow) | 2,4-dichlorobenzyl alcohol, Ethylamine |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Benzylic C-H, Nitrogen | 2,4-dichlorobenzaldehyde, Ethylamine |
| Oxidation | 3% H₂O₂, RT | Nitrogen, Benzylic Carbon | N-oxide, 2,4-dichlorobenzaldehyde, 2,4-dichlorobenzylamine |
| Photolysis | UV/Vis Light | Carbon-Chlorine bond | N-ethyl-(monochloro)-benzylamine isomers, Phenolic derivatives |
| Thermal (Solid) | 80°C | Benzyl-Nitrogen bond | 2,4-dichlorotoluene, Polymeric impurities |
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
A typical workflow for conducting forced degradation studies.
Diagram 2: Postulated Oxidative Degradation Pathway
Key pathways in the oxidative degradation of the target molecule.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Koné, N. A. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
- Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9).
- Photochemical Degradation of Chlorobenzene. (n.d.). The world's largest collection of open access research papers.
- Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository.
- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2025, August 6). ResearchGate.
- A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.GOV.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
- Troubleshooting 2-Cycloheptylpropan-2-amine instability issues. (n.d.). Benchchem.
- Q1A(R2) Guideline. (n.d.). ICH.
- Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. (n.d.).
- Influence of experimental setup on amine degradation. (n.d.). Norwegian Research Information Repository - NTNU.
- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026, January 20). ACS Publications.
- Persistent organic pollutant. (n.d.). Wikipedia.
- Forced degradation studies. (2016, December 14). MedCrave online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). National Institutes of Health.
- Schematic degradation pathway of benzylamine as described in literature... (n.d.). ResearchGate.
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (n.d.). Benchchem.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
- Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Publications.
- (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019, May 31). ResearchGate.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). National Institutes of Health.
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- How to purify Benzylamine? (2024, November 8). Reddit.
- This compound (C9H11Cl2N). (n.d.). PubChemLite.
- N-Ethyl-2,4-dichlorobenzylamin. (n.d.). SLS Ireland.
- Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (n.d.).
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). RSC Advances.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 5). ACS Publications.
- N,N-Dichlorobenzyl amine: An effective decontaminant for highly toxic chemical warfare agents sulfur mustard and VX. (2020, September 9). ResearchGate.
- -Decontamination of SM usingN,N-dichlorobenzyl amine as the... (n.d.). ResearchGate.
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
how to remove unreacted starting materials from N-Ethyl-2,4-dichlorobenzylamine
Welcome to the technical support center for the purification of N-Ethyl-2,4-dichlorobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and purification of this and similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction workup, ensuring you achieve high purity of your target molecule.
Introduction
The synthesis of this compound, typically achieved through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine, is a common transformation in medicinal chemistry. However, the crude product is often contaminated with unreacted starting materials and reaction byproducts. Achieving high purity is critical for subsequent applications, such as in the development of pharmaceutical intermediates. This guide provides a systematic approach to the purification process, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Following a standard reductive amination protocol, the primary impurities you will encounter are the unreacted starting materials:
-
2,4-dichlorobenzaldehyde: A neutral aromatic aldehyde.
-
Ethylamine: A volatile and basic primary amine.
Additionally, depending on the reaction conditions and the reducing agent used (e.g., NaBH₄, NaBH(OAc)₃), you may have minor byproducts from over-alkylation or side reactions.
Q2: How can I effectively remove unreacted 2,4-dichlorobenzaldehyde from my product?
A2: The most efficient method to remove the neutral 2,4-dichlorobenzaldehyde from your basic amine product is through acid-base extraction . This technique leverages the difference in the chemical properties of the two compounds. Your this compound is a secondary amine and therefore basic, while the aldehyde is neutral.
The underlying principle is that the basic amine can be protonated by an acid to form a water-soluble salt, which will partition into the aqueous phase. The neutral aldehyde will remain in the organic phase. A subsequent basification of the aqueous layer will regenerate the pure amine.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). It is recommended to perform multiple washes to ensure complete protonation and transfer of the amine to the aqueous layer.[1][2][3][4]
-
Separation: Carefully separate the two layers. The organic layer now contains the unreacted 2,4-dichlorobenzaldehyde and other neutral impurities. The aqueous layer contains your desired product as a hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH, with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, causing the free amine (your product) to precipitate or form an oily layer.
-
Re-extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) to recover your purified this compound.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Q3: What is the best way to remove residual ethylamine?
A3: Ethylamine is a volatile and water-soluble compound, which simplifies its removal.[5][6][7][8]
-
Aqueous Washes: During the acid-base extraction described in Q2, any unreacted ethylamine will also be protonated and extracted into the aqueous acidic layer along with your product. When you basify the aqueous layer to recover your product, the volatile ethylamine will be present. However, subsequent washes of the final organic extract with water or brine will effectively remove the highly water-soluble ethylamine.
-
Evaporation: Due to its low boiling point (16.6 °C), any remaining traces of ethylamine can often be removed during the final concentration of the organic solvent using a rotary evaporator.[1]
Q4: I've performed the acid-base extraction, but my product is still not pure. What should I do?
A4: If impurities persist after extraction, column chromatography is the recommended next step for achieving high purity.[9] This technique separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for purifying benzylamines.[10][11][12][13]
-
Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute your product.
-
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Execution:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Adsorb your crude product onto a small amount of silica gel and load it onto the top of the column.
-
Begin elution, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide structural confirmation and show the presence of any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities and for confirming the molecular weight of your product.
Data Summary Table
For effective separation, it is crucial to know the physical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | ~204.09 (Calculated) | N/A | N/A | Soluble in organic solvents, insoluble in water. |
| 2,4-dichlorobenzaldehyde | 175.01 | 233 | 64-69 | Insoluble in water; soluble in organic solvents.[14][15][16] |
| Ethylamine | 45.09 | 16.6 | -81 | Miscible with water and most organic solvents.[8] |
Visual Workflows
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of this compound.
Acid-Base Extraction Diagram
This diagram visualizes the separation of components during the acid-base extraction process.
Caption: Visualization of component separation during acid-base extraction.
References
- Vertex AI Search. (2024). Remove Sticky Reagents.
- CDH Fine Chemical. (n.d.).
- ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?.
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Master Organic Chemistry. (2017).
- PubChem. (n.d.). 2,4-Dichlorobenzaldehyde.
- Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- PubChem. (n.d.). Ethylamine.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (2026). Workup: Amines.
- Wikipedia. (n.d.). Ethylamine.
- ChemicalBook. (2025). 2,4-Dichlorobenzaldehyde.
- Google Patents. (1941).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Reddit. (2025).
- Reddit. (2024). Amine workup.
- CAMEO Chemicals - NOAA. (n.d.). ETHYLAMINE.
- ResearchGate. (2020). N,N-Dichlorobenzyl amine: An effective decontaminant for highly toxic chemical warfare agents sulfur mustard and VX.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dichlorobenzaldehyde.
- Sigma-Aldrich. (n.d.).
- Guidechem. (n.d.). What is the synthesis route of 2,4-Dichlorobenzaldehyde?.
- Reddit. (2024). How to purify Benzylamine?.
- Sciencemadness Discussion Board. (2018).
- PubChem. (n.d.). 2,4-Dichlorophenethylamine.
- Cheméo. (n.d.). Ethylamine (CAS 75-04-7) - Chemical & Physical Properties.
- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Wikipedia. (n.d.). Acid–base extraction.
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ChemicalBook. (n.d.). Ethylamine.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Sigma-Aldrich. (2024).
- Benchchem. (n.d.). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- Magritek. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Cheméo. (n.d.). 2,4-dichlorobenzyl ethyl ether - Chemical & Physical Properties.
- PubChem. (n.d.). N-ethyl-2,4-dinitroaniline.
- Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride.
- PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine.
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Technical Support Center: Stabilizing N-Ethyl-2,4-dichlorobenzylamine
Welcome to the technical support center for N-Ethyl-2,4-dichlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. We will address common issues encountered during storage and provide scientifically grounded, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Compound Stability & Degradation
Q1: My vial of this compound, which was initially a colorless to light yellow liquid, has darkened to a distinct yellow or brown color. What is causing this change?
This discoloration is a common indicator of chemical degradation, primarily due to oxidation. Aromatic amines as a class are susceptible to color deterioration upon storage, a process significantly accelerated by exposure to atmospheric oxygen and elevated temperatures[1]. The likely mechanisms for this compound involve:
-
Oxidation of the Amine: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, leading to the formation of colored impurities like nitroso or nitro compounds. Amine antioxidants are frequently used in industrial applications to inhibit this process by scavenging the free radicals that initiate oxidation[2][3].
-
Benzylic Position Reactivity: The carbon atom adjacent to the aromatic ring (the benzylic position) is also a potential site for oxidation, which could lead to the formation of corresponding amides or, through more complex pathways involving hydrolysis, aldehydes such as 2,4-dichlorobenzaldehyde[4][5].
Exposure to UV light can also catalyze these oxidative processes, further contributing to discoloration and impurity formation.
Section 2: Recommended Storage & Handling Protocols
Q2: What are the definitive, gold-standard conditions for storing this compound to ensure maximum long-term stability?
To mitigate the degradation pathways discussed above, stringent storage conditions are essential. The primary goal is to eliminate exposure to oxygen, moisture, and light.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This compound is an air-sensitive compound[6][7]. Oxygen is the primary driver for the oxidative degradation that causes discoloration and impurity formation. Storing under a positive pressure of a dry, inert gas like argon or nitrogen displaces oxygen and moisture, effectively halting these pathways. |
| Temperature | 2-8°C (Refrigerated) | Chemical reaction rates, including degradation, are significantly reduced at lower temperatures. Refrigeration slows down potential oxidative processes. Crucial Note: Avoid freezing unless the compound's properties in a frozen state are well-understood, as freeze-thaw cycles can introduce moisture condensation and potentially degrade the container seal. |
| Light | Amber Glass Vial / Protection from Light | UV radiation can provide the activation energy for unwanted side reactions. Storing the compound in an amber vial or in a dark location (e.g., inside a sealed, opaque container within the refrigerator) is mandatory to prevent photochemical degradation[7]. |
| Container | Tightly Sealed, Chemically Resistant Glass | Use high-quality borosilicate glass vials with a secure, airtight seal, such as those with PTFE-lined caps or specialized Sure/Seal™ bottles[8]. This prevents the ingress of atmospheric oxygen and moisture. Ensure the container material is compatible and does not leach impurities. |
Q3: My research requires me to access the compound multiple times over several months. What is the correct procedure to avoid compromising the entire batch?
Repeatedly opening the primary container is a major source of contamination. The best practice is to create smaller, single-use or limited-use aliquots under a controlled, inert atmosphere.
Experimental Protocol: Aliquoting this compound
-
Preparation: Before opening, allow the main container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold surface.
-
Inert Environment: Transfer the sealed primary container, along with a set of smaller, pre-dried amber glass vials and necessary transfer tools (e.g., a clean, dry glass syringe or pipette), into a glovebox or connect to a Schlenk line with a positive pressure of argon or nitrogen[6][9].
-
Transfer: Carefully open the primary container and dispense the desired volume into each of the smaller vials.
-
Sealing: Tightly cap each aliquot vial. Before final tightening, flush the headspace of the vial with the inert gas to remove any trace oxygen that may have entered.
-
Secondary Seal: For added protection, wrap the cap and neck of each vial with Parafilm®.
-
Storage: Place the newly created aliquots in a designated, clearly labeled secondary container and store at 2-8°C, protected from light. The bulk container should also be resealed under inert gas and stored appropriately.
Section 3: Chemical Stabilization Strategies
Q4: Are there any chemical stabilizers or antioxidants that can be added to a solution of this compound to enhance its shelf-life?
Yes, the addition of chemical stabilizers is a viable strategy, particularly for solutions of the compound that may be stored for extended periods. The most effective stabilizers are typically antioxidants or free-radical scavengers that interrupt the oxidative degradation cascade[10].
| Stabilizer Class | Examples | Mechanism of Action | Considerations & Cautions |
| Amine-Type Antioxidants | Hindered amines (e.g., derivatives of diphenylamine) | These compounds are excellent radical scavengers. They can donate a hydrogen atom to reactive radicals, terminating the oxidation chain reaction, and are often regenerable in catalytic cycles[2][11]. | Must be evaluated for potential interference with downstream reactions or analytical methods. The stabilizer itself could be a contaminant in your system. |
| Free Radical Scavengers | Methimazole, Phenyl methimazole | These molecules are designed to react readily with and neutralize free radicals, preventing them from attacking the target compound[10]. | Compatibility with the solvent and this compound must be confirmed. Introduction of sulfur or other heteroatoms may be undesirable. |
| Carboxylic Acids | Formic Acid, Glycolic Acid | Small amounts of certain carboxylic acids have been shown to protect the color of aromatic amines, potentially by neutralizing alkaline impurities that can catalyze oxidation or by protonating the amine, making it less susceptible to oxidation[12]. | This will form the corresponding salt of your amine, changing its chemical nature. This is only suitable if the salt form is compatible with your application and may require a neutralization step prior to use. |
Authoritative Insight & Self-Validation: Before adding any stabilizer to your primary stock, it is imperative to perform a small-scale validation experiment. Prepare a small, stabilized sample and a control sample. Store both under identical (and ideally, accelerated degradation) conditions and analyze them periodically using a suitable analytical method (see Section 4) to confirm that the stabilizer is effective and does not introduce interfering signals or byproducts.
Section 4: Purity Assessment & Troubleshooting
Q5: How can I quantitatively assess the purity of my this compound sample after it has been in storage?
Visual inspection is not sufficient. A quantitative analytical method is required to determine the purity and identify any potential degradation products.
| Analytical Method | Purpose & Capability | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile degradation products. | High sensitivity and selectivity. The mass spectrometer provides structural information, allowing for the confident identification of impurities and degradation products[13]. | Requires the compound to be thermally stable and sufficiently volatile. Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Excellent for non-volatile compounds and for separating the parent compound from closely related impurities. Can be highly accurate for quantification when using a reference standard[14]. | Does not inherently provide structural identification of unknown peaks without a coupled mass spectrometer (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Provides unambiguous structural information. Quantitative NMR (qNMR) can determine purity without a specific reference standard of the analyte, using a certified internal standard instead[14]. | Lower sensitivity compared to GC or HPLC. May not detect impurities present at very low levels (<0.1%). |
Q6: What are the most probable degradation products I should be looking for in an aged sample?
Based on the known reactivity of benzylamines, the primary degradation products are likely to result from oxidation at the benzylic carbon and the nitrogen atom.
-
2,4-Dichlorobenzaldehyde: This is a highly probable product resulting from the oxidation of the benzylic C-N bond, followed by hydrolysis of the intermediate imine[4][5].
-
Oligomeric/Polymeric Materials: The discoloration often arises from the formation of complex, conjugated molecules resulting from the coupling of radical intermediates. These are often difficult to characterize fully but are a hallmark of amine oxidation.
By employing the rigorous storage, handling, and analytical protocols outlined in this guide, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Mitch, W. A., et al. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Lin, C. H., Chen, W. H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology.
- Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
- Ossila. Air Sensitive Compounds.
- Sloane, H. I. (1960). U.S. Patent No. 2,927,136. U.S. Patent and Trademark Office. Title: Stabilization of aromatic amines.
- OxyChem. (n.d.). Chlorinated Organics Handbook.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
- Andrew, F. L., & Sayigh, A. A. (2012). U.S. Patent Application No. 13/063,019. Title: Inhibition of amine oxidation.
- Flora, S. J. S., et al. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity.
- Ren, T., et al. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI.
- Godin, B. J., & Slack, W. E. (2000). U.S. Patent No. 6,031,137. U.S. Patent and Trademark Office. Title: Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols.
- Vorobyev, S. V., et al. (2024). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate.
- minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?.
- European Chlorinated Solvent Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents.
- Cleveland State University. (2018). Practices for Proper Chemical Storage.
- Japan Environment Agency. (n.d.). Analytical Methods.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Ethyl 2-(2,6-dichlorophenyl)acetate: HPLC, GC, and NMR Methodologies.
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Technical Support Center: Synthesis of N-Ethyl-2,4-dichlorobenzylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Ethyl-2,4-dichlorobenzylamine. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the common challenges of this synthesis, particularly the issue of over-alkylation, ensuring a high-yield and high-purity outcome.
Troubleshooting Guide: Minimizing Over-Alkylation
Over-alkylation is a persistent challenge in the N-alkylation of primary amines. The root of the problem lies in the fact that the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct.[1][2] This guide will address specific issues you may encounter and provide actionable solutions.
Q1: I'm observing a significant amount of the tertiary amine, N,N-diethyl-2,4-dichlorobenzylamine, in my reaction mixture. How can I suppress this side reaction?
The formation of the tertiary amine is a classic case of over-alkylation. To favor the desired mono-alkylation, a superior and widely used method is Reductive Amination.[1][3] This two-step, one-pot process involves the initial reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target secondary amine.[1][4] This method inherently avoids over-alkylation because the imine intermediate is not nucleophilic and cannot react further with the alkylating agent.[1]
Recommended Protocol: Reductive Amination
This protocol outlines a general procedure for the selective N-ethylation of 2,4-dichlorobenzylamine using acetaldehyde.
Materials:
-
2,4-dichlorobenzylamine (1.0 eq)
-
Acetaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[5]
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)[6]
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve 2,4-dichlorobenzylamine (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add acetaldehyde (1.0-1.2 eq) to the stirred solution.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[6]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. Be mindful of a potential exothermic reaction.[6]
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using silica gel column chromatography.[6]
Diagram of Reductive Amination Pathway
Caption: Reductive amination workflow to avoid over-alkylation.
Q2: I prefer to use a direct alkylation approach with an ethyl halide. What are the critical parameters to optimize for selective mono-alkylation?
While more challenging, direct alkylation can be optimized. Success hinges on carefully controlling the reaction conditions to favor the reaction of the primary amine over the more nucleophilic secondary amine product.[7]
Key Optimization Parameters for Direct Alkylation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of 2,4-dichlorobenzylamine (3-5 equivalents). | A higher concentration of the primary amine increases the probability of it reacting with the ethyl halide over the newly formed secondary amine.[7] |
| Rate of Addition | Add the ethyl halide (e.g., ethyl bromide or iodide) slowly and dropwise to the reaction mixture. | This maintains a low concentration of the alkylating agent, minimizing the chance of the secondary amine product reacting with it.[7] |
| Base Selection | Use a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Cesium bases have been shown to be particularly effective in promoting selective mono-alkylation.[8] Stronger bases can increase the rate of the second alkylation. |
| Solvent Choice | Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally suitable.[9] | These solvents effectively dissolve the amine and base without participating in the reaction. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures generally increase the selectivity of competing reactions. |
Diagram of Competing Alkylation Pathways
Caption: Desired vs. undesired pathways in direct N-alkylation.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
The two most common and practical synthetic routes are:
-
Reductive Amination: This involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine in the presence of a reducing agent. This is often the preferred method due to its high selectivity for the mono-alkylated product.[1][3]
-
Direct N-Alkylation: This method involves the reaction of 2,4-dichlorobenzylamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[10] While straightforward, this method is prone to over-alkylation.[2]
Q: Why is over-alkylation such a common issue in amine synthesis?
The nitrogen atom's nucleophilicity increases with each alkylation. A primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine.[1][11] This means that the product of the first alkylation is more reactive towards the alkylating agent than the starting material, leading to a mixture of products.[1][2]
Q: Are there alternative, "greener" alkylating agents I can use?
Yes, "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis is an increasingly popular, atom-economical method.[6] This technique uses alcohols (in this case, ethanol) as alkylating agents in the presence of a transition metal catalyst. The only byproduct is water, making it an environmentally friendly option.[6]
Q: Which analytical techniques are most effective for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): An excellent technique for rapid, real-time monitoring of the reaction's progress. It allows you to visualize the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and any byproducts (like the tertiary amine) by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also very effective for monitoring volatile compounds and confirming the identity of products and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final, isolated product.
Q: I've completed my synthesis but am struggling to purify my product from the tertiary amine byproduct. What are my options?
Separating the secondary and tertiary amines can be challenging due to their similar physical properties.
-
Silica Gel Column Chromatography: This is the most common method for purification. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can often provide good separation.
-
Acid-Base Extraction: This technique can sometimes be used to separate amines based on differences in their basicity, although it may not be highly effective for structurally similar amines.
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[12]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Wordpress. Retrieved January 20, 2026, from [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved January 20, 2026, from [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central (PMC) - NIH. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). This compound (C9H11Cl2N). Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved January 20, 2026, from [Link]
-
Bartleby. (2021, May 12). ethylamine NABH,CN H;C One problem with reductive amination.... Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Chemsigma. (n.d.). This compound [90390-15-1]. Retrieved January 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
ResearchGate. (2020, September 9). N,N-Dichlorobenzyl amine: An effective decontaminant for highly toxic chemical warfare agents sulfur mustard and VX. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved January 20, 2026, from [Link]
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- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Development for N-Ethyl-2,4-dichlorobenzylamine Impurities
Welcome to the technical support center for N-Ethyl-2,4-dichlorobenzylamine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into developing and troubleshooting robust analytical methods for impurity profiling. The content is structured in a practical question-and-answer format to directly address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational knowledge essential for initiating your method development project.
Q1: What are the likely impurities associated with this compound?
A1: Impurities in any active pharmaceutical ingredient (API) are typically categorized as process-related or degradation-related.[1] For this compound, you should anticipate the following:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Materials: Unreacted 2,4-dichlorobenzylamine or ethylating agents.
-
Intermediates: Any synthetic intermediates that were not fully converted.
-
By-products: Isomeric impurities (e.g., N-Ethyl-3,4-dichlorobenzylamine or N-Ethyl-2,6-dichlorobenzylamine), or products from side-reactions. A common by-product could be the dialkylated version, N,N-diethyl-2,4-dichlorobenzylamine.
-
-
Degradation-Related Impurities: These form during storage or upon exposure to stress conditions.
-
Oxidative Degradants: The benzylic position and the amine are susceptible to oxidation. This could lead to the formation of 2,4-dichlorobenzaldehyde or N-oxides.
-
Hydrolytic Degradants: While generally stable, forced hydrolysis might cleave the ethyl group under extreme conditions.
-
Photolytic Degradants: Exposure to UV light can induce degradation, potentially through radical mechanisms.
-
Table 1: Potential Impurities of this compound and Recommended Analytical Approach
| Impurity Type | Potential Structure/Compound | Primary Analytical Technique |
|---|---|---|
| Process-Related | 2,4-Dichlorobenzylamine (Starting Material) | HPLC, GC |
| 2,4-Dichlorobenzaldehyde (By-product) | HPLC, GC | |
| Isomeric Dichlorobenzylamines | HPLC, GC | |
| Residual Solvents (e.g., Toluene, Ethyl Acetate) | Headspace GC-MS[2] | |
| Degradation-Related | 2,4-Dichlorobenzoic Acid (Oxidation) | HPLC |
| | N-oxide of this compound | HPLC-MS |
Q2: Which primary analytical techniques are best suited for this analysis?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique for separating and quantifying non-volatile and semi-volatile organic impurities.[1][3] Given the aromatic structure of this compound, UV detection is highly effective. Its basic nature necessitates careful mobile phase control to achieve good peak shape.
-
Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities like 2,4-Dichlorobenzaldehyde.[4] It can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[5]
-
Mass Spectrometry (MS): Coupling LC or GC with MS is indispensable for impurity identification.[6][7] High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass data, enabling the confident generation of molecular formulas for unknown impurities.[8]
Q3: What are the key regulatory guidelines I must follow?
A3: The International Council for Harmonisation (ICH) guidelines are the global standard.
-
ICH Q3A(R2) Impurities in New Drug Substances: This guideline establishes the thresholds at which impurities must be reported, identified, and qualified.
-
ICH Q2(R2) Validation of Analytical Procedures: This is the most critical guideline for your work. It mandates that your analytical method be validated to prove it is "fit for purpose."[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11] Forced degradation studies are essential to prove specificity.[12]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[13]
-
Accuracy & Precision: Accuracy is the closeness to the true value, while precision measures the agreement between repeated measurements.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature), demonstrating its reliability for routine use.[13]
-
Q4: How do I design a forced degradation study for this compound?
A4: A forced degradation or stress testing study is crucial to develop a stability-indicating method.[12][14] The goal is to achieve 5-20% degradation of the API to ensure you can detect and separate the resulting degradants from the main peak.[15]
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Reflux at 80°C for several hours | To test stability in acidic environments and identify acid-labile degradants.[14] |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 80°C for several hours | To test stability in alkaline environments and identify base-labile degradants.[14] |
| Oxidation | 3% H₂O₂ | Room temperature for up to 7 days | To mimic oxidative stress; the amine and benzylic carbon are potential targets.[14] |
| Thermal | Dry Heat | 80°C in a calibrated oven | To assess the intrinsic thermal stability of the solid drug substance.[14] |
| Photolytic | UV/Vis Light | ICH Q1B specified conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | To evaluate light sensitivity and identify potential photodegradants. |
Section 2: HPLC/UPLC Troubleshooting Guide
This section addresses common issues encountered during the development of HPLC methods for amine-containing compounds like this compound.
Workflow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Q5: My main this compound peak is tailing severely. What is the cause and how do I fix it?
A5: Peak tailing is the most common issue for basic analytes like yours. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated residual silanols (Si-O⁻) on the surface of the silica-based column packing.[16]
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 2.5 and 4.0, you ensure the silanols are protonated (Si-OH) and the analyte is consistently protonated (R₃NH⁺), minimizing ionic interactions.
-
Use a Buffer: An inadequately buffered mobile phase can lead to pH shifts on the column, causing peak distortion. A buffer (e.g., 10-20 mM phosphate or formate) will maintain a consistent pH, leading to more symmetrical peaks.
-
Choose a Modern, End-Capped Column: Use a high-purity silica column that has been thoroughly end-capped. These columns have a much lower concentration of residual silanols, reducing the sites available for secondary interactions.
-
Reduce Sample Mass: Column overload can also cause tailing.[17] Try injecting a more dilute sample to see if the peak shape improves. If it does, you are likely exceeding the column's loading capacity.
Troubleshooting Logic for HPLC Peak Tailingdot
Sources
- 1. iajps.com [iajps.com]
- 2. A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. innovationaljournals.com [innovationaljournals.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. hpst.cz [hpst.cz]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. rjptonline.org [rjptonline.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Reactivity: N-Ethyl-2,4-dichlorobenzylamine vs. N-Methyl-2,4-dichlorobenzylamine
In the landscape of pharmaceutical and specialty chemical synthesis, the choice between structurally similar building blocks can have profound implications for reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of N-Ethyl-2,4-dichlorobenzylamine and N-Methyl-2,4-dichlorobenzylamine, two key secondary amine intermediates. By examining the subtle yet significant influence of the N-alkyl substituent—ethyl versus methyl—we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Significance of N-Alkyl Benzylamines
N-alkyl-2,4-dichlorobenzylamines serve as versatile precursors in the synthesis of a wide range of biologically active molecules. The 2,4-dichloro substitution pattern on the benzene ring imparts specific electronic properties and steric bulk, influencing the overall reactivity and metabolic stability of the final compounds. The choice between an N-ethyl and an N-methyl group, while seemingly minor, can significantly alter the nucleophilicity and steric environment of the nitrogen atom, thereby dictating its behavior in subsequent chemical transformations.
Core Physicochemical Properties
Before delving into reactivity, a foundational understanding of the physicochemical properties of each compound is essential.
| Property | This compound | N-Methyl-2,4-dichlorobenzylamine |
| CAS Number | 90390-15-1 | 5013-77-4 |
| Molecular Formula | C₉H₁₁Cl₂N | C₈H₉Cl₂N |
| Molecular Weight | 204.09 g/mol | 190.07 g/mol |
| Predicted pKa | ~8.5-9.5 | ~8.4-9.4 |
Note: Predicted pKa values are estimations and can vary based on the prediction software and conditions.
Comparative Reactivity Analysis: Electronic and Steric Effects
The reactivity of the nitrogen lone pair in these benzylamines is primarily governed by a balance of electronic and steric effects imparted by the N-alkyl substituent.
Electronic Effects: The Inductive Effect
Alkyl groups are electron-donating through the inductive effect (+I), which pushes electron density towards the nitrogen atom. This increased electron density enhances the nucleophilicity of the nitrogen, making it more reactive towards electrophiles.
-
N-Ethyl Group: The ethyl group, with its additional methylene unit, has a slightly stronger electron-donating inductive effect compared to the methyl group.
-
N-Methyl Group: The methyl group is also electron-donating, but to a lesser extent than the ethyl group.
Consequence: Based on electronic effects alone, This compound is expected to be a slightly stronger nucleophile and a more potent base than N-Methyl-2,4-dichlorobenzylamine. This would translate to faster reaction rates in nucleophilic substitution and addition reactions.
Steric Effects: The Role of Bulk
Steric hindrance refers to the spatial obstruction caused by the size of the groups surrounding a reactive center. In the context of these benzylamines, the bulk of the N-alkyl group can impede the approach of an electrophile to the nitrogen atom.
-
N-Ethyl Group: The ethyl group is sterically more demanding than the methyl group due to its larger size and greater conformational flexibility.
-
N-Methyl Group: The methyl group presents a smaller steric profile.
Consequence: The greater steric bulk of the ethyl group in This compound can lead to slower reaction rates, particularly in reactions sensitive to steric hindrance, such as Sₙ2 reactions with bulky electrophiles.
The Interplay of Electronic and Steric Effects
In most reactions, both electronic and steric effects operate simultaneously, and their net effect determines the overall reactivity.
-
For reactions with small, unhindered electrophiles: The stronger inductive effect of the ethyl group is likely to dominate, leading to a faster reaction rate for this compound.
-
For reactions with bulky electrophiles or in sterically congested transition states: The increased steric hindrance of the ethyl group will likely be the determining factor, resulting in a slower reaction rate for this compound compared to its methyl counterpart.
Experimental Validation: Comparative Reactivity in N-Acylation
To empirically compare the reactivity of these two amines, a competitive acylation experiment can be performed. This type of experiment provides a direct measure of the relative nucleophilicity of the two amines towards a common electrophile.
Experimental Protocol: Competitive Acylation
Objective: To determine the relative reactivity of this compound and N-Methyl-2,4-dichlorobenzylamine by reacting an equimolar mixture of both with a limiting amount of an acylating agent.
Materials:
-
This compound
-
N-Methyl-2,4-dichlorobenzylamine
-
Acetyl Chloride (or another suitable acylating agent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)
-
Internal Standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation of the Amine Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), accurately weigh equimolar amounts of this compound and N-Methyl-2,4-dichlorobenzylamine. Dissolve the mixture in anhydrous DCM. Add a known amount of the internal standard.
-
Addition of Base: Add 1.1 equivalents of triethylamine or pyridine to the stirred amine solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Prepare a solution of the acylating agent (e.g., 0.5 equivalents of acetyl chloride) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (as indicated by the complete consumption of the acylating agent), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the final product mixture by GC or HPLC to determine the relative amounts of the two resulting amides (N-(2,4-dichlorobenzyl)-N-ethylacetamide and N-(2,4-dichlorobenzyl)-N-methylacetamide) and the remaining unreacted amines.
Expected Results and Interpretation
The ratio of the acylated products will directly reflect the relative nucleophilicity of the two amines. Given the competing electronic and steric factors, two outcomes are plausible:
-
Outcome A: Higher yield of N-(2,4-dichlorobenzyl)-N-ethylacetamide. This would suggest that the stronger electron-donating effect of the ethyl group is the dominant factor in this reaction, making the N-ethyl amine more nucleophilic.
-
Outcome B: Higher yield of N-(2,4-dichlorobenzyl)-N-methylacetamide. This would indicate that the steric hindrance of the ethyl group outweighs its electronic advantage, making the less hindered N-methyl amine more reactive.
For a small acylating agent like acetyl chloride, it is anticipated that the electronic effect will be more influential, leading to a slightly higher reactivity for this compound.
Visualizing the Reaction Workflow
Caption: Workflow for the competitive acylation experiment.
Conclusion and Recommendations
The choice between this compound and N-Methyl-2,4-dichlorobenzylamine should be guided by the specific requirements of the intended reaction.
-
For reactions where high nucleophilicity is desired and the electrophile is not sterically demanding, this compound may offer a kinetic advantage.
-
In cases involving bulky electrophiles or where minimizing steric clashes in the transition state is critical, N-Methyl-2,4-dichlorobenzylamine is likely the more suitable choice.
It is always recommended to perform small-scale pilot reactions to empirically determine the optimal reactant for a specific transformation. The experimental protocol provided in this guide offers a robust framework for such an evaluation. By understanding the fundamental principles of electronic and steric effects, researchers can strategically select the appropriate N-alkyl-2,4-dichlorobenzylamine to enhance the efficiency and success of their synthetic endeavors.
References
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
A Level Chemistry. (2025, January 3). Amine Basicity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
Quora. (2017, December 5). Why does the order of the basicity of ethylamine differ from methyl amine in an aqueous phase? Retrieved from [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
- Singh, U. P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2588.
-
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
-
YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of Substituted N-Benzylamines: A Comparative Analysis
Substituted N-benzylamines are a cornerstone structural motif in modern chemistry, finding extensive applications in medicinal chemistry, materials science, and agrochemicals. Their prevalence in biologically active molecules and functional materials necessitates robust and versatile synthetic strategies. This guide provides an in-depth comparison of the three most common and effective routes for the synthesis of substituted N-benzylamines: Reductive Amination, Nucleophilic Substitution (N-Alkylation), and Buchwald-Hartwig Amination.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer a critical evaluation of each method's strengths, weaknesses, and practical considerations. The insights provided are grounded in established chemical principles and supported by experimental data to empower you to make informed decisions for your synthetic challenges.
At a Glance: Comparison of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution (N-Alkylation) | Buchwald-Hartwig Amination |
| Starting Materials | Aldehyde/Ketone + Amine | Amine + Benzyl Halide/Sulfonate | Amine + Aryl Halide/Triflate |
| Key Reagents | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) | Palladium Catalyst, Ligand, Base |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (60-90%) | Good to Excellent (75-95%) |
| Reaction Conditions | Mild (often room temperature) | Mild to moderate heating | Moderate to high heating |
| Key Advantages | High efficiency, one-pot procedure, broad substrate scope.[1] | Simple, readily available starting materials. | Excellent for forming C(aryl)-N bonds, broad amine scope.[2][3] |
| Key Disadvantages | Potential for over-alkylation with some reducing agents. | Risk of over-alkylation to form quaternary ammonium salts.[4] | Requires expensive catalyst and ligand, sensitive to air and moisture. |
Reductive Amination: The Workhorse of N-Benzylamine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of N-benzylamines due to its operational simplicity, high efficiency, and broad applicability.[5] This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The Causality Behind the Choice: Mechanism and Key Considerations
The success of a reductive amination hinges on the chemoselective reduction of the C=N bond of the imine intermediate in the presence of the starting carbonyl group. This is achieved by using a mild reducing agent that is more reactive towards the protonated imine (iminium ion) than the carbonyl compound.[6][7]
The reaction proceeds in two key steps:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
-
Reduction: A hydride reagent then reduces the imine to the target N-benzylamine.
Choice of Reducing Agent: A Critical Decision
The selection of the reducing agent is paramount for a successful reductive amination.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[6][8][9][10][11] It is particularly effective for one-pot reactions.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that works well in one-pot procedures.[5][6] However, its high toxicity and the potential generation of hydrogen cyanide gas, especially under acidic conditions, necessitate careful handling.[1][8]
-
Sodium Borohydride (NaBH₄): A more powerful and cost-effective reducing agent. However, it can also reduce the starting aldehyde or ketone.[1] Therefore, it is typically used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.
Experimental Protocol: Synthesis of N-Benzyl-p-toluidine via Reductive Amination
This protocol details the synthesis of N-benzyl-p-toluidine from benzaldehyde and p-toluidine using sodium triacetoxyborohydride.
Materials:
-
Benzaldehyde (1.0 eq)
-
p-Toluidine (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of p-toluidine (1.0 eq) in DCE, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Nucleophilic Substitution (N-Alkylation): A Direct and Classical Approach
Direct N-alkylation of a primary or secondary amine with a benzyl halide or a related electrophile is a straightforward and classical method for constructing the N-benzyl bond. This reaction typically proceeds via an SN2 mechanism.
Mechanistic Insights and Overcoming Challenges
In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the leaving group (e.g., bromide, chloride).
A significant challenge in N-alkylation is the potential for over-alkylation.[4] The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to the formation of undesired quaternary ammonium salts. This can be mitigated by:
-
Using a large excess of the starting amine.
-
Careful control of reaction conditions (temperature, reaction time).
-
Using a suitable base to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis of N-Benzylaniline via N-Alkylation
This protocol describes the synthesis of N-benzylaniline from aniline and benzyl bromide.[12]
Materials:
-
Aniline (4.0 eq)
-
Benzyl bromide (1.0 eq)
-
Sodium bicarbonate (1.25 eq)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4.0 eq), sodium bicarbonate (1.25 eq), and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl bromide (1.0 eq) to the reaction mixture over 1.5-2 hours.
-
Continue stirring at 90-95 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter with suction.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The excess aniline can be removed by distillation, and the product, N-benzylaniline, can be purified by vacuum distillation.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] This method is particularly valuable for forming a bond between an sp²-hybridized carbon of an aryl halide or triflate and the nitrogen of an amine.
The Catalytic Cycle: A Symphony of Organometallic Steps
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined organometallic transformations:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-benzylamine is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed.
Experimental Protocol: Synthesis of N-(4-methylphenyl)benzylamine
This protocol details the Buchwald-Hartwig amination of 4-bromotoluene with benzylamine.[13]
Materials:
-
4-Bromotoluene (1.0 eq)
-
Benzylamine (4.0 eq)
-
(SIPr)Pd(methallyl)Cl catalyst (3.0 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromotoluene (1.0 eq), benzylamine (4.0 eq), and the (SIPr)Pd(methallyl)Cl catalyst (3.0 mol%).
-
Add toluene as the solvent.
-
Add the LHMDS solution via syringe.
-
Heat the reaction mixture to 70 °C and stir until the aryl halide is consumed, as monitored by TLC (typically 30 minutes).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a substituted N-benzylamine depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
-
Reductive amination is a highly versatile and efficient method, particularly well-suited for a wide range of aldehydes and amines, and is often the first choice for many applications.
-
Nucleophilic substitution offers a simple and direct approach when the corresponding benzyl halides are readily available, although careful control is needed to avoid over-alkylation.
-
Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl benzylamines and offers a broad substrate scope, but the cost and sensitivity of the catalyst system must be considered.
By understanding the nuances of each of these powerful synthetic methods, researchers can strategically design and execute the most effective synthesis of their target substituted N-benzylamines.
References
-
Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1036–1044. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Das, B. G., & Ghorai, P. (2012). The Direct Reductive Amination of Electron-Deficient Amines with Aldehydes: The Unique Reactivity of the Re2O7 Catalyst. Organic Letters, 14(13), 3466–3469.
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Wikipedia. (2023). Reductive amination. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 821, pp. 159–171). American Chemical Society.
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Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Myers, A. G. (n.d.).
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Le, T. M., & Jones, K. M. (2021). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 98(10), 3373–3377. [Link]
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- Kashani, S. K., et al. (2021).
- Le, T. M., & Jones, K. M. (2021). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
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ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. [Link]
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SciSpace. (n.d.). Correlation analysis in the reactions of benzyl bromide with N-substituted anilines. [Link]
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ResearchGate. (2014). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]
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ResearchGate. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
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Organic Syntheses. (n.d.). benzylaniline. [Link]
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ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). [Link]
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
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eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
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ResearchGate. (n.d.). N-Arylation of benzylamine with aryl halides catalyzed by ligand-free.... [Link]
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ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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ACS Publications. (2021). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]
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YouTube. (2021). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. [Link]
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ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
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ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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A Spectroscopic Guide to the Differentiation of Dichlorobenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of molecules is a critical foundation in chemical research and pharmaceutical development. Positional isomers, such as the various forms of dichlorobenzylamine, possess the same molecular formula but often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate these isomers is paramount. This guide provides a comprehensive spectroscopic comparison of dichlorobenzylamine isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a clear framework for their identification.
The Challenge of Isomer Differentiation
Dichlorobenzylamine exists in several isomeric forms, distinguished by the positions of the two chlorine atoms on the benzene ring (e.g., 2,3-, 2,4-, 3,4-, etc.). These subtle structural variations lead to unique electronic environments for the atomic nuclei and bonds within each molecule. Spectroscopic techniques are adept at probing these environments, providing a "fingerprint" for each isomer. This guide will explore how to interpret these fingerprints to achieve confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[1] By analyzing the chemical shifts, signal multiplicities, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecule's connectivity can be constructed.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the precise substitution pattern of the dichlorobenzylamine isomer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzylamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature using a standard pulse sequence.
-
Set the spectral width to encompass the expected chemical shifts (typically 0-10 ppm for ¹H NMR).
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).
-
Distinguishing Features in NMR Spectra
The key to differentiating the isomers lies in the symmetry of the molecule, which dictates the number of unique signals in both the ¹H and ¹³C NMR spectra.
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is particularly informative. The substitution pattern determines the number of distinct aromatic protons and their coupling patterns (splitting). For instance, a symmetrically substituted isomer like 3,5-dichlorobenzylamine will show fewer aromatic signals than an unsymmetrical one like 2,3-dichlorobenzylamine. The protons of the aminomethyl group (-CH₂NH₂) will typically appear as a singlet, but its chemical shift can be influenced by the position of the chlorine atoms.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. Symmetrical isomers will exhibit fewer signals than asymmetrical ones. For example, 1,4-dichlorobenzene has only one type of hydrogen, leading to a much simpler spectrum compared to its ortho and meta isomers.[2]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Dichlorobenzylamine Isomers
| Isomer | Predicted No. of Aromatic ¹H Signals | Predicted Aromatic ¹H Splitting Pattern | Predicted No. of Aromatic ¹³C Signals |
| 2,3-Dichlorobenzylamine | 3 | Complex Multiplets | 6 |
| 2,4-Dichlorobenzylamine | 3 | Doublet, Doublet of Doublets, Doublet | 6 |
| 2,5-Dichlorobenzylamine | 3 | Doublet, Doublet of Doublets, Doublet | 6 |
| 2,6-Dichlorobenzylamine | 3 | Doublet, Triplet | 4 |
| 3,4-Dichlorobenzylamine | 3 | Doublet, Doublet of Doublets, Doublet | 6 |
| 3,5-Dichlorobenzylamine | 2 | Doublet, Triplet (or two singlets) | 4 |
Note: Predicted data is based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants will vary.
Visualizing the NMR Workflow
Caption: Workflow for NMR analysis of dichlorobenzylamine isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and offers a unique "fingerprint" region for each compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain the IR spectrum to identify characteristic functional group vibrations and the fingerprint region for isomer comparison.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid dichlorobenzylamine isomer directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Distinguishing Features in IR Spectra
While all isomers will exhibit characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹) for the primary amine and C-H stretches for the aromatic ring and methylene group, the key to differentiation lies in the "fingerprint" region (1600-600 cm⁻¹).[3] The C-H out-of-plane bending vibrations in this region are particularly sensitive to the substitution pattern on the benzene ring.[4]
Table 2: Key IR Absorption Regions for Dichlorobenzylamine Isomers
| Functional Group | Absorption Range (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3500 - 3300 | Primary amines (R-NH₂) typically show two bands. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the benzene ring.[4] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the -CH₂- group.[3] |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-ring vibrations of the benzene ring. |
| C-H Out-of-Plane Bending | 900 - 675 | Highly diagnostic of the aromatic substitution pattern.[4] |
| C-Cl Stretch | 800 - 600 | Strong absorptions, position can vary with substitution. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can be distinct.[5][6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the dichlorobenzylamine isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure separation from any impurities (e.g., start at 60 °C, ramp to 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Distinguishing Features in Mass Spectra
All dichlorobenzylamine isomers will show a molecular ion (M⁺) peak corresponding to their exact mass. The key differentiator is the relative abundance of fragment ions. The position of the chlorine atoms influences the stability of the resulting fragments. For example, the loss of a chlorine atom or the cleavage of the benzyl-amine bond will be common fragmentation pathways, but the relative intensities of these fragments can differ between isomers. Tandem MS (MS/MS) can further enhance these differences by isolating the molecular ion and subjecting it to collision-induced dissociation, which can reveal isomer-specific fragmentation pathways.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The substitution pattern on the benzene ring affects the energy of these transitions, leading to differences in the wavelength of maximum absorbance (λmax).
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the λmax for the electronic transitions of the dichlorobenzylamine isomer.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane) to achieve an absorbance below 1.5.
-
Data Acquisition: Scan the spectrum over a range of 200-400 nm, using a cuvette with the pure solvent as a blank.
Distinguishing Features in UV-Vis Spectra
The position of the chlorine atoms and the aminomethyl group influences the electronic structure of the benzene ring.[7] This results in slight shifts in the λmax for the π → π* transitions. While these shifts may be small, they can be a useful complementary piece of data for distinguishing between isomers, especially when combined with data from other spectroscopic techniques. Generally, increased conjugation or the presence of auxochromes can lead to a bathochromic (red) shift to longer wavelengths.[8]
Visualizing the Spectroscopic Comparison Strategy
Caption: A multi-technique approach for isomer identification.
Conclusion
The differentiation of dichlorobenzylamine isomers is a common challenge that can be effectively addressed through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the most confident structural assignments are made by integrating data from NMR, IR, and Mass Spectrometry. NMR spectroscopy, in particular, often provides the most definitive evidence through the analysis of signal number and splitting patterns. By understanding the principles behind each technique and the expected spectral differences, researchers can confidently identify and characterize these closely related yet distinct chemical entities.
References
- ChemicalBook. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR spectrum.
- Thermo Fisher Scientific.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- Swansea University. Proton NMR 4b Dichlorobenzene. YouTube.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- PLOS.
- OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- BenchChem. Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3,5-Dichlorotoluene.
- BenchChem. A Comparative Spectroscopic Analysis of Dichloroacetophenone Isomers.
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A Comparative Study of N-Alkylated Dichlorobenzylamines: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
Dichlorobenzylamines represent a class of chemical scaffolds with significant potential in medicinal chemistry and materials science. The strategic modification of the benzylamine core, particularly through N-alkylation, offers a powerful tool to modulate the physicochemical and biological properties of these compounds. This guide provides a comparative analysis of N-alkylated dichlorobenzylamines, delving into their synthesis, a comparative evaluation of their biological activities, and an exploration of the underlying structure-activity relationships (SAR). The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel dichlorobenzylamine derivatives with tailored functionalities.
The dichlorobenzyl moiety, with its distinct electronic and steric properties conferred by the two chlorine atoms on the phenyl ring, serves as a versatile starting point for chemical exploration. N-alkylation, the introduction of an alkyl group onto the nitrogen atom of the benzylamine, can profoundly influence a molecule's lipophilicity, basicity, and steric profile. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, or modified pharmacokinetic properties.[1] This guide will explore these principles through a comparative lens, supported by experimental data from relevant studies.
Synthesis of N-Alkylated Dichlorobenzylamines: A Methodological Overview
The synthesis of N-alkylated dichlorobenzylamines can be achieved through several established synthetic routes. The choice of method often depends on the desired complexity of the alkyl substituent and the required reaction conditions. Two common and effective methods are direct alkylation and reductive amination.
Direct Alkylation with Alkyl Halides
Direct alkylation is a straightforward method that involves the reaction of a dichlorobenzylamine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic alkyl halide.
Experimental Protocol: Direct Alkylation of 2,4-Dichlorobenzylamine
Materials and Reagents:
-
2,4-Dichlorobenzylamine
-
Alkyl halide (e.g., Iodomethane, Bromoethane)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add 2,4-dichlorobenzylamine (1 equivalent) and the chosen solvent (acetonitrile or DMF).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.
-
Slowly add the alkyl halide (1.1-1.5 equivalents) to the stirring mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated dichlorobenzylamine.
Reductive Amination
Reductive amination is a versatile, one-pot procedure for the synthesis of N-alkylated amines. This method involves the reaction of a dichlorobenzylamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method is often preferred for its high selectivity and milder reaction conditions, which are compatible with a wider range of functional groups.
Experimental Protocol: Reductive Amination of 3,4-Dichlorobenzylamine
Materials and Reagents:
-
3,4-Dichlorobenzylamine
-
Aldehyde or Ketone (e.g., Acetaldehyde, Acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 3,4-dichlorobenzylamine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Synthetic Pathways
Caption: Synthetic routes to N-alkylated dichlorobenzylamines.
Comparative Biological Activity
Antimicrobial Activity: The Influence of Alkyl Chain Length
A study on a series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides demonstrated a clear relationship between the length of the N-alkyl chain and antimicrobial activity.[2] This "cutoff effect" is a common phenomenon in medicinal chemistry, where biological activity initially increases with increasing alkyl chain length (due to enhanced lipophilicity and membrane penetration) but then decreases after reaching an optimal length, possibly due to reduced solubility or unfavorable steric interactions with the target site.[2]
| Compound Series | N-Alkyl Chain Length | MIC vs. S. aureus (µM)[2] | MIC vs. E. coli (µM)[2] |
| N-Alkyl Betaines | C8 | 23,000 | 12,000 |
| C10 | 5,800 | 3,000 | |
| C12 | 960 | 480 | |
| C14 | 120 | 240 | |
| C16 | 61 | 120 | |
| C18 | 120 | 230 | |
| N-Alkyl-N,N-dimethylamine Oxides | C8 | 29,000 | 36,000 |
| C10 | 7,200 | 9,000 | |
| C12 | 480 | 120 | |
| C14 | 62 | 31 | |
| C16 | 62 | 62 | |
| C18 | 120 | 120 |
This data is for N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides and is presented to illustrate the principle of the effect of N-alkyl chain length on antimicrobial activity.
The data clearly shows that for both series, antimicrobial activity increases significantly as the alkyl chain length increases from C8 to an optimal length (around C14-C16), after which the activity begins to decrease. This principle is highly relevant to the design of N-alkylated dichlorobenzylamines for antimicrobial applications.
A Case Study: N-(2,4-dichlorobenzyl)-indolylchalcones
A study on the synthesis and antimicrobial evaluation of N-(2,4-dichlorobenzyl)-indolylchalcones provides a specific example of the biological activity of an N-alkylated dichlorobenzylamine derivative.[3] In this case, the 2,4-dichlorobenzyl group is attached to an indole nitrogen, and the resulting compounds were tested for their antibacterial and antifungal activities.
| Compound | R | Antibacterial Activity Zone of Inhibition (mm) vs. S. aureus[3] | Antifungal Activity Zone of Inhibition (mm) vs. A. niger[3] |
| 5a | H | 14 | 12 |
| 5b | 4-Cl | 16 | 14 |
| 5c | 4-OCH₃ | 15 | 13 |
| 5d | 4-N(CH₃)₂ | 18 | 16 |
| Ciprofloxacin (Std.) | - | 22 | - |
| Fluconazole (Std.) | - | - | 20 |
While this study did not vary the alkyl group on the benzylamine nitrogen, it demonstrates that incorporating the N-(2,4-dichlorobenzyl) moiety can lead to compounds with notable antimicrobial activity. The variation of substituents on the chalcone portion of the molecule also highlights how further structural modifications can fine-tune the biological activity.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry.[1] For N-alkylated dichlorobenzylamines, several key structural features can be systematically varied to optimize their desired properties.
Logical Relationship of SAR
Caption: Key factors influencing the SAR of N-alkylated dichlorobenzylamines.
Key SAR Considerations:
-
Nature of the N-Alkyl Group:
-
Chain Length: As illustrated in the antimicrobial data, the length of the alkyl chain is a critical determinant of activity. A systematic variation from small alkyl groups (methyl, ethyl) to longer chains (propyl, butyl, etc.) is a fundamental strategy in lead optimization.
-
Branching: Branched alkyl groups (e.g., isopropyl, tert-butyl) introduce steric bulk, which can enhance selectivity for a specific binding pocket or, conversely, hinder binding.
-
Cyclic Systems: Incorporating cyclic alkyl groups (e.g., cyclopropyl, cyclohexyl) can restrict conformational flexibility, which may lead to a more favorable binding entropy.
-
Unsaturation: The presence of double or triple bonds in the alkyl chain can alter the geometry and electronic properties of the substituent.
-
Heteroatoms: Introducing heteroatoms (e.g., oxygen, nitrogen) into the alkyl chain can modify polarity, solubility, and hydrogen bonding potential.
-
-
Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) influences the electronic distribution and overall shape of the molecule, which can affect its interaction with biological targets.
-
Chirality: If the N-alkylation introduces a chiral center, the individual enantiomers may exhibit different biological activities and potencies.
Conclusion
The N-alkylation of dichlorobenzylamines is a valuable strategy for the development of novel compounds with diverse biological activities. This guide has provided a comparative framework for understanding the synthesis, biological evaluation, and structure-activity relationships of this class of molecules. By systematically modifying the N-alkyl substituent and other structural features, researchers can rationally design and synthesize new dichlorobenzylamine derivatives with optimized properties for a wide range of applications in drug discovery and beyond. The experimental protocols and SAR insights presented herein serve as a foundation for further research and development in this promising area of medicinal chemistry.
References
- [Link to a relevant review on N-alkylation in medicinal chemistry - URL to be provided
- [Link to a paper describing the synthesis of N-alkylated amines - URL to be provided
- [Link to a study on the biological activity of N-alkylated compounds - URL to be provided
-
Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Journal of Chemical and Pharmaceutical Research. [Link]
- [Link to a paper on structure-activity relationships of benzylamine derivatives - URL to be provided
-
Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy. [Link]
- [Link to a relevant protocol for reductive amination - URL to be provided
- [Link to a relevant protocol for direct alkylation - URL to be provided
- [Link to a paper discussing the "cutoff effect" in SAR - URL to be provided
- [Link to a general organic chemistry textbook or resource on amine synthesis - URL to be provided
- [Link to a review on antimicrobial drug discovery - URL to be provided
- [Link to a paper on the synthesis and anticancer activity of N-substituted benzylamines - URL to be provided
- [Link to a paper on the synthesis and enzyme inhibitory activity of N-alkylated compounds - URL to be provided
-
Structure Activity Relationships. Drug Design Org. [Link]
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A Comparative Performance Analysis of N-Ethyl-2,4-dichlorobenzylamine in N-Alkylation Reactions
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the myriad of available building blocks, N-substituted benzylamines serve as crucial intermediates and reagents. This guide provides a comprehensive comparative analysis of the performance of N-Ethyl-2,4-dichlorobenzylamine in a representative N-alkylation reaction, juxtaposed with a structurally similar, non-chlorinated analog, N-ethylbenzylamine. This examination will furnish researchers with data-driven insights to inform their synthetic strategies, particularly in the realms of pharmaceutical and agrochemical development where chlorinated aromatic moieties are prevalent.
Introduction to N-Substituted Benzylamines: Synthesis and Utility
N-substituted benzylamines are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom, which is further substituted with one or more alkyl or aryl groups. Their utility in organic synthesis is extensive, serving as key intermediates in the preparation of a wide array of biologically active molecules. The synthesis of these amines is predominantly achieved through two robust and versatile methodologies: reductive amination and N-alkylation.
Reductive Amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. This one-pot procedure is highly efficient and widely employed for the synthesis of secondary and tertiary amines. For instance, this compound can be synthesized via the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine, typically using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
N-Alkylation , on the other hand, entails the direct reaction of an amine with an alkylating agent, such as an alkyl halide. This classic SN2 reaction is a straightforward method for forming carbon-nitrogen bonds. The synthesis of this compound via this route would involve the reaction of ethylamine with 2,4-dichlorobenzyl chloride.
The choice between these synthetic pathways often depends on the availability of starting materials, desired purity of the product, and the scale of the reaction.
Comparative Performance in a Model N-Alkylation Reaction
For this comparative analysis, we will examine the synthesis of N-benzyl-N-ethylaniline and, by extension, infer the behavior of its dichlorinated counterpart. The reaction of N-ethylaniline with benzyl chloride to produce N-benzyl-N-ethylaniline serves as our benchmark.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-N-ethylaniline (A Non-Chlorinated Analog)
This procedure is adapted from a patented industrial process for the preparation of arylbenzylamines.
-
Reaction: N-ethylaniline is reacted with benzyl chloride in the presence of a base and a phase-transfer catalyst.
-
Reagents and Conditions:
-
N-ethylaniline: 1400 parts by weight
-
Benzyl chloride: 1496 parts by weight
-
Base: An inorganic base such as sodium carbonate
-
Phase-transfer catalyst: N,N-dimethyl-C₁₂-C₁₄-alkylamine (38 parts by weight)
-
Temperature: The reaction mixture is heated to 80 °C initially and then maintained at 94-96 °C during the addition of benzyl chloride.
-
Reaction Time: 12 hours after the completion of benzyl chloride addition.
-
-
Work-up: Water is added to the reaction mixture, and the organic phase is separated.
-
Yield: The organic phase consists of 96% N-benzyl-N-ethylaniline.[1]
Protocol 2: Synthesis of N-(2,4-dichlorobenzyl) Indolylchalcones (Illustrative N-alkylation with a 2,4-dichlorobenzyl moiety)
This protocol demonstrates a typical N-alkylation reaction involving a 2,4-dichlorobenzyl halide, which provides insight into the reactivity of the 2,4-dichlorobenzyl group.
-
Reaction: An indolyl chalcone is N-alkylated with 2,4-dichlorobenzyl chloride.
-
Reagents and Conditions:
-
Indolyl chalcone
-
2,4-Dichlorobenzyl chloride
-
Base: Potassium carbonate
-
Solvent: Dimethylformamide (DMF)
-
Condition: Reflux
-
-
Yield: The desired N-(2,4-dichlorobenzyl)-indolylchalcones were obtained in "good yield".
Performance Comparison and Mechanistic Insights
| Parameter | N-ethylbenzylamine (in the synthesis of N-benzyl-N-ethylaniline) | This compound (Projected Performance) |
| Starting Materials | N-ethylaniline, Benzyl chloride | Ethylamine, 2,4-Dichlorobenzyl chloride or 2,4-Dichlorobenzaldehyde |
| Synthetic Route | N-Alkylation | Reductive Amination or N-Alkylation |
| Reaction Conditions | Elevated temperature (80-96 °C), long reaction time (12 h) | Reductive amination: typically milder conditions. N-alkylation: likely similar to the non-chlorinated analog. |
| Yield | High (96%) | Expected to be high, comparable to the non-chlorinated analog. |
| Reactivity | Standard reactivity for a secondary arylamine. | The electron-withdrawing nature of the two chlorine atoms on the benzyl ring will slightly decrease the nucleophilicity of the nitrogen atom in this compound compared to N-ethylbenzylamine. This could lead to slightly slower reaction rates in N-alkylation reactions where the amine acts as the nucleophile. Conversely, in reactions where the benzyl group is the electrophilic partner (e.g., in the synthesis of the amine itself from 2,4-dichlorobenzyl chloride), the chlorine atoms will activate the benzylic carbon towards nucleophilic attack. |
Causality Behind Experimental Choices:
-
Base in N-alkylation: The use of a base, such as sodium carbonate or potassium carbonate, is crucial to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
-
Phase-Transfer Catalyst: In the industrial synthesis of N-benzyl-N-ethylaniline, a phase-transfer catalyst is employed. This is particularly useful when dealing with reactions involving two immiscible phases (e.g., an aqueous base and an organic solution of the reactants). The catalyst facilitates the transport of the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can deprotonate the amine or neutralize the acid byproduct.
-
Solvent Choice: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. For N-alkylation with benzyl chlorides, aprotic solvents like DMF or toluene are often used. For reductive aminations, alcoholic solvents like methanol or ethanol are common as they are compatible with the borohydride reducing agents.
Visualizing the Synthetic Pathways
To further elucidate the synthetic logic, the following diagrams illustrate the key reaction workflows.
Figure 1: Reductive amination workflow for the synthesis of this compound.
Figure 2: N-alkylation workflow for the synthesis of this compound.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-documented, building block in synthetic chemistry. Based on the established reactivity of analogous N-substituted benzylamines, it can be synthesized in high yields via either reductive amination or N-alkylation. Its performance in subsequent reactions will be influenced by the electronic effects of the chloro substituents on the benzyl ring. The electron-withdrawing nature of the chlorine atoms is expected to slightly decrease the nucleophilicity of the amine, potentially leading to slower reaction rates in N-alkylation reactions where it acts as the nucleophile.
For researchers and drug development professionals, the choice of this compound as a synthon offers the advantage of introducing a dichlorinated phenyl motif, which can significantly impact the biological activity and pharmacokinetic properties of a target molecule. Further experimental studies are warranted to fully characterize the reactivity of this compound in a broader range of chemical transformations and to provide direct comparative data against other N-substituted benzylamines. Such studies will undoubtedly expand its utility and solidify its position in the synthetic chemist's toolbox.
References
- US5536877A - Preparation of arylbenzylamines - Google P
Sources
Navigating the Maze of Non-Specificity: A Guide to Assessing Cross-Reactivity of N-Ethyl-2,4-dichlorobenzylamine and Related Benzylamines in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of N-Ethyl-2,4-dichlorobenzylamine and other substituted benzylamines. We will delve into the underlying principles of non-specific interactions, provide detailed experimental protocols for assessing activity against plausible target classes, and offer a strategy for interpreting the resulting data to build a comprehensive selectivity profile. This document is intended to serve as a practical resource for researchers, enabling them to move beyond a single data point and confidently characterize the biological activity of their compounds of interest.
The Enigma of Substituted Benzylamines: A World of Potential Interactions
The benzylamine moiety is a common feature in a wide array of biologically active compounds, from approved drugs to tool compounds. The aromatic ring and the basic nitrogen atom provide key pharmacophoric features that can mediate interactions with a variety of biological targets. The dichlorination pattern on the benzene ring, as seen in this compound, further modulates the compound's physicochemical properties, such as lipophilicity and electronic distribution, influencing its absorption, distribution, metabolism, excretion (ADME) profile and target interactions.
While no specific biological activity has been reported for this compound in the public domain, its structural alerts suggest potential interactions with several target families. Notably, the phenethylamine backbone embedded within its structure is a well-known motif for interaction with monoaminergic systems, including transporters and enzymes.
A critical aspect to consider with any novel compound is the possibility of it being a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear to be active in a wide range of assays due to non-specific mechanisms rather than direct, selective interaction with the intended target. These mechanisms can include chemical reactivity, compound aggregation, or interference with the assay's detection method. Therefore, a robust assessment of cross-reactivity is not only about identifying off-targets but also about de-risking a compound from being a frequent hitter.
A Strategic Approach to Unveiling Cross-Reactivity
A systematic evaluation of a compound's selectivity is a cornerstone of rigorous pharmacological research. The following workflow outlines a logical progression for assessing the cross-reactivity of this compound or any novel substituted benzylamine.
Caption: A strategic workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Investigating Plausible Primary Targets
Given the structural similarity of this compound to known monoamine oxidase inhibitors and norepinephrine transporter ligands, these represent logical starting points for an initial assessment of biological activity.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes can have significant physiological effects.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol outlines a common method for measuring the inhibition of MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Prepare a working solution of a fluorescent probe, such as Amplex® Red, and horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well format):
-
To each well of a black, flat-bottom 96-well plate, add 20 µL of the test compound dilution. Include vehicle controls (DMSO) and a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add 40 µL of the respective MAO enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate/probe/HRP mixture.
-
Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., excitation at 530-560 nm, emission at 590 nm) at 37°C. Read kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Norepinephrine Transporter (NET) Binding Assay
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. Inhibition of NET can lead to increased levels of norepinephrine in the synapse.
Experimental Protocol: Radioligand Binding Assay for NET
This protocol describes a competitive binding assay to determine the affinity of a test compound for the norepinephrine transporter.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Prepare cell membranes from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Prepare a working solution of a suitable radioligand, such as [³H]-nisoxetine.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well filter plate, add 25 µL of the test compound dilution.
-
For the determination of non-specific binding, add a high concentration of a known NET inhibitor (e.g., desipramine). For total binding, add assay buffer.
-
Add 25 µL of the [³H]-nisoxetine solution.
-
Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvest the membranes by vacuum filtration onto a glass fiber filter mat.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and add scintillation cocktail to each filter.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot percent specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the Ki value.
-
Tier 2: Broadening the Selectivity Profile
If significant activity is observed in the Tier 1 assays, it is crucial to expand the investigation to a broader panel of related and unrelated targets to understand the compound's selectivity.
Recommended Broader Profiling Panels:
-
Other Monoamine Transporters: Assess binding to the dopamine transporter (DAT) and the serotonin transporter (SERT) to determine selectivity within the monoamine transporter family.
-
GPCR Binding Panel: A broad panel of G-protein coupled receptors, particularly those involved in neurotransmission (e.g., adrenergic, dopaminergic, serotonergic receptors), will provide valuable insights into potential off-target effects.
-
Kinase Panel: While less likely based on the core structure, promiscuous compounds can often show activity against kinases. A broad kinase panel can help to identify any such liabilities.
Tier 3: Investigating Assay Interference
Regardless of the outcomes of the primary and secondary screening, it is essential to perform counter-screens to rule out assay artifacts.
Assessment of Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition in biochemical assays. Dynamic Light Scattering (DLS) is a powerful technique to detect the formation of aggregates.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the compound in the same aqueous buffer used for the biological assays of interest. The concentration range should cover the observed active concentrations.
-
Include a buffer-only control and a known aggregator as a positive control.
-
-
DLS Measurement:
-
Transfer the samples to a suitable cuvette or multi-well plate for the DLS instrument.
-
Equilibrate the samples to the desired temperature (e.g., 25°C or 37°C).
-
Acquire DLS data, measuring the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the correlation functions to determine the particle size distribution.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.
-
The critical aggregation concentration (CAC) can be determined as the concentration at which aggregates begin to form.
-
Data Interpretation and Building a Selectivity Profile
The culmination of this multi-tiered approach is the generation of a comprehensive selectivity profile for this compound.
Table 1: Hypothetical Data Summary for this compound
| Assay Type | Target | Endpoint | Value | Interpretation |
| Tier 1 | ||||
| Enzyme Inhibition | MAO-A | IC50 | > 50 µM | Inactive |
| MAO-B | IC50 | 15 µM | Weakly active | |
| Radioligand Binding | NET | Ki | 2 µM | Moderately potent |
| Tier 2 | ||||
| Radioligand Binding | DAT | Ki | 25 µM | ~12-fold selective for NET over DAT |
| SERT | Ki | > 50 µM | Selective against SERT | |
| GPCR Panel (selected) | α2-adrenergic R | Ki | 8 µM | Off-target activity |
| Tier 3 | ||||
| Aggregation | DLS | CAC | 30 µM | Aggregation may contribute to activity at higher concentrations |
Interpreting the Profile:
Based on this hypothetical data, this compound could be characterized as a moderately potent and selective norepinephrine transporter ligand with weak off-target activity at MAO-B and the α2-adrenergic receptor. The observation of aggregation at higher concentrations suggests that caution should be exercised when interpreting data from cell-based assays where the compound is used at concentrations approaching its CAC.
Conclusion: From Ambiguity to Actionable Insights
The journey from a novel chemical entity to a well-characterized biological probe or drug lead is paved with rigorous and systematic investigation. For a compound like this compound, with a paucity of public data, a structured approach to assessing cross-reactivity is not just recommended, it is essential. By employing a tiered screening strategy that encompasses plausible primary targets, broader selectivity panels, and critical counter-screens for assay artifacts, researchers can build a comprehensive and reliable profile of their compound's biological activity. This, in turn, enables informed decisions about the compound's suitability for further development and its utility as a tool to probe biological systems. This guide provides the roadmap for such an investigation, empowering researchers to navigate the complexities of compound promiscuity and uncover the true potential of their molecules of interest.
References
At present, there are no specific publications detailing the biological activity of this compound. The protocols and principles described in this guide are based on established methodologies in pharmacology and drug discovery. For further reading on the concepts of assay interference and selectivity profiling, the following resources are recommended:
-
Assay Guidance Manual. (Available from the National Center for Advancing Translational Sciences). This comprehensive resource provides best practices for assay development and screening. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
Establishing Purity Benchmarks for N-Ethyl-2,4-dichlorobenzylamine: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of N-Ethyl-2,4-dichlorobenzylamine, a substituted benzylamine that may serve as a key intermediate in pharmaceutical synthesis, establishing a robust purity benchmark is of paramount importance. The presence of even trace impurities can significantly alter its reactivity, toxicological profile, and the ultimate quality of an Active Pharmaceutical Ingredient (API).[1][2][3][4]
This guide provides a comprehensive framework for establishing and validating the purity of this compound. As no official pharmacopeial monograph currently exists for this compound, this document outlines a multi-faceted analytical approach to create a well-characterized, in-house primary reference standard. We will delve into the causality behind experimental choices, ensuring that each analytical protocol is a self-validating system, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative: A Multi-Detector Approach
A single analytical technique is seldom sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple analytical methodologies with different separation and detection principles, is essential to build a comprehensive purity profile. For this compound, a compound featuring a halogenated aromatic ring and a secondary amine, a combination of chromatographic and spectroscopic techniques is recommended.
Section 1: Chromatographic Purity Assessment
Chromatographic techniques are central to purity analysis as they separate the main compound from its impurities, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity determination of non-volatile organic compounds.[5][6][7] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a UV-absorbing aromatic ring.
Causality of Method Development:
-
Column Choice: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the separation of impurities with a wide range of polarities. A small amount of an acid, such as formic acid or trifluoroacetic acid, is added to the mobile phase to protonate the secondary amine, leading to better peak shape and preventing peak tailing.[8]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the dichlorobenzyl moiety (e.g., ~220 nm or ~254 nm) will provide high sensitivity for the main component and related aromatic impurities.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
The purity is typically assessed using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][12][13][14] It is particularly well-suited for analyzing halogenated organic compounds.[4][8][12] This method can detect residual solvents from the synthesis or volatile by-products.
Causality of Method Development:
-
Column Choice: A low-polarity capillary column, such as a DB-5ms or equivalent, is chosen for its excellent separation of a wide range of analytes.
-
Injection Mode: A split injection is used to avoid overloading the column with the main component.
-
Detector: A mass spectrometer provides not only quantification but also structural information, aiding in the tentative identification of impurities. An electron capture detector (ECD) could also be a highly sensitive alternative for halogenated impurities.[4]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation and Materials:
-
GC system with a split/splitless injector and a mass spectrometer detector.
-
DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or Dichloromethane (GC grade).
-
This compound sample.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol or dichloromethane.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the chromatogram for other peaks and analyze their mass spectra to tentatively identify impurities by comparing them with spectral libraries (e.g., NIST).
-
Section 2: Spectroscopic Characterization and Absolute Quantification
Spectroscopic methods provide information about the chemical structure and can be used for absolute quantification without the need for a reference standard of the analyte itself.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[1][2][3][15][16]
Causality of Method Development:
-
Internal Standard Selection: A suitable internal standard must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity. For this compound, a good choice would be maleic acid or dimethyl sulfone.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for dissolving organic molecules.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, ≥99.5% purity).
-
Deuterated solvent (e.g., DMSO-d6).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30 s) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Trustworthiness: qNMR is considered a primary ratio method, and when performed correctly, it provides a highly accurate and SI-traceable purity value.[16]
Elemental Analysis for Empirical Formula Verification
Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[17][18] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of its purity.[17][19]
Experimental Protocol: CHN Analysis
-
Instrumentation:
-
CHN elemental analyzer.
-
-
Sample Preparation:
-
Provide a few milligrams of the dried this compound sample.
-
-
Analysis and Interpretation:
-
The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
The experimentally determined mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₁₁Cl₂N). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[19]
-
Theoretical Composition for C₉H₁₁Cl₂N:
-
Carbon: 53.49%
-
Hydrogen: 5.49%
-
Chlorine: 35.09%
-
Nitrogen: 6.93%
Section 3: Data Comparison and Purity Benchmark Establishment
The data from the orthogonal analytical techniques should be compiled and compared to establish a final purity value.
Comparative Data Summary (Hypothetical Data)
| Analytical Technique | Principle | Purity Result | Strengths for this compound | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, UV detection. | 99.85% (Area Normalization) | Excellent for separating non-volatile, UV-active impurities. High precision and robustness.[5] | Assumes all impurities have a similar response factor to the main compound. |
| GC-MS | Chromatographic separation based on volatility, mass-based detection. | >99.8% (impurities <0.2%) | Ideal for detecting volatile impurities and residual solvents. Provides structural information for impurity identification.[14] | Not suitable for non-volatile or thermally labile impurities. |
| ¹H-qNMR | Absolute quantification based on proton signal integrals relative to a certified standard. | 99.9% ± 0.1% | Provides an absolute, SI-traceable purity value. Does not rely on response factors.[1][16] | May not detect impurities that lack protons or have overlapping signals. Requires a high-purity internal standard. |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and N. | C: 53.45%, H: 5.51%, N: 6.91% (within ±0.4% of theoretical) | Confirms the elemental composition and the absence of significant inorganic impurities.[17][19] | Insensitive to impurities with a similar elemental composition. |
Visualizing the Workflow
Workflow for Purity Benchmarking of this compound
Caption: Workflow for establishing a purity benchmark using orthogonal analytical methods.
Decision Matrix for Analytical Technique Selection
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
Establishing a purity benchmark for a compound like this compound, in the absence of an official standard, is a rigorous process that demands a multi-pronged analytical strategy. By integrating the strengths of high-resolution chromatographic techniques like HPLC and GC-MS with the absolute quantification power of qNMR and the fundamental confirmation provided by elemental analysis, a comprehensive and defensible purity profile can be established. This approach, grounded in sound scientific principles and validated according to international guidelines, ensures the quality and reliability of this compound for its intended use in research and drug development.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health. [Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
Elemental analysis. Wikipedia. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. National Institutes of Health. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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Stoichiometry: Elemental Analysis. [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
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An International Study Evaluating Elemental Analysis. National Institutes of Health. [Link]
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The Strategic Utility of N-Ethyl-2,4-dichlorobenzylamine in the Synthesis of Biologically Active Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. N-Ethyl-2,4-dichlorobenzylamine, a readily available synthetic intermediate, offers a unique combination of structural features that make it a valuable scaffold in the synthesis of potent bioactive compounds. This guide provides an in-depth technical comparison of this compound with alternative benzylamine derivatives, focusing on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutics for inflammatory and cardiovascular diseases.
This compound: A Profile
This compound is a secondary amine characterized by an ethyl group on the nitrogen and a dichlorinated phenyl ring. The presence and positioning of the chlorine atoms at the 2 and 4 positions of the benzene ring are not arbitrary; they significantly influence the lipophilicity and electronic properties of the molecule. This, in turn, can impact its reactivity and the binding affinity of its derivatives to biological targets.
The ethyl group on the nitrogen atom provides a moderate increase in lipophilicity compared to its primary amine counterpart, 2,4-dichlorobenzylamine. This can be advantageous in modulating the pharmacokinetic properties of the final drug candidate, potentially improving membrane permeability and metabolic stability.
Core Application: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A significant application of this compound and its derivatives is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic strategy for various diseases.
The general synthetic approach involves the coupling of an N-substituted-2,4-dichlorobenzylamine with a carboxylic acid-containing moiety to form a central amide bond. This is a common strategy in the design of sEH inhibitors, where the dichlorinated benzyl group often serves as a key pharmacophore that interacts with the enzyme's active site.
Experimental Workflow: Synthesis of N-(2,4-Dichlorobenzyl)benzamide Derivatives
The following diagram illustrates a generalized workflow for the synthesis of N-(2,4-Dichlorobenzyl)benzamide derivatives, which are precursors to more complex sEH inhibitors.
Caption: Generalized workflow for the synthesis of N-(substituted benzyl)benzamide derivatives.
Detailed Protocol: Synthesis of N-(2,4-Dichlorobenzyl)-4-((3,5-dimethylisoxazol-4-yl)methoxy)benzamide
This protocol is adapted from a study on the synthesis of sEH inhibitors and serves as a representative example.[1]
Materials:
-
4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid
-
This compound (or alternative benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid (1.0 eq) in DMF, add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2,4-Dichlorobenzyl)-4-((3,5-dimethylisoxazol-4-yl)methoxy)benzamide.
Comparative Analysis: this compound vs. Alternatives
The choice of the benzylamine moiety can significantly influence the synthetic outcome and the biological activity of the final sEH inhibitor. Here, we compare this compound with other substituted benzylamines.
Impact of Aromatic Substitution
The substitution pattern on the phenyl ring of the benzylamine is crucial for binding to the sEH active site.
| Benzylamine Derivative | Rationale for Use | Observed Outcome (in sEH inhibitors) | Reference |
| 2,4-Dichlorobenzylamine | The two chlorine atoms provide a specific electronic and steric profile that fits well into the hydrophobic pocket of the sEH active site. | Derivatives exhibit potent sEH inhibitory activity.[1] | [1] |
| 4-Chlorobenzylamine | A single chlorine atom at the para position offers a simpler substitution pattern while maintaining some of the beneficial electronic properties. | Can lead to potent sEH inhibitors, though the overall potency may vary depending on the rest of the molecule. | General knowledge in medicinal chemistry |
| Unsubstituted Benzylamine | Serves as a baseline for understanding the contribution of the halogen substituents. | Generally results in significantly lower sEH inhibitory activity, highlighting the importance of the chloro substituents. | General knowledge in medicinal chemistry |
Impact of N-Alkylation
The substituent on the nitrogen atom can modulate the compound's physicochemical properties.
| N-Substituent | Rationale for Use | Potential Advantages | Potential Disadvantages |
| -H (Primary Amine) | Simpler starting material, may form different hydrogen bonding interactions. | Potentially higher reactivity in the coupling step. | May have different pharmacokinetic properties (e.g., lower lipophilicity). |
| -Ethyl (Secondary Amine) | Increases lipophilicity, which can affect cell permeability and metabolic stability. | May improve oral bioavailability and half-life. | The bulkier group might sterically hinder binding to the target in some cases. |
| -Methyl (Secondary Amine) | A smaller alkyl group compared to ethyl, offering a more subtle modification of lipophilicity. | Can fine-tune the physicochemical properties. | The impact on biological activity would need to be empirically determined. |
Performance Data: A Case Study in sEH Inhibitor Synthesis
A study on 2,4-dichlorobenzylamide derivatives as sEH inhibitors provides valuable data for comparison.[1] While this study primarily used 2,4-dichlorobenzylamine, the principles can be extended to its N-ethylated counterpart. The yields of the final amide products were generally good, ranging from 68% to 87%.[1]
| Compound ID (from source) | Final Product | Yield (%) | sEH Inhibitory Activity (IC50) |
| 7 | N-(2,4-Dichlorobenzyl)-4-((3,5-dimethylisoxazol-4-yl)methoxy)benzamide | 76 | Potent (exact IC50 not provided, but high % inhibition at 10 and 100 nM) |
| 8 | N-(2,4-Dichlorobenzyl)-4-((1-ethyl-1H-pyrazol-3-yl)methoxy)benzamide | 71 | Potent |
| 9 | N-(2,4-Dichlorobenzyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)methoxy)benzamide | 87 | Potent |
| 11 | N-(2,4-Dichlorobenzyl)-4-(thiazol-2-ylmethoxy)benzamide | 80 | Most promising lead |
| 12 | 4-((1H-benzo[d][1][2][3]triazol-1-yl)methoxy)-N-(2,4-dichlorobenzyl)benzamide | 68 | Potent |
Data extracted from "Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors".[1]
This data underscores the utility of the 2,4-dichlorobenzyl moiety in achieving high-yield syntheses of potent sEH inhibitors. The introduction of an N-ethyl group would be a logical next step in the optimization of these lead compounds to potentially enhance their pharmacokinetic profiles.
Broader Applications and Future Directions
While the synthesis of sEH inhibitors is a well-documented application, the 2,4-dichlorobenzylamine scaffold is also found in compounds with other biological activities, including antimicrobial and anticancer properties. The strategic placement of the two chlorine atoms can enhance the lipophilicity and cell permeability of these agents, making this compound a versatile building block for a wide range of medicinal chemistry programs.
Future research could focus on a direct comparative analysis of the N-ethylated versus the primary amine derivative in various synthetic and biological assays to quantify the precise advantages conferred by the ethyl group.
Conclusion
This compound is a valuable and strategic building block for the synthesis of biologically active molecules, particularly potent sEH inhibitors. Its dichlorinated phenyl ring is a key pharmacophore for interacting with the sEH active site, while the N-ethyl group offers a means to modulate the physicochemical properties of the final compound. In comparison to other benzylamine derivatives, the 2,4-dichloro substitution pattern has been shown to be highly effective for achieving potent biological activity. The choice between a primary or a secondary N-alkylated benzylamine will depend on the specific goals of the drug discovery program, with N-ethylation providing a tool for optimizing the pharmacokinetic profile of lead compounds.
References
-
Çalışkan, K., et al. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. AVESİS. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-2,4-dichlorobenzylamine
For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, field-tested framework for the proper disposal of N-Ethyl-2,4-dichlorobenzylamine (CAS No. 90390-15-1), a halogenated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.
Hazard Characterization: Understanding the Risk Profile
This compound is a substituted benzylamine containing two chlorine atoms on the phenyl ring. This molecular structure informs its chemical reactivity and hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its classification can be expertly inferred from structurally similar compounds, such as N-(2,4-Dichlorobenzyl)methylamine and other dichlorobenzylamines.[1][2]
The primary hazards are rooted in its nature as a chlorinated amine:
-
Corrosivity: Like many amines, it is expected to be corrosive. The SDS for a closely related analog explicitly states it "Causes severe skin burns and eye damage".[1] This necessitates handling with extreme care to prevent tissue damage upon contact.
-
Environmental Toxicity: As a chlorinated organic compound, it poses a significant threat to ecosystems. Related compounds are classified as "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment".[3] Uncontrolled release can lead to persistent environmental contamination.[3]
-
Reactivity: It is incompatible with strong acids and oxidizing agents.[1][2] Contact with acids can lead to vigorous, exothermic reactions.
These characteristics mandate its classification as a hazardous waste material, requiring a dedicated and controlled disposal pathway.
| Hazard Classification | Description | Primary Causality |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1] | The basicity of the amine group and the overall molecular reactivity can cause chemical burns upon contact with skin or eyes. |
| Acute Aquatic Toxicity | High: Very toxic to aquatic life.[3] | Chlorinated aromatic compounds are often persistent and can bioaccumulate, disrupting aquatic ecosystems. |
| Chronic Aquatic Toxicity | High: May cause long-term adverse effects.[3] | The stability of the dichlorophenyl group leads to low biodegradability, resulting in long-term environmental presence. |
| Incompatibilities | Acids, Strong Oxidizing Agents.[1][2] | The amine is basic and will react with acids. The organic structure is susceptible to oxidation. |
Mandatory Safety Protocols: PPE and Handling
Before handling this compound for any purpose, including disposal preparation, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: to create an impermeable barrier between the operator and the corrosive, potentially toxic chemical.
-
Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, a chemical-resistant apron is essential.[1]
-
Ventilation: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste .[3][4] It must never be disposed of down the drain or mixed with general laboratory trash.[2]
Step 1: Waste Segregation
-
Why it's critical: Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.
-
Procedure:
-
Designate a specific, clearly labeled waste container exclusively for this compound and other halogenated organic waste.
-
DO NOT mix this waste with non-halogenated solvents, strong acids, bases, or heavy metal waste.[1][5]
-
Solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must also be collected in a designated solid hazardous waste container.
-
Step 2: Container Selection and Labeling
-
Why it's critical: A robust, well-labeled container prevents leaks and ensures waste is accurately identified by all personnel and waste handlers, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[4]
-
Procedure:
-
Select a leak-proof, sealable container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents, including any solvents used for rinsing.
-
Affix the appropriate hazard pictograms (e.g., Corrosive, Environmentally Hazardous).
-
Step 3: Waste Accumulation and Storage
-
Why it's critical: Safe temporary storage in the lab minimizes exposure risks and ensures the waste is secure until collection.
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.[1][2]
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure the storage location is cool, dry, well-ventilated, and away from incompatible materials, particularly acids.[1] The container should be within a secondary containment bin to mitigate potential leaks.
-
Step 4: Final Disposal
-
Why it's critical: Final disposal must be handled by professionals to ensure the waste is incinerated or treated in a permitted facility, which is the environmentally preferred method for chlorinated waste.[4]
-
Procedure:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Ensure all institutional paperwork is completed accurately.
-
The waste will be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS guidelines), and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from initial use to final disposal.
Caption: Disposal workflow for this compound.
References
-
Technical Memorandum. Nevada Division of Environmental Protection. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Planned and Unplanned Discharges of Chlorinated Water to Surface Waters. Pennsylvania Department of Environmental Protection. [Link]
-
What Regulations Apply to Chlorinated Solvent Use? Products Finishing. [Link]
-
N-Ethyl-4-chlorobenzylamine. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. PubChemLite. [Link]
-
Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). U.S. Environmental Protection Agency. [Link]
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
Sources
A Comprehensive Guide to the Safe Handling of N-Ethyl-2,4-dichlorobenzylamine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Ethyl-2,4-dichlorobenzylamine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical properties.
Understanding the Hazard: Why This Protocol is Critical
This compound is a substituted benzylamine, a class of compounds that can exhibit significant physiological activity. The presence of chlorine atoms on the benzene ring classifies it as a halogenated organic compound, which necessitates specific handling and disposal procedures. The primary dangers associated with this compound are its corrosive effects on the skin and eyes.[1] Direct contact can lead to severe burns and serious eye damage.[1] Inhalation of its vapors or dust may also be harmful.[1][2] Therefore, a comprehensive safety plan is not merely a recommendation but a critical component of responsible laboratory practice.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [1] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | [1][2] |
| Acute Toxicity (Ingestion) | May be harmful if swallowed. | [1] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is the first line of defense. The following PPE is mandatory when handling this compound.
Essential Personal Protective Equipment
A foundational principle of laboratory safety is to prevent all direct contact with hazardous chemicals. For this compound, this requires a multi-layered approach to PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Ensure no tears or punctures before use. | To prevent skin contact and subsequent chemical burns. |
| Eye Protection | Tight-fitting safety goggles or a full-face shield.[3] | To protect against splashes and aerosols that can cause severe eye damage.[1] |
| Lab Coat | A long-sleeved, chemically resistant lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols.[3][4] | To prevent inhalation of harmful vapors or dust.[1][2] |
Engineering Controls: The Primary Barrier
Engineering controls are the most effective way to minimize exposure. All work with this compound must be conducted within a certified chemical fume hood.[1] This ensures that any vapors or aerosols are contained and exhausted away from the user.
Caption: Disposal workflow for this compound waste.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for N-(2,4-Dichlorobenzyl)methylamine.
- Benchchem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines.
- Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres.
- Unknown. (n.d.).
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Occupational Safety and Health Administration. (2024). Chlorine.
- Unknown. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Google Patents. (n.d.). Process for the preparation of benzylamine salts.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
- WorkSafeBC. (n.d.). Chloramines - Safe work practices.
- Cornell EHS. (n.d.). Organic Solvents.
- Unknown. (2025).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylene dichloride.
- Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
- Braun Research Group. (n.d.).
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- TCI Chemicals. (2025). Safety Data Sheet - Ethyl 4-(Dimethylamino)benzoate.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
- Mine Safety and Health Administration. (n.d.). Telling Miners About Chemical Hazards.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethylbenzene.
- Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - p-Dichlorobenzene.
- State of Michigan. (n.d.). Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- SLS Ireland. (n.d.). This compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
